molecular formula C23H27N7O B15563691 BKI-1369

BKI-1369

Cat. No.: B15563691
M. Wt: 417.5 g/mol
InChI Key: AWJAAKKEYXUCFY-UHFFFAOYSA-N
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Description

BKI-1369 is a useful research compound. Its molecular formula is C23H27N7O and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJAAKKEYXUCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BKI-1369 Mechanism of Action on CDPK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of BKI-1369, a bumped kinase inhibitor (BKI), on Calcium-Dependent Protein Kinase 1 (CDPK1) from apicomplexan parasites. It consolidates key research findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for professionals in the field.

Introduction to this compound and CDPK1

Bumped kinase inhibitors (BKIs) are a class of ATP-competitive inhibitors designed to selectively target protein kinases with a "small gatekeeper" residue in their ATP-binding pocket.[1] This feature allows for the design of inhibitors with bulky "bumping" groups that are sterically hindered from binding to the equivalent pocket in mammalian kinases, which typically possess a larger gatekeeper residue.[1][2]

CDPK1 is a serine/threonine kinase that plays a crucial role in the life cycle of various apicomplexan parasites, including Cryptosporidium, Toxoplasma, and Cystoisospora.[3][4] These kinases are essential for processes such as parasite motility, host cell invasion, and replication. The absence of CDPKs in mammalian hosts makes them an attractive target for antiparasitic drug development. This compound has emerged as a potent inhibitor of apicomplexan CDPK1 and has demonstrated efficacy in both in vitro and in vivo models of parasitic diseases.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the active site of CDPK1. The selectivity of this compound for apicomplexan CDPK1 over host kinases is attributed to the presence of a small glycine (B1666218) residue at the "gatekeeper" position in the parasite enzyme. This allows the bulky quinoline (B57606) moiety of this compound to access a hydrophobic pocket within the ATP-binding site, a feature not possible in most mammalian kinases which have a larger methionine or phenylalanine residue at this position.

The inhibition of CDPK1 by this compound disrupts downstream signaling pathways that are dependent on calcium-mediated activation of the kinase. This interference with essential cellular processes ultimately leads to the inhibition of parasite growth and replication.

cluster_0 CDPK1 Active Site cluster_1 Inhibition by this compound ATP ATP CDPK1 CDPK1 ATP->CDPK1 Binds Inactive_CDPK1 Inactive_CDPK1 Substrate Substrate CDPK1->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Becomes BKI_1369 BKI_1369 BKI_1369->Inactive_CDPK1 Competitively binds Start Start Prepare_Reaction_Mix Prepare reaction mix: - 10 µM CsCDPK1 - 10 µM PLKtide substrate - ATP - Buffer Start->Prepare_Reaction_Mix Add_BKI Add varying concentrations of this compound Prepare_Reaction_Mix->Add_BKI Incubate Incubate for 90 min at 30°C Add_BKI->Incubate Measure_Activity Measure kinase activity (e.g., phosphorylation of PLKtide) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End Start Start Seed_IPEC Seed IPEC-1 host cells in 96-well plates Start->Seed_IPEC Infect_Cells Infect cells with C. suis sporozoites Seed_IPEC->Infect_Cells Add_BKI Add varying concentrations of this compound Infect_Cells->Add_BKI Incubate Incubate for several days (e.g., 9 days) Add_BKI->Incubate Count_Merozoites Count free merozoites in the supernatant Incubate->Count_Merozoites Calculate_EC50 Calculate EC50 values Count_Merozoites->Calculate_EC50 End End Calculate_EC50->End Calcium_Signal Calcium_Signal CDPK1_Activation CDPK1 Activation Calcium_Signal->CDPK1_Activation Substrate_Phosphorylation Substrate Phosphorylation CDPK1_Activation->Substrate_Phosphorylation Microneme_Secretion Microneme Secretion Substrate_Phosphorylation->Microneme_Secretion Host_Cell_Invasion Host Cell Invasion Microneme_Secretion->Host_Cell_Invasion Parasite_Replication Parasite Replication Host_Cell_Invasion->Parasite_Replication BKI_1369_Block This compound BKI_1369_Block->CDPK1_Activation Inhibits

References

BKI-1369 Structure-Activity Relationship Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BKI-1369, a potent bumped kinase inhibitor (BKI) targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction: The this compound Core and Mechanism of Action

This compound is a member of the pyrazolopyrimidine (PP) class of bumped kinase inhibitors.[1] These inhibitors are designed to selectively target a unique feature in the ATP-binding pocket of certain parasite kinases, such as CDPK1. This selectivity is achieved by exploiting the presence of a small "gatekeeper" residue (typically glycine) in the target kinase, which allows for the accommodation of a bulky "bump" on the inhibitor that would clash with the larger gatekeeper residues found in most mammalian kinases.[2][3]

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to CDPK1.[4] CDPK1 is a crucial enzyme for various processes in apicomplexan parasites, including host cell invasion, motility, and egress.[3] By inhibiting CDPK1, this compound effectively disrupts the parasite's life cycle.

Structure-Activity Relationship (SAR) Analysis

The core of this compound is a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. The SAR of this class of compounds has been explored by modifying substituents at various positions of this core.

Key Structural Features and Modifications

A comparative analysis of this compound and its analogs reveals critical insights into the structural requirements for potent CDPK1 inhibition and anti-parasitic activity. This compound is structurally very similar to another well-studied BKI, BKI-1294, with the key difference being a quinoline (B57606) moiety at the R1 position in this compound, whereas BKI-1294 possesses a naphthalene (B1677914) ring. This modification from naphthalene to quinoline in this compound was initially explored to improve properties such as reducing potential cardiotoxicity associated with hERG inhibition.

Further medicinal chemistry efforts have explored alternative scaffolds, such as the 7H-pyrrolo[2,3-d]pyrimidin-4-amine (pyrrolopyrimidine, PrP), to investigate different pharmacokinetic and safety profiles.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and its key metabolites and a closely related analog against parasitic kinases and parasite growth.

CompoundCore ScaffoldKey Structural Difference from this compoundTarget/AssayIC50/EC50 (nM)Reference
This compound Pyrazolopyrimidine-C. suis merozoite proliferation40
BKI-1318PyrazolopyrimidineDemethylation of the N-pyridineC. parvum growth~100
BKI-1817PyrazolopyrimidineFurther metabolism of BKI-1318C. suis CDPK1>481
BKI-1294PyrazolopyrimidineNaphthalene instead of quinolineC. parvum growth~100

Note: The EC50 values for C. parvum growth for BKI-1318 and BKI-1294 are approximated from graphical data in the cited reference.

Experimental Protocols

This section details the methodologies for key experiments cited in the SAR analysis of this compound and its analogs.

Synthesis of the Pyrazolopyrimidine Scaffold

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core, the foundational structure of this compound, is a multi-step process. A general synthetic route is as follows:

  • Reaction of 3-amino-4-cyanopyrazole with an appropriate reagent: The initial step involves the reaction of a substituted 3-amino-4-cyanopyrazole with a suitable cyclizing agent, such as a formamide (B127407) equivalent, to form the pyrazolopyrimidine ring system.

  • Introduction of the amine substituent: The 4-position of the pyrazolopyrimidine core is then typically halogenated (e.g., chlorinated) to allow for a nucleophilic substitution reaction with a desired amine, introducing the R-group at this position.

  • Functionalization of the pyrazole (B372694) nitrogen: The N1 position of the pyrazole ring can be functionalized through alkylation or other coupling reactions to introduce the "bumped" substituent that is critical for selective binding to the target kinase.

  • Suzuki cross-coupling: For many analogs, a Suzuki cross-coupling reaction is employed to introduce aryl or heteroaryl moieties at specific positions of the scaffold, allowing for the exploration of the chemical space around the core structure.

CDPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against CDPK1 is commonly determined using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant CDPK1 enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP solution

  • Peptide substrate (e.g., Syntide-2)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant CDPK1 enzyme, and the peptide substrate.

    • Add the test compound at various concentrations (typically in a serial dilution).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ATP Depletion:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin (B1168401) to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cryptosporidium parvum Growth Inhibition Assay

The efficacy of this compound and its analogs against the growth of Cryptosporidium parvum is typically assessed using an in vitro cell culture model.

Materials:

  • Host cell line (e.g., human ileocecal adenocarcinoma cells, HCT-8)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Cryptosporidium parvum oocysts

  • Test compounds dissolved in DMSO

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents targeting a specific C. parvum gene (e.g., 18S rRNA)

Procedure:

  • Cell Culture and Infection:

    • Seed HCT-8 cells in multi-well plates and grow to confluency.

    • Excyst C. parvum oocysts to release infectious sporozoites.

    • Infect the confluent HCT-8 cell monolayers with the sporozoites.

  • Compound Treatment:

    • After a brief incubation period to allow for parasite invasion, wash the cells to remove any remaining extracellular parasites.

    • Add fresh culture medium containing the test compounds at various concentrations.

  • Incubation:

    • Incubate the infected and treated cells for a defined period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Growth:

    • After incubation, harvest the cells and extract total DNA.

    • Quantify the amount of C. parvum DNA using qPCR. The amount of parasite DNA is a direct measure of parasite proliferation.

  • Data Analysis:

    • The percentage of growth inhibition is calculated by comparing the amount of parasite DNA in the treated wells to that in the untreated control wells.

    • The EC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the SAR of this compound.

BKI_Core_Structure Core Structure of this compound and Analogs cluster_scaffold Pyrazolopyrimidine Core cluster_modifications Key Modification Sites Scaffold Scaffold R1 R1 Quinoline (this compound) Naphthalene (BKI-1294) R2 R2 N-Pyridine Methyl (this compound) N-Pyridine (BKI-1318)

Caption: Core pyrazolopyrimidine scaffold of this compound and key modification sites.

CDPK1_Inhibition_Pathway Mechanism of CDPK1 Inhibition by this compound BKI_1369 This compound CDPK1_active CDPK1 (Active) BKI_1369->CDPK1_active Competitive Binding ATP ATP ATP->CDPK1_active CDPK1_inactive CDPK1 (Inactive) Phosphorylated_Substrate Phosphorylated Substrate CDPK1_active->Phosphorylated_Substrate Inhibition Inhibition CDPK1_active->Inhibition Substrate Protein Substrate Substrate->Phosphorylated_Substrate Phosphorylation Parasite_Processes Parasite Invasion, Motility, Egress Phosphorylated_Substrate->Parasite_Processes Inhibition->Parasite_Processes Disruption Experimental_Workflow Experimental Workflow for SAR Analysis cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Kinase_Assay CDPK1 Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay In Vitro Parasite Growth Inhibition (EC50 Determination) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

References

The Bumped Kinase Inhibitor BKI-1369: A Technical Overview of its Targeting of Apicomplexan CDPK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKI-1369 is a member of the bumped kinase inhibitor (BKI) class of small molecules, which have demonstrated significant promise as therapeutic agents against a range of apicomplexan parasites. These parasites, including species of Cryptosporidium, Toxoplasma, and Cystoisospora, are responsible for significant human and veterinary diseases. The efficacy of BKIs stems from their selective inhibition of a key parasite enzyme that is absent in their mammalian hosts, offering a promising therapeutic window. This technical guide provides an in-depth analysis of this compound, focusing on its primary molecular target, the supporting quantitative data, the experimental methodologies used for its characterization, and its role within the parasite's signaling network.

The Target Protein: Calcium-Dependent Protein Kinase 1 (CDPK1)

The primary molecular target of this compound is Calcium-Dependent Protein Kinase 1 (CDPK1) , a serine/threonine kinase found in apicomplexan parasites.[1][2] CDPKs are crucial for various physiological functions in these organisms, including gliding motility, host cell invasion, and egress.[2] A key structural feature of apicomplexan CDPK1 is the presence of a small glycine (B1666218) residue in the ATP-binding pocket, known as the "gatekeeper" residue. This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This structural difference creates a hydrophobic pocket that can be specifically exploited by "bumped" kinase inhibitors like this compound, which possess a bulky chemical group that prevents them from binding to and inhibiting host kinases, thus ensuring their selectivity.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its target, CDPK1.

Table 1: In Vitro Inhibitory Activity of this compound
Parasite SpeciesAssay TypeParameterValue (nM)Reference
Cystoisospora suisMerozoite ProliferationIC5040[1]
Cystoisospora suisMerozoite ProliferationIC95200[1]
Table 2: In Vivo Pharmacokinetics of this compound
Animal ModelDosing RegimenTissueParameterValue (µM)Reference
Piglets10 mg/kg BW twice a day (5 days)PlasmaCmax11.7[1]
Piglets20 mg/kg BW (single dose)FecesCmax8.1[2]

Experimental Protocols

The characterization of this compound and its interaction with CDPK1 has relied on a suite of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Kinase Inhibition Assay (Kinase-Glo®)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP correlates with higher kinase activity.

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in an ATP-dependent manner. The luminescent signal is inversely proportional to the activity of the kinase being tested.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in 100% DMSO and create a serial dilution in the kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of a master mix containing the kinase buffer, recombinant CDPK1 enzyme, and a suitable substrate (e.g., a generic peptide substrate like Syntide-2) to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Add 50 µL of the prepared Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The IC50 value, the concentration of this compound that inhibits 50% of CDPK1 activity, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Proliferation Assay (WST-1)

This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of host cells and parasites.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced, measured by its absorbance, is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Culture:

    • Seed host cells (e.g., intestinal porcine epithelial cells, IPEC-1) in a 96-well plate at a suitable density and allow them to adhere overnight.[1]

    • For parasite proliferation assays, infect the host cell monolayer with parasites (e.g., C. suis sporozoites).[1]

  • Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24-96 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for an additional 0.5-4 hours.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

    • Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.

  • Data Analysis:

    • The IC50 value for parasite proliferation is determined by plotting the percentage of parasite growth inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

Signaling Pathway and Mechanism of Action

This compound exerts its antiparasitic effect by inhibiting CDPK1, a central regulator of the parasite's lytic lifecycle.

CDPK1 Signaling Pathway

An increase in intracellular calcium concentration ([Ca²⁺]i) is a key upstream signal that activates CDPK1. This calcium influx can be triggered by various stimuli, including host cell contact. Activated CDPK1 then phosphorylates a range of downstream substrates, leading to the secretion of microneme proteins. These proteins are essential for parasite motility, attachment to host cells, and subsequent invasion. By inhibiting CDPK1, this compound effectively blocks this signaling cascade, thereby preventing the parasite from invading host cells and replicating.

CDPK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Host_Cell_Contact Host Cell Contact / Environmental Cues Calcium_Influx Increase in Intracellular Ca²⁺ Host_Cell_Contact->Calcium_Influx triggers CDPK1_inactive CDPK1 (inactive) Calcium_Influx->CDPK1_inactive activates CDPK1_active CDPK1 (active) CDPK1_inactive->CDPK1_active Substrate_Phosphorylation Phosphorylation of Downstream Substrates (e.g., MTIP, GAP45) CDPK1_active->Substrate_Phosphorylation BKI_1369 This compound BKI_1369->CDPK1_active inhibits Microneme_Secretion Microneme Protein Secretion Substrate_Phosphorylation->Microneme_Secretion Cellular_Processes Parasite Motility, Invasion, and Egress Microneme_Secretion->Cellular_Processes IC50_Workflow Start Start: Prepare Reagents Serial_Dilution Create Serial Dilution of this compound Start->Serial_Dilution Plate_Setup Set up 96-well Plate: - CDPK1 Enzyme - Substrate - this compound dilutions Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Kinase Reaction (Add ATP) Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve Measure_Luminescence->Data_Analysis IC50_Value Determine IC50 Value Data_Analysis->IC50_Value

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of BKI-1369

Abstract

Bumped kinase inhibitors (BKIs) represent a promising class of antiparasitic agents specifically designed to target protein kinases in apicomplexan parasites that possess a unique "small gatekeeper" residue in their ATP-binding pocket. This design confers selectivity over host kinases, minimizing off-target effects. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a notable compound from this class. We will delve into its preclinical evaluation, pharmacokinetic profile, and the key challenges, particularly cardiotoxicity, that have shaped its developmental trajectory from a potential human therapeutic to a veterinary drug candidate for cryptosporidiosis and cystoisosporosis.

Discovery and Rationale

The development of this compound is rooted in a structure-based drug design strategy targeting a key family of enzymes in apicomplexan parasites: the Calcium-Dependent Protein Kinases (CDPKs). These kinases are absent in mammalian hosts, making them an ideal therapeutic target.[1] The central innovation of BKIs is the presence of a bulky "bumping" group that is sterically hindered by the larger gatekeeper residues found in most mammalian kinases. However, in many apicomplexan CDPKs, a small glycine (B1666218) gatekeeper residue creates a hydrophobic pocket that can accommodate this bulky group, leading to potent and selective inhibition.[2]

This compound, built on a 1H-pyrazolo[2,3-d]pyrimidin-4-amine scaffold, emerged from lead optimization efforts following the development of earlier analogs like BKI-1294.[2][3] While BKI-1294 showed excellent efficacy, its development for human use was halted due to significant inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a major liability for cardiotoxicity.[2] this compound is a close structural analog of BKI-1294, differing by the replacement of a naphthalene (B1677914) ring with a quinoline (B57606) moiety. This modification was part of a medicinal chemistry strategy to mitigate hERG binding while retaining potent anti-parasitic activity.

Mechanism of Action

This compound exerts its anti-parasitic effect by selectively inhibiting apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1). CDPK1 is a critical regulator of several processes essential for the parasite's life cycle, including gliding motility, host cell invasion, and egress from infected cells. Inhibition of CDPK1 effectively paralyzes the parasite, preventing it from invading new host cells and propagating the infection. The selectivity of this compound arises from its ability to bind to a unique pocket in the ATP-binding site of the parasite's CDPK1, which is accessible due to a small glycine gatekeeper residue. Mammalian kinases typically have a larger gatekeeper residue that sterically clashes with the "bumped" portion of the inhibitor, thus preventing binding.

BKI1369_Mechanism cluster_parasite Apicomplexan Parasite cluster_host Mammalian Host Cell BKI This compound CDPK1 CDPK1 (Glycine Gatekeeper) BKI->CDPK1 Selectively Binds & Inhibits ATP Binding Substrate Protein Substrates CDPK1->Substrate Phosphorylates Inhibition Inhibition CDPK1->Inhibition ATP ATP ATP->CDPK1 Binds PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate Lifecycle Invasion, Motility, Egress PhosphoSubstrate->Lifecycle Enables Inhibition->Lifecycle Blocks HostKinase Host Kinase (Large Gatekeeper) NoBind No Binding (Steric Hindrance) BKI_host This compound BKI_host->HostKinase No significant binding

Caption: Mechanism of selective inhibition of parasite CDPK1 by this compound.

Preclinical Development and Efficacy

This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models, demonstrating broad activity against several apicomplexan parasites.

In Vitro Efficacy

The compound has shown potent, low-nanomolar activity against parasite proliferation in cell-based assays.

Parameter Organism Assay System Value Reference
IC₅₀ Cystoisospora suisMerozoite Proliferation in IPEC-1 cells40 nM
IC₉₅ Cystoisospora suisMerozoite Proliferation in IPEC-1 cells200 nM
EC₅₀ Cryptosporidium parvumIn vitro parasite growth inhibition0.3 µM
In Vivo Efficacy

Animal models have been crucial in demonstrating the therapeutic potential of this compound.

Animal Model Organism Dosing Regimen Key Outcomes Reference
Suckling Piglets Cystoisospora suis10 mg/kg BW, twice daily for 5 daysEffective suppression of oocyst excretion and diarrhea.
Suckling Piglets Cystoisospora suis20 mg/kg BW, single or two dosesReduced treatment frequencies were also highly effective.
Gnotobiotic Piglets Cryptosporidium hominis10 mg/kg BW, twice daily for 5 daysSignificant reduction in oocyst excretion and clinical signs of diarrhea.
Neonatal Calves Cryptosporidium parvumNot specifiedImproved clinical outcomes and reduced oocyst shedding.
Mice Cryptosporidium parvumNot specifiedHigh efficacy in clearing parasite infection.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in piglets revealed that this compound is orally bioavailable and accumulates with repeated dosing.

  • Absorption & Accumulation: In piglets receiving 10 mg/kg twice daily, the plasma concentration of this compound increased to approximately 10-11.7 µM over the course of treatment, indicating that the drug is eliminated slowly.

  • Metabolism: this compound is metabolized into two major metabolites, BKI-1318 (metabolite 1) and BKI-1817 (metabolite 2). BKI-1318 is formed by the demethylation of the N-pyridine on this compound.

  • Distribution: Studies have suggested that systemic plasma concentrations of BKIs may not be predictive of their efficacy against gastrointestinal parasites. The concentration in the GI tract itself is a more critical determinant of success, a key finding for optimizing treatment for diseases like cryptosporidiosis.

Safety and Developmental Challenges: The hERG Liability

The primary obstacle in the development of this compound for human use has been its off-target activity against the hERG potassium channel.

  • hERG Inhibition: While an improvement over its predecessor BKI-1294 (hERG IC₅₀ ≈ 0.3 µM), this compound still inhibits the hERG channel with an IC₅₀ of approximately 1.52 µM.

  • Cardiotoxicity Risk: In piglet studies, the total plasma concentration of this compound reached ~11.4 µM. Considering protein binding of 76%, the free plasma concentration was estimated to be around 2.4 µM. This level exceeds the hERG IC₅₀, indicating a significant risk of causing QTc interval prolongation and potential cardiotoxicity in humans.

  • Shift to Veterinary Medicine: Due to the unfavorable safety margin for human use, the development of this compound was pivoted towards veterinary applications. The compound demonstrated a sufficient safety window in calves to warrant continued development as a therapeutic for bovine cryptosporidiosis.

BKI1369_Development cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation cluster_Outcome Developmental Outcome Scaffold Pyrazolopyrimidine Scaffold BKI1294 Lead Compound: BKI-1294 (Efficacious but hERG toxic) Scaffold->BKI1294 SAR SAR Studies (Quinoline for Naphthalene) BKI1294->SAR BKI1369 This compound Synthesized SAR->BKI1369 InVitro In Vitro Efficacy (vs. Crypto, C. suis) BKI1369->InVitro InVivo In Vivo Efficacy (Mouse, Piglet, Calf Models) InVitro->InVivo PK Pharmacokinetics (Metabolism, Distribution) InVivo->PK Safety Safety Assessment PK->Safety hERG_Issue hERG IC50 ~1.52 µM (Unacceptable human risk) Safety->hERG_Issue Human_Halt Human Development Halted hERG_Issue->Human_Halt Vet_Continue Veterinary Development Continues (Favorable safety in calves) hERG_Issue->Vet_Continue

Caption: The developmental workflow and decision points for this compound.

Key Experimental Protocols

In Vitro Merozoite Proliferation Assay (Cystoisospora suis)
  • Cell Line: Intestinal Porcine Epithelial Cells-1 (IPEC-1) are cultured to confluency in 24-well plates.

  • Infection: Host cells are infected with C. suis sporozoites.

  • Treatment: Following infection, cultures are treated with serial dilutions of this compound (e.g., from 12.5 nM to 200 nM).

  • Incubation: Plates are incubated for a period allowing for merozoite development and proliferation (e.g., 9 days).

  • Quantification: Free merozoites in the supernatant are harvested and counted using a hemocytometer. Dose-response curves are generated to calculate IC₅₀ and IC₉₅ values.

In Vivo Piglet Efficacy Model (C. suis or C. hominis)
  • Animal Model: Neonatal or gnotobiotic piglets are used.

  • Infection: Piglets are orally challenged with a defined number of oocysts (e.g., C. suis or C. hominis).

  • Treatment: Treatment with this compound or a vehicle control is initiated. The regimen can vary, for example, 10 mg/kg twice daily for 5 days.

  • Monitoring: Piglets are monitored daily for clinical signs, especially diarrhea, which is scored based on fecal consistency. Body weight is also recorded.

  • Efficacy Parameters: Fecal samples are collected daily to quantify oocyst shedding, often using techniques like autofluorescence microscopy or a modified McMaster counting method. A significant reduction in total oocyst excretion and diarrhea scores in the treated group compared to the control group indicates efficacy.

hERG Inhibition Assay (Thallium Flux)
  • Principle: This functional assay measures the activity of the hERG potassium channel by quantifying the flux of thallium ions (which mimic potassium ions) through open channels.

  • Cell Line: A stable cell line expressing the hERG channel is used.

  • Procedure:

    • Cells are pre-loaded with a thallium-sensitive fluorescent dye.

    • Cells are incubated with varying concentrations of the test compound (this compound).

    • A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.

    • The influx of thallium into the cells causes a change in fluorescence of the dye.

  • Readout: The change in fluorescence is measured over time. Inhibition of the channel by the compound results in a reduced rate of thallium flux. An IC₅₀ value is calculated based on the concentration-dependent inhibition.

Conclusion

This compound stands as a testament to the power of structure-based drug design, successfully yielding a potent inhibitor of a parasite-specific kinase. Its development history provides critical lessons for the field. While highly effective against its target parasites, the challenge of off-target hERG toxicity proved insurmountable for its progression as a human therapeutic. This underscores the importance of early and comprehensive safety screening in drug discovery. Nevertheless, this compound's journey continues in the veterinary space, where it holds promise as a much-needed treatment for devastating diarrheal diseases in livestock, demonstrating that a single compound can have divergent but equally valuable therapeutic paths.

References

BKI-1369: A Deep Dive into its Selectivity for Apicomplexan Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BKI-1369 is a potent bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against a range of apicomplexan parasites, which are responsible for diseases such as cryptosporidiosis and cystoisosporosis. This technical guide provides an in-depth analysis of the selectivity of this compound for apicomplexan kinases, offering valuable insights for researchers and professionals involved in antiparasitic drug development. The remarkable selectivity of this compound stems from its ability to target a key enzyme in these parasites, calcium-dependent protein kinase 1 (CDPK1), which is absent in their mammalian hosts. This guide will detail the quantitative data on its inhibitory activity, the experimental protocols used to determine its selectivity, and the signaling pathways it disrupts.

Selectivity Profile of this compound

The therapeutic window of this compound is largely defined by its high affinity for apicomplexan CDPK1 and its low activity against host (mammalian) kinases. This selectivity is primarily attributed to a key difference in the ATP-binding pocket of the respective kinases. Apicomplexan CDPK1 possesses a small glycine (B1666218) "gatekeeper" residue, which creates a hydrophobic pocket that can accommodate the bulky "bump" of the BKI. In contrast, the corresponding gatekeeper residue in most mammalian kinases is larger, sterically hindering the binding of BKIs.

Quantitative Inhibition Data

The following tables summarize the known inhibitory concentrations (IC50) of this compound against various apicomplexan parasite kinases and in cellular assays.

Target KinaseOrganismAssay TypeIC50 (nM)Reference
CDPK1Cystoisospora suisBiochemical (recombinant enzyme)4.5[1]
Cellular/Organismal ActivityOrganismAssay TypeIC50 / Effective ConcentrationReference
Merozoite ProliferationCystoisospora suisIn vitro cell-based assay40 nM (IC50)[1][2]
Merozoite ProliferationCystoisospora suisIn vitro cell-based assay>95% inhibition at 200 nM[1][2]

Note: Comprehensive kinome-wide selectivity data for this compound against a broad panel of mammalian kinases is not publicly available at the time of this guide's compilation. However, the general class of bumped kinase inhibitors is known for its high selectivity for parasite kinases over mammalian kinases.

CDPK1 Signaling Pathway and Mechanism of Action of this compound

In apicomplexan parasites, CDPK1 is a central regulator of the lytic cycle, which includes host cell invasion, replication, and egress. An increase in intracellular calcium concentration ([Ca2+]) activates CDPK1, which then phosphorylates a range of downstream substrates crucial for these processes. This compound acts as a competitive inhibitor of ATP, binding to the ATP pocket of CDPK1 and blocking its kinase activity. This inhibition disrupts the signaling cascade, ultimately halting the parasite's life cycle.

CDPK1_Signaling_Pathway cluster_activation CDPK1 Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Ca2+ Ca2+ CDPK1_inactive CDPK1 (Inactive) Ca2+->CDPK1_inactive Binds to EF hands CDPK1_active CDPK1 (Active) CDPK1_inactive->CDPK1_active Conformational Change Phosphorylation Phosphorylation CDPK1_active->Phosphorylation BKI1369 This compound BKI1369->CDPK1_active Competitive ATP Inhibition Substrates Downstream Substrates (e.g., MTIP, GAP45) Microneme_Secretion Microneme Secretion Substrates->Microneme_Secretion Motility Gliding Motility Substrates->Motility Phosphorylation->Substrates Invasion Host Cell Invasion Microneme_Secretion->Invasion Motility->Invasion Egress Egress Invasion->Egress

Figure 1: CDPK1 signaling pathway and inhibition by this compound.

Experimental Protocols

Recombinant Apicomplexan CDPK1 Expression and Purification

This protocol describes the general steps for producing recombinant CDPK1 in E. coli for use in biochemical assays.

Recombinant_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_verification Verification PCR 1. PCR Amplification of CDPK1 gene Vector 2. Ligation into Expression Vector (e.g., pET) PCR->Vector Transformation 3. Transformation into E. coli Expression Strain Vector->Transformation Culture 4. Culture E. coli Transformation->Culture Induction 5. Induction of Protein Expression (e.g., IPTG) Culture->Induction Harvest 6. Harvest Cells (Centrifugation) Induction->Harvest Lysis 7. Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification 8. Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography 9. Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Dialysis 10. Dialysis and Concentration Affinity_Chromatography->Dialysis SDS_PAGE 11. SDS-PAGE and Western Blot Dialysis->SDS_PAGE Purity_Assessment 12. Purity and Concentration Assessment SDS_PAGE->Purity_Assessment Kinase_Glo_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Dispense_Kinase 1. Dispense Recombinant CDPK1 and Substrate Add_Inhibitor 2. Add this compound (serial dilutions) Dispense_Kinase->Add_Inhibitor Add_ATP 3. Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate 4. Incubate at Room Temperature Add_ATP->Incubate Add_KinaseGlo 5. Add Kinase-Glo® Reagent Incubate->Add_KinaseGlo Incubate_Luminescence 6. Incubate to Stabilize Luminescent Signal Add_KinaseGlo->Incubate_Luminescence Read_Luminescence 7. Measure Luminescence Incubate_Luminescence->Read_Luminescence Plot_Data 8. Plot Luminescence vs. Inhibitor Concentration Read_Luminescence->Plot_Data Calculate_IC50 9. Calculate IC50 Value Plot_Data->Calculate_IC50

References

BKI-1369: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

BKI-1369 is a potent pyrazolopyrimidine-based "bumped" kinase inhibitor (BKI) that has demonstrated significant promise as a therapeutic agent against apicomplexan parasites, particularly Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically known as 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]. Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]
Molecular Formula C23H27N7O[1]
Molecular Weight 417.51 g/mol [1][2]
CAS Number 1951431-22-3[2][3]
SMILES NC1N=CN=C2N(N=C(C3C=C4C(N=C(C=C4)OCC)=CC=3)C=12)CC1CCN(C)CC1[1]
Appearance Solid powder
Purity >98%[1]
Solubility Soluble in DMSO at 50 mg/mL (119.76 mM)[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-parasitic effects by selectively targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. CDPKs are crucial for calcium signaling in these organisms and are absent in their mammalian hosts, making them an attractive drug target. The selectivity of BKIs like this compound for the parasite kinase over host kinases is attributed to a "bumped" chemical group that fits into a unique hydrophobic pocket in the ATP-binding site of the parasite's CDPK1, which has a small glycine (B1666218) "gatekeeper" residue. Mammalian kinases typically have a bulkier gatekeeper residue that sterically hinders the binding of these inhibitors.

The inhibition of CDPK1 disrupts downstream calcium-dependent signaling pathways that are essential for various parasite functions, including gliding motility, host cell invasion, and egress from infected cells. By blocking these processes, this compound effectively inhibits parasite replication and propagation.

BKI1369_Mechanism_of_Action cluster_parasite Apicomplexan Parasite cluster_processes Essential Parasite Functions Ca_ion Ca²⁺ Influx CDPK1 CDPK1 Ca_ion->CDPK1 Activates Downstream_Effectors Downstream Effectors CDPK1->Downstream_Effectors Phosphorylates Gliding_Motility Gliding Motility Downstream_Effectors->Gliding_Motility Host_Cell_Invasion Host Cell Invasion Downstream_Effectors->Host_Cell_Invasion Egress Egress Downstream_Effectors->Egress BKI1369 This compound BKI1369->CDPK1 Inhibits

Figure 1: Mechanism of action of this compound via inhibition of CDPK1.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against Cryptosporidium and other apicomplexan parasites in both in vitro and in vivo models.

In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against various targets and parasites.

Target/OrganismAssayIC50/EC50Reference
hERGThallium flux assay1.52 µM[1][2][3]
Cystoisospora suis CDPK1Kinase-Glo assay4.5 nM[2]
Cystoisospora suis merozoite proliferationIPEC-1 cell culture40 nM (IC50)[4][5]
Cystoisospora suis merozoite proliferationIPEC-1 cell culture>95% inhibition at 200 nM[4][5]
Cryptosporidium parvumHCT-8 cell culture37 nM (EC50)[4]
In Vivo Efficacy and Pharmacokinetics

This compound has been evaluated in various animal models of cryptosporidiosis, demonstrating significant efficacy in reducing parasite burden and clinical signs of disease.

Animal ModelDosing RegimenKey FindingsReference
Gnotobiotic piglet (C. hominis)10 mg/kg, oral, twice daily for 5 daysSignificant reduction in oocyst excretion and diarrhea. Plasma concentration reached 10 µM after the 9th dose.[6]
Piglet (C. suis)10 mg/kg, oral, twice daily for 5 daysEffectively suppressed oocyst excretion and diarrhea. Plasma concentration increased to 11.7 µM.[4][7]
Piglet (C. suis)20 mg/kg, oral, two doses (2 and 4 dpi)Completely suppressed oocyst excretion.[8]
IFN-γ knockout mouse (C. parvum)100 mg/kg, oral, once daily for 5 daysSignificantly reduced infection levels.[9]

Pharmacokinetic Parameters:

SpeciesDoseCmaxTmaxAUCReference
Piglet10 mg/kg (1st dose)2.8 - 3.4 µM (plasma)2 hours-[6]
Mouse10 mg/kg (single oral dose)0.3 µM (plasma)2.3 hours128 hr*µM[4]
Piglet20 mg/kg (single oral dose)8.1 µM (fecal)24 hours-[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate this compound.

General Experimental Workflow

The evaluation of this compound typically follows a tiered approach, starting with in vitro assays to determine its potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and pharmacokinetic properties.

BKI1369_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (e.g., Kinase-Glo) Parasite_Assay Parasite Growth Inhibition (e.g., HCT-8 cell culture) Kinase_Assay->Parasite_Assay Potent Inhibitor Toxicity_Assay Cytotoxicity Assay (e.g., WST-1) Parasite_Assay->Toxicity_Assay Active in Cells PK_Study Pharmacokinetic Studies (Mouse/Piglet) Toxicity_Assay->PK_Study Non-toxic Efficacy_Study Efficacy Studies in Animal Models PK_Study->Efficacy_Study Favorable PK Toxicity_Study In Vivo Toxicity Assessment Efficacy_Study->Toxicity_Study Efficacious End Preclinical Candidate Toxicity_Study->End Safe in Animals Start Compound Synthesis (this compound) Start->Kinase_Assay

Figure 2: General experimental workflow for the evaluation of this compound.
In Vitro Cryptosporidium parvum Growth Inhibition Assay

This protocol describes a common method for assessing the in vitro efficacy of this compound against Cryptosporidium parvum using the HCT-8 cell line.

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.

  • Oocyst Preparation: C. parvum oocysts are surface-sterilized with bleach, washed, and then induced to excyst to release sporozoites.

  • Infection: Confluent HCT-8 cell monolayers in 96-well plates are infected with the prepared sporozoites.

  • Compound Treatment: this compound, dissolved in DMSO and diluted in culture medium, is added to the infected cells at various concentrations.

  • Incubation: The plates are incubated for 48-72 hours to allow for parasite development.

  • Quantification of Parasite Growth: Parasite proliferation is assessed using methods such as:

    • qPCR: DNA is extracted from the cells, and Cryptosporidium-specific primers are used to quantify the parasite load.

    • Luminescence Assay: If using a luciferase-expressing parasite strain, a luciferase substrate is added, and the resulting luminescence is measured.

    • Immunofluorescence Assay: Cells are fixed, permeabilized, and stained with antibodies against parasite antigens to visualize and count the developmental stages.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of parasite growth, is calculated from the dose-response curve.

CDPK1 Kinase Inhibition Assay (Kinase-Glo®)

This protocol outlines the measurement of this compound's inhibitory activity against recombinant CDPK1 using a luminescence-based assay.

  • Reagents: Recombinant CDPK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the Kinase-Glo® luminescent assay reagent.

  • Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the CDPK1 enzyme, substrate, and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation of Reaction: The reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • ATP Detection: An equal volume of Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-catalyzed reaction that produces light.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The light signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy in a Piglet Model of Cryptosporidiosis

This protocol describes the evaluation of this compound in a gnotobiotic piglet model of Cryptosporidium hominis infection.

  • Animal Model: Gnotobiotic piglets are derived by cesarean section and maintained in sterile isolators to prevent extraneous infections.

  • Infection: Piglets are orally inoculated with a defined dose of viable C. hominis oocysts.

  • Treatment: At the onset of clinical signs (e.g., diarrhea), piglets are treated orally with this compound, typically formulated in a vehicle like 7% Tween 80 and 3% ethanol (B145695) in saline. The dosing regimen is administered for a specified duration (e.g., 10 mg/kg twice daily for 5 days).

  • Monitoring: The piglets are monitored daily for clinical signs, including diarrhea severity (scored based on fecal consistency) and body weight.

  • Parasite Shedding: Fecal samples are collected daily to quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and its metabolites using LC-MS/MS.

  • Endpoint Analysis: At the end of the study, tissues may be collected for histopathological examination to assess intestinal damage and parasite colonization.

  • Data Analysis: The efficacy of this compound is determined by comparing the clinical scores, oocyst shedding, and body weight gain between the treated and control groups.

Safety and Toxicology

While this compound has shown promising efficacy, potential off-target effects have been investigated. A notable consideration is its inhibitory activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiotoxicity. The IC50 for hERG inhibition by this compound was determined to be 1.52 µM in a thallium flux assay[1][2][3]. This potential for cardiotoxicity is a key factor in the ongoing development and optimization of BKI-based therapies for human use.

Conclusion

This compound is a potent and selective inhibitor of apicomplexan CDPK1 with demonstrated efficacy against Cryptosporidium in both in vitro and in vivo models. Its mechanism of action, targeting a parasite-specific kinase, provides a strong rationale for its development as an anti-cryptosporidial agent. The data presented in this guide highlight its chemical properties, biological activity, and the experimental methodologies used for its evaluation. Further research and development will be crucial to optimize its therapeutic profile, particularly concerning its safety margin, for potential clinical applications in treating cryptosporidiosis in both veterinary and human medicine.

References

BKI-1369: A Technical Guide for the Investigation of Cystoisospora suis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 as a tool for studying the coccidian parasite Cystoisospora suis, a major cause of diarrheal disease in suckling piglets. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action: Targeting a Key Parasite Kinase

This compound is a potent and selective inhibitor of Cystoisospora suis Calcium-Dependent Protein Kinase 1 (CsCDPK1).[1][2] CDPKs are serine-threonine kinases that act as crucial calcium sensors in apicomplexan parasites, regulating essential processes for parasite survival and propagation, including gliding motility, host cell invasion, and replication.[1]

The selectivity of this compound for the parasite's kinase over that of its mammalian host is attributed to a key structural difference in the ATP-binding pocket.[3] CsCDPK1 possesses a small glycine (B1666218) "gatekeeper" residue, which creates a hydrophobic pocket that can accommodate the "bump" of the inhibitor.[1] Mammalian kinases typically have a larger gatekeeper residue, which sterically hinders the binding of this compound, thus ensuring high specificity and reducing the likelihood of off-target effects in the host.[3]

cluster_0 This compound Mechanism of Action BKI This compound CsCDPK1 CsCDPK1 (Glycine Gatekeeper) BKI->CsCDPK1 Binds to ATP Pocket Inhibition Inhibition BKI->Inhibition Parasite_Functions Parasite Proliferation (Invasion, Egress, Replication) CsCDPK1->Parasite_Functions Phosphorylation Cascade ATP ATP ATP->CsCDPK1 Competitive Inhibition Inhibition->Parasite_Functions

Figure 1: Mechanism of this compound action on CsCDPK1.

Quantitative Data Summary

The efficacy of this compound against C. suis has been demonstrated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of this compound Against C. suis Merozoite Proliferation
ParameterConcentrationEffectSource
IC50~40 nM50% inhibition of merozoite proliferation in IPEC-1 cells.[1][2]
IC95~200 nM>95% inhibition of merozoite proliferation.[1][2]
High Concentration200 nMAlmost complete suppression of parasite proliferation.[1]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Piglets
ParameterDosageOutcomeSource
Oocyst Excretion & Diarrhea10 mg/kg BW (twice daily for 5 days)Effective suppression of oocyst excretion and diarrhea. Improved body weight gain.[1][2]
Oocyst Excretion (Reduced Frequency)20 mg/kg BW (at 2 and 4 dpi)Complete suppression of oocyst excretion.[4][5]
Plasma Concentration10 mg/kg BW (twice daily for 5 days)Reached up to 11.7 µM during treatment.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols for studying this compound's effect on C. suis.

In Vitro Cystoisospora suis Proliferation Assay

This assay is used to determine the inhibitory concentration of this compound on parasite replication within a host cell line.

  • Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are cultured in 48-well plates until confluent.[1] A cell density of approximately 4 x 10⁴ cells per well is recommended.[1]

  • Parasite Infection: Confluent IPEC-1 monolayers are infected with excysted C. suis sporozoites at a sporozoite-to-cell ratio of 80:1.[1]

  • Compound Administration: Immediately following infection, culture medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 nM) is added to the wells.[1]

  • Incubation: The infected and treated cell cultures are incubated for a period of 5 days (0-4 days post-infection).[1]

  • Assessment of Proliferation: After the treatment period, the number of merozoites in the supernatant or the parasite load within the cells can be quantified using methods such as quantitative PCR (qPCR) to determine the extent of parasite proliferation inhibition.[6]

cluster_1 In Vitro Proliferation Assay Workflow A 1. Culture IPEC-1 Cells (4x10^4 cells/well) B 2. Infect with C. suis Sporozoites (80:1 ratio) A->B C 3. Add this compound (Varying Concentrations) B->C D 4. Incubate (5 days) C->D E 5. Quantify Merozoites (e.g., qPCR) D->E

Figure 2: Workflow for the in vitro C. suis proliferation assay.

In Vivo Piglet Infection Model

This model is essential for evaluating the therapeutic efficacy, safety, and pharmacokinetics of this compound in the natural host.

  • Animal Model: Use suckling piglets experimentally infected with a known strain of C. suis (toltrazuril-sensitive or -resistant strains can be used).[1][2]

  • Infection: Piglets are orally infected with sporulated C. suis oocysts.[7]

  • Treatment Regimen:

    • Multiple Dose: Administer this compound orally at a dose of 10 mg/kg body weight twice a day for five consecutive days.[1][2]

    • Reduced Frequency: Alternatively, a regimen of 20 mg/kg body weight at 2 and 4 days post-infection can be tested.[4][5]

  • Monitoring and Data Collection:

    • Oocyst Excretion: Collect individual fecal samples daily and quantify oocyst shedding using a modified McMaster technique.[1]

    • Fecal Consistency: Score fecal consistency daily to assess diarrhea (e.g., 1: normal, 2: pasty, 3: semi-liquid, 4: liquid).[1]

    • Body Weight: Monitor and record body weight development throughout the study.[1]

    • Pharmacokinetics: Collect blood samples at various time points to determine the plasma concentration of this compound via methods like HPLC.[1]

  • Data Analysis: Compare the outcomes in treated groups to an untreated (vehicle control) group to determine the efficacy of this compound.

cluster_2 In Vivo Piglet Model Logical Flow Infection Oral Infection of Piglets with C. suis Oocysts Treatment This compound Administration (e.g., 10 mg/kg BID or 20 mg/kg reduced frequency) Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring PK Pharmacokinetics (Plasma levels) Treatment->PK Oocysts Oocyst Shedding (McMaster) Monitoring->Oocysts Feces Fecal Score (Diarrhea) Monitoring->Feces Weight Body Weight Gain Monitoring->Weight Efficacy Determination of Therapeutic Efficacy Oocysts->Efficacy Feces->Efficacy Weight->Efficacy PK->Efficacy

Figure 3: Logical flow of the in vivo piglet infection model.

Conclusion

This compound is a highly effective and specific inhibitor of Cystoisospora suis, demonstrating potent activity both in cell culture and in the natural host. Its well-defined mechanism of action, targeting the parasite-specific CsCDPK1, makes it an invaluable research tool for dissecting the molecular biology of C. suis and a promising candidate for the development of novel therapeutics against porcine cystoisosporosis, particularly in the face of emerging resistance to current treatments like toltrazuril.[1][2] The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound.

References

BKI-1369: A Potent Bumped Kinase Inhibitor for Parasitology Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bumped kinase inhibitors (BKIs) represent a promising class of antiparasitic compounds, and BKI-1369 has emerged as a significant tool in parasitology research, particularly in the study of apicomplexan parasites such as Cryptosporidium and Cystoisospora. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a research tool and to inform the development of novel antiparasitic therapies.

Introduction

Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a major cause of diarrheal disease, especially in young children and immunocompromised individuals.[1][2] Current therapeutic options are limited, with nitazoxanide (B1678950) being the only FDA-approved drug, and it shows limited efficacy in vulnerable populations.[1][3] This has spurred the search for more effective treatments. This compound is a bumped kinase inhibitor that has demonstrated significant efficacy against Cryptosporidium hominis and Cryptosporidium parvum in various preclinical models.[1][2][4] It has also shown activity against other apicomplexan parasites like Cystoisospora suis.[5][6]

Mechanism of Action

This compound selectively targets parasite calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for multiple processes in the parasite's life cycle, including host cell invasion, motility, and replication.[5][6][7] Apicomplexan CDPKs are distinct from mammalian kinases, providing a basis for selective toxicity against the parasite with reduced host side effects.[6][8] The "bumped" nature of the inhibitor refers to a modification that allows it to fit into a unique hydrophobic pocket in the parasite kinase that is not present in host kinases, thereby conferring selectivity.[8] Inhibition of CDPK1 disrupts essential signaling pathways within the parasite, ultimately leading to a reduction in parasite burden and amelioration of disease symptoms.[2][6]

cluster_parasite Apicomplexan Parasite Cell BKI1369 This compound CDPK1 Calcium-Dependent Protein Kinase 1 (CDPK1) BKI1369->CDPK1 Inhibits Substrates Downstream Substrates CDPK1->Substrates Phosphorylates Processes Essential Parasite Processes (Invasion, Egress, Replication) Substrates->Processes Regulates

Figure 1: Mechanism of action of this compound in apicomplexan parasites.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Efficacy of this compound
Parasite SpeciesAssay TypeIC50 / EC50Reference
Cryptosporidium parvumCpCDPK1 Enzyme Inhibition<0.020 µM (IC50)[3]
Cryptosporidium parvumNluc Assay in HCT-8 cellsLow micromolar range (EC50)[3]
Cystoisospora suisMerozoite Proliferation in IPEC-1 cells40 nM (IC50)[5]
Cystoisospora suisMerozoite Proliferation in IPEC-1 cells>95% inhibition at 200 nM[5]
Table 2: In Vivo Efficacy of this compound
Animal ModelParasite SpeciesDosageKey OutcomesReference
Gnotobiotic PigletsCryptosporidium hominis10 mg/kg, twice daily for 5 daysSignificant reduction in oocyst excretion and diarrhea[1][2]
Neonatal MiceCryptosporidium parvum100 mg/kg, once daily or 50 mg/kg, twice dailyGood C. parvum growth inhibition[3]
PigletsCystoisospora suis10 mg/kg, twice daily for 5 daysEffective suppression of oocyst excretion and diarrhea[5]
PigletsCystoisospora suis20 mg/kg, at 2 and 4 dpiComplete suppression of oocyst excretion[9][10]
Table 3: Pharmacokinetic and Safety Profile of this compound
ParameterValueSpeciesReference
hERG Inhibition (IC50)1.52 µMHuman[1][4]
Plasma Concentration (Cmax)10 µM (after 9th dose)Piglets[1][2]
Plasma Concentration (Cmax)11.7 µMPiglets[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro Inhibition of Cystoisospora suis Merozoite Proliferation

This protocol is adapted from studies on the in vitro efficacy of this compound against C. suis.[5]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).

Materials:

  • IPEC-1 cells

  • Cystoisospora suis sporozoites

  • Culture medium (e.g., DMEM/F12)

  • This compound stock solution (in DMSO)

  • 96-well culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed IPEC-1 cells into 96-well plates and grow to confluence.

  • Parasite Infection: Infect the confluent IPEC-1 cell monolayers with C. suis sporozoites.

  • Compound Addition: Immediately after infection, add serial dilutions of this compound (ranging from nanomolar to micromolar concentrations) to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a defined period (e.g., 5 days) to allow for parasite proliferation.

  • Quantification of Proliferation: Measure parasite proliferation. This can be done by counting free merozoites in the supernatant or using a quantitative PCR-based method to measure parasite DNA.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow In Vitro Inhibition Assay Workflow A Seed IPEC-1 cells in 96-well plates B Infect cells with C. suis sporozoites A->B C Add serial dilutions of this compound B->C D Incubate for 5 days C->D E Quantify merozoite proliferation (qPCR) D->E F Calculate IC50 E->F

Figure 2: Workflow for in vitro inhibition of C. suis proliferation.
In Vivo Efficacy in a Gnotobiotic Piglet Model of Cryptosporidiosis

This protocol is based on the methodology used to evaluate this compound efficacy against Cryptosporidium hominis in gnotobiotic piglets.[1][2]

Objective: To assess the therapeutic efficacy of this compound in reducing oocyst shedding and clinical signs of diarrhea in a piglet model of cryptosporidiosis.

Animals: Gnotobiotic piglets, 2 days of age.

Materials:

  • Cryptosporidium hominis oocysts

  • This compound formulation for oral administration

  • Vehicle control

  • Materials for monitoring clinical signs (diarrhea scoring) and collecting fecal samples.

Procedure:

  • Infection: Orally inoculate piglets with C. hominis oocysts.

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 2 days post-infection).

  • Dosing: Administer this compound orally at a specified dose and frequency (e.g., 10 mg/kg, twice daily for 5 days). A control group should receive the vehicle only.

  • Monitoring:

    • Clinical Signs: Monitor and score diarrhea daily.

    • Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion using methods like immunofluorescence microscopy or quantitative PCR.

    • Body Weight: Record body weight regularly.

  • Data Analysis: Compare the treated group to the control group in terms of cumulative oocyst shedding, diarrhea scores, and weight gain.

cluster_invivo In Vivo Piglet Model Workflow Infection Infect Piglets (C. hominis) Treatment Oral Treatment (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring: - Diarrhea Score - Oocyst Shedding - Body Weight Treatment->Monitoring Outcome Efficacy Assessment Monitoring->Outcome

Figure 3: Workflow for in vivo efficacy testing in the piglet model.

Discussion and Future Directions

This compound has proven to be a valuable tool for studying the biology of apicomplexan parasites and for validating CDPK1 as a drug target. Its potent in vitro and in vivo activity against Cryptosporidium and Cystoisospora underscores the potential of BKIs as a new class of antiparasitic drugs.[5][7] However, the development of this compound for human use may be hampered by its potential for cardiotoxicity, as indicated by its hERG inhibition activity.[1] Future research should focus on developing BKIs with an improved safety profile, while maintaining or enhancing their efficacy. The experimental models and protocols described here provide a solid foundation for the preclinical evaluation of such next-generation bumped kinase inhibitors. Furthermore, the localization of this compound and its active metabolite, BKI-1318, in the gut suggests that gastrointestinal exposure is key to its efficacy, a factor to consider in the development of future compounds.[1][7]

References

An In-depth Technical Guide to BKI-1369 and its Metabolites in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKI-1369 is a potent bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against a range of apicomplexan parasites.[1][2][3] These parasites, including species of Cryptosporidium, Cystoisospora, and Sarcocystis, are responsible for significant diseases in both humans and animals.[1][4][5] The unique mechanism of action of this compound, targeting a parasite-specific enzyme, makes it a promising candidate for therapeutic development, particularly in light of growing resistance to existing treatments.[1][6] This technical guide provides a comprehensive overview of this compound and its primary metabolites, BKI-1318 and BKI-1817, covering their mechanism of action, metabolic fate, and analytical quantification in biological systems.

Mechanism of Action: Targeting a Parasite-Specific Kinase

This compound exerts its anti-parasitic effects by selectively inhibiting calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[2][3][7] CDPKs are crucial for multiple physiological functions in these parasites, including gliding motility, host cell invasion, and replication.[2] A key structural feature of apicomplexan CDPK1 is the presence of a small glycine (B1666218) residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This small residue creates a hydrophobic pocket that is not present in the corresponding mammalian kinases, which possess bulkier gatekeeper residues.[3] this compound is specifically designed with a "bump" that fits into this unique pocket, allowing for potent and selective inhibition of the parasite enzyme without significantly affecting host kinases.[3][8] This targeted approach minimizes the risk of off-target effects and associated toxicity in the host.[8][9]

The inhibition of CDPK1 disrupts the calcium-dependent signaling pathways that are essential for the parasite's life cycle. This disruption ultimately leads to the inhibition of parasite proliferation and a reduction in the parasite burden within the host.[1][10]

This compound Signaling Pathway Inhibition

The following diagram illustrates the targeted inhibition of the parasite's calcium-dependent signaling pathway by this compound.

BKI1369_Signaling_Pathway cluster_parasite Apicomplexan Parasite Ca_ion Ca²⁺ Influx CDPK1_inactive Inactive CDPK1 Ca_ion->CDPK1_inactive Activates CDPK1_active Active CDPK1 Downstream Downstream Substrates CDPK1_active->Downstream Phosphorylates Response Parasite Invasion & Replication Downstream->Response BKI1369 This compound BKI1369->CDPK1_active Inhibits

This compound inhibits the parasite's CDPK1 signaling pathway.

Metabolism of this compound

In biological systems, this compound is metabolized into two primary metabolites: BKI-1318 and BKI-1817.[1][2][8] The chemical structures of this compound and its metabolites are crucial for understanding their relative activities and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its metabolites from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and its Metabolites

CompoundOrganismAssayIC50 / InhibitionReference
This compoundCystoisospora suisMerozoite Proliferation~40 nM (IC50)[1][10]
This compoundCystoisospora suisMerozoite Proliferation>95% inhibition at 200 nM[1][6][10]
This compoundCystoisospora suisMerozoite ReplicationSignificant reduction at ≥200 nM[2][11]
BKI-1318Cystoisospora suisMerozoite Replication85.1% reduction at 400 nM[2][11]
BKI-1817Cystoisospora suisMerozoite Replication69.6% reduction at 400 nM[2][11]
This compoundCryptosporidium parvumIn vitro growthSimilar EC50 to other BKIs[4]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Piglets

CompoundMatrixDosing RegimenCmax / ConcentrationTmaxReference
This compoundPlasma10 mg/kg BW twice a day for 5 days11.7 µMDuring treatment[1][10]
This compoundPlasma10 mg/kg (single dose)2.8 - 3.4 µM2 hours post-dose[8][9]
This compoundPlasma10 mg/kg (after 9th dose)10 µM-[8][9]
This compoundFeces20 mg/kg (single dose)8.1 µM24 hours post-dose[2]
BKI-1318Feces20 mg/kg (single dose)0.4 µM48 hours post-dose[2]
BKI-1817Feces20 mg/kg (single dose)60.8 µM48 hours post-dose[2]

Table 3: Pharmacokinetic Parameters of this compound in Mice

CompoundDosingCmaxAUCEfficacy in C. parvum modelReference
This compoundSingle oral doseSecond lowest of 8 BKIs tested-Most effective[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the study of this compound.

In Vitro Merozoite Proliferation Assay

This assay is used to determine the efficacy of this compound and its metabolites in inhibiting the growth of parasites in a cell culture system.

InVitro_Assay_Workflow cluster_prep Preparation Host_Cells Seed host cells (e.g., IPEC-1) in plates Infection Infect host cells with parasite sporozoites Host_Cells->Infection Parasites Prepare parasite sporozoites Parasites->Infection Treatment Add this compound or metabolites at various concentrations Infection->Treatment Incubation Incubate for a defined period (e.g., 5-9 days) Treatment->Incubation Quantification Quantify merozoite proliferation (e.g., microscopy, colorimetric assay) Incubation->Quantification Analysis Calculate IC50 values Quantification->Analysis

Workflow for the in vitro merozoite proliferation assay.

Detailed Steps:

  • Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are seeded in multi-well plates and cultured until they form a confluent monolayer.[1]

  • Parasite Preparation: Cystoisospora suis sporozoites are obtained through excystation of oocysts.[2]

  • Infection: The host cell monolayers are infected with a defined number of sporozoites.[2]

  • Treatment: Immediately after infection or at specified time points, various concentrations of this compound, its metabolites, or a vehicle control (e.g., DMSO) are added to the culture medium.[2][11]

  • Incubation: The infected and treated cells are incubated under controlled conditions (e.g., 40°C) for a period that allows for parasite replication (typically 5 to 9 days).[2]

  • Quantification: The number of merozoites is quantified. This can be done by direct counting using light microscopy or through a colorimetric cell proliferation assay (e.g., WST-1 assay).[2]

  • Data Analysis: The data is analyzed to determine the concentration of the compound that inhibits parasite proliferation by 50% (IC50).

Animal Infection Models

Animal models are essential for evaluating the in vivo efficacy, safety, and pharmacokinetics of this compound.

Piglet Model for Cystoisosporosis:

  • Animal Selection: Neonatal piglets are used as they are the natural hosts for Cystoisospora suis.[1]

  • Infection: Piglets are experimentally infected with a known number of viable C. suis oocysts.[1][2]

  • Treatment: this compound is administered orally at various doses and frequencies. A control group receives only the vehicle.[2]

  • Monitoring: Key parameters are monitored daily, including oocyst excretion (quantified by McMaster technique), fecal consistency (diarrhea scoring), and body weight gain.[1][2]

  • Sample Collection: Blood and fecal samples are collected at multiple time points to determine the pharmacokinetic profile of this compound and its metabolites.[2] Tissue samples may be collected at the end of the study for residue analysis.[2]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of this compound and its metabolites in biological matrices.

LCMSMS_Workflow Sample_Prep Sample Preparation (e.g., plasma, feces) - Extraction - Concentration LC_Separation Liquid Chromatography (LC) - Separation of analytes Sample_Prep->LC_Separation Ionization Mass Spectrometry (MS) - Ionization of analytes LC_Separation->Ionization MS_Detection Tandem MS (MS/MS) - Fragmentation & Detection Ionization->MS_Detection Data_Analysis Data Analysis - Quantification MS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis of this compound.

General Procedure:

  • Sample Preparation: Biological samples (plasma, feces, tissue homogenates) are processed to extract the compounds of interest. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted samples are then often concentrated.[2]

  • Liquid Chromatography (LC): The extracted sample is injected into an LC system (e.g., Waters Acquity UPLC). The compounds are separated on a chromatographic column based on their physicochemical properties.[2]

  • Mass Spectrometry (MS/MS): The separated compounds are introduced into a mass spectrometer (e.g., Xevo TQS Micro). They are ionized, and the parent ions are selected and fragmented. The resulting fragment ions are detected and quantified.[2]

  • Data Analysis: The data is processed using specialized software (e.g., MassLynx) to determine the concentrations of this compound and its metabolites in the original samples.[2]

Conclusion

This compound is a promising antiprotozoal drug candidate with a well-defined mechanism of action that offers a high degree of selectivity for parasite CDPK1. Its efficacy has been demonstrated in both in vitro and in vivo models against various apicomplexan parasites. The characterization of its metabolites, BKI-1318 and BKI-1817, is crucial for a complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other bumped kinase inhibitors as novel therapeutics for combating parasitic diseases. Further research, including clinical trials, will be necessary to fully establish the safety and efficacy of this compound in target populations.

References

Methodological & Application

Application Notes: BKI-1369 In Vitro Assay for Cryptosporidium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryptosporidium is a genus of protozoan parasites that causes cryptosporidiosis, a diarrheal disease affecting a wide range of vertebrates, including humans. The development of effective therapeutics has been a significant challenge. Bumped kinase inhibitors (BKIs) represent a promising class of compounds targeting essential parasite enzymes that are distinct from their mammalian host counterparts. BKI-1369 is a potent inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme critical for parasite motility, host cell invasion, and replication. This document provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound against Cryptosporidium parvum using a nanoluciferase (Nluc)-based reporter system.

Mechanism of Action

This compound selectively targets CpCDPK1. Apicomplexan CDPKs are essential for regulating key processes such as microneme secretion, gliding motility, host cell invasion, and egress from infected cells. By inhibiting CpCDPK1, this compound effectively halts the parasite's life cycle at the asexual replication stages, preventing the spread of infection within the host.

Experimental Principle

The in vitro assay described here utilizes a genetically engineered strain of C. parvum that expresses nanoluciferase (Nluc). Human ileocecal adenocarcinoma (HCT-8) cells are used as the host cell line for parasite infection. The efficacy of this compound is determined by quantifying the reduction in Nluc activity, which correlates directly with the inhibition of parasite proliferation. The luminescent signal is measured using a Nano-Glo® Luciferase Assay System.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and its metabolites against Cryptosporidium. The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of parasite growth in vitro.

CompoundTarget OrganismAssay SystemEC50 (µM)Reference(s)
This compound C. parvumNluc-expressing parasites in HCT-8 cells~0.070
BKI-1318 C. parvumNluc-expressing parasites in HCT-8 cells~0.065
BKI-1817 C. suisMerozoite replication in IPEC-1 cells>0.4

Experimental Protocols

Materials and Reagents
  • Host Cells: Human ileocecal adenocarcinoma (HCT-8) cells (ATCC® CCL-244™)

  • Parasites: Nanoluciferase-expressing Cryptosporidium parvum oocysts

  • Culture Media:

    • HCT-8 Growth Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents for Oocyst Excystation:

    • Sodium hypochlorite (B82951) (Bleach)

    • PBS (Phosphate-Buffered Saline), sterile

    • Acidified water (pH 2.4) or 10 mM HCl

    • Trypsin (0.25%)

    • Sodium taurocholate (0.75%)

  • Test Compound: this compound, dissolved in DMSO to prepare a stock solution.

  • Assay Plate: White, clear-bottom 96-well tissue culture plates.

  • Luminescence Detection: Nano-Glo® Luciferase Assay System and a luminometer.

Host Cell Culture
  • Culture HCT-8 cells in T-75 flasks with HCT-8 Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • For the assay, seed the HCT-8 cells into a white, clear-bottom 96-well plate at a density that allows them to reach 80-100% confluency within 24-48 hours.

Cryptosporidium parvum Oocyst Preparation and Excystation
  • Oocyst Sterilization: To minimize bacterial contamination, treat the C. parvum oocysts with a 10% bleach solution on ice for 10 minutes.

  • Wash the oocysts three times with sterile, cold PBS by centrifugation.

  • Excystation: To release the infective sporozoites, resuspend the oocyst pellet in an excystation solution. A common protocol involves a two-step incubation:

    • Incubate oocysts in acidified water (pH 2.4) or 10 mM HCl for 10-20 minutes at 37°C.

    • Pellet the oocysts and resuspend them in HCT-8 Growth Medium containing 0.75% sodium taurocholate and 0.25% trypsin. Incubate for 30-60 minutes at 37°C.

  • Count the released sporozoites using a hemocytometer to determine the inoculum concentration.

Infection of HCT-8 Cells
  • Aspirate the culture medium from the confluent HCT-8 cell monolayers in the 96-well plate.

  • Inoculate each well with a predetermined number of freshly excysted sporozoites (e.g., 1 x 10⁵) suspended in fresh HCT-8 Growth Medium.

  • Incubate the plate for 2-4 hours at 37°C with 5% CO₂ to allow the sporozoites to invade the host cells.

This compound Treatment
  • Prepare serial dilutions of this compound in HCT-8 Growth Medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤0.5%).

  • After the initial infection period, carefully aspirate the medium containing the inoculum from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubate the plate for 48 hours at 37°C with 5% CO₂.

Nanoluciferase Assay
  • Equilibrate the 96-well plate and the Nano-Glo® Luciferase Assay Reagent to room temperature for at least 10 minutes.

  • Prepare the Nano-Glo® reagent according to the manufacturer's protocol by mixing the substrate and buffer.

  • Add a volume of the prepared Nano-Glo® reagent to each well equal to the volume of the culture medium (e.g., add 100 µL reagent to 100 µL of medium).

  • Mix the contents of the wells on a plate shaker for 2-3 minutes to ensure cell lysis and substrate distribution.

  • Wait at least 3 minutes after reagent addition to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate luminometer.

Data Analysis
  • Subtract the background luminescence (from uninfected control wells) from all experimental values.

  • Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle control (100% parasite growth).

  • Plot the percentage of parasite growth against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway Diagram

BKI1369_Mechanism cluster_parasite Cryptosporidium parvum CDPK1 CpCDPK1 Processes Motility Host Cell Invasion Replication Egress CDPK1->Processes Regulates Calcium Ca²⁺ Signaling Calcium->CDPK1 Activates BKI1369 This compound BKI1369->CDPK1 Inhibits

Caption: Mechanism of action of this compound on Cryptosporidium parvum.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture HCT-8 Cells in 96-well plate C 3. Infect HCT-8 Cells (2-4 hours) A->C B 2. Prepare C. parvum (Excystation) B->C D 4. Add this compound (Serial Dilutions) C->D E 5. Incubate (48 hours) D->E F 6. Add Nano-Glo® Reagent & Measure Luminescence E->F G 7. Calculate % Inhibition F->G H 8. Determine EC50 Value G->H

Caption: Workflow for the this compound in vitro assay.

Application Notes and Protocols for BKI-1369 Administration in a Piglet Model of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to young children and immunocompromised individuals. The lack of highly effective treatments has spurred research into novel therapeutic agents. Bumped kinase inhibitors (BKIs) are a promising class of drugs that selectively target parasite-specific calcium-dependent protein kinases (CDPKs), which are essential for parasite functions like gliding motility, cell invasion, and replication. BKI-1369, a notable compound in this class, has demonstrated significant efficacy in reducing parasite burden and clinical signs of cryptosporidiosis in a gnotobiotic piglet model, which closely mimics the human disease. These notes provide a comprehensive overview of the administration and evaluation of this compound in this preclinical model.

Data Presentation

Table 1: Efficacy of this compound in a Cryptosporidium hominis Piglet Model.[1][2]
ParameterThis compound TreatedUntreated Control
Dosage 10 mg/kg of body weightVehicle only
Administration Route OralOral
Frequency Twice dailyTwice daily
Treatment Duration 5 days5 days
Mean Diarrhea Score Significantly reducedModerate diarrhea
Oocyst Shedding Significant reductionHigh
Mucosal Colonization Significantly reducedExtensive
Mucosal Lesions Significantly reducedPresent
Table 2: Pharmacokinetics of this compound in Piglets.[1]
AnalyteMatrixConcentration (2h after 1st dose)Concentration (after 9th dose)Concentration (6 days post-treatment)
This compound Plasma2.8 µM - 3.4 µM10 µM0.5 µM - 2.7 µM
BKI-1318 (Metabolite 1) PlasmaNot detected< 1.1 µMMinimally present
BKI-1817 (Metabolite 2) PlasmaNot detected< 1.1 µMMinimally present
This compound Urine--7.6 µM - 10.4 µM
BKI-1318 (Metabolite 1) Urine--9 µM
BKI-1817 (Metabolite 2) Urine--0.7 µM
This compound Gut Contents--1.8 µM - 4.5 µM
BKI-1318 (Metabolite 1) Gut Contents--23.7 µM
BKI-1817 (Metabolite 2) Gut Contents--1.8 µM
Table 3: Efficacy of this compound in a Cystoisospora suis Piglet Model.[3][4]
Treatment GroupDosageTreatment ScheduleOocyst Excretion Suppression
Experiment I 20 mg/kg BWSingle dose at 2 dpi82% of piglets
20 mg/kg BWTwo doses at 2 and 4 dpi100% of piglets
Experiment II 5 mg/kg BWSingle dose at 2 dpiFailed to control
10 mg/kg BWSingle dose at 2 dpi50% of piglets
20 mg/kg BWSingle dose at 2 dpiEffective suppression

Experimental Protocols

Gnotobiotic Piglet Model of Cryptosporidium hominis Infection

This protocol outlines the use of gnotobiotic (GB) piglets, which are susceptible to the human-specific C. hominis, providing a valuable model for evaluating therapeutic agents.[1]

Materials:

  • Gnotobiotic piglets

  • Cryptosporidium hominis (e.g., TU502 strain) oocysts[2][1]

  • This compound

  • Vehicle solution (e.g., 7% Tween 80, 3% EtOH, 90% saline)[2]

  • Materials for clinical scoring, oocyst counting, and histological analysis

Procedure:

  • Animal Acclimation: House gnotobiotic piglets in a sterile environment and allow for an acclimation period.

  • Infection: Orally inoculate piglets with a standardized dose of viable C. hominis oocysts.

  • Treatment Initiation: At the onset of clinical signs (e.g., diarrhea), begin treatment administration.

  • This compound Administration:

    • Prepare a solution of this compound in the vehicle.

    • Administer the solution orally to the treatment group at a specified dosage (e.g., 10 mg/kg body weight) twice daily for 5 days.[2]

    • Administer the vehicle-only solution to the control group.

  • Monitoring and Sample Collection:

    • Monitor clinical signs, particularly diarrhea, twice daily. Score diarrhea on a scale (e.g., 0-4, where 0 is normal and 4 is severe watery diarrhea).[2]

    • Collect fecal samples daily to quantify oocyst shedding using methods such as immunofluorescence microscopy or qPCR.[2]

    • Collect blood samples periodically to determine the pharmacokinetic profile of this compound and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

  • Necropsy and Histopathology: At the end of the study, euthanize the piglets and collect intestinal tissues to assess mucosal colonization and lesions.

Conventional Piglet Model of Cystoisospora suis Infection

This model is useful for studying the efficacy of this compound against another important coccidian parasite in a conventional piglet model.

Materials:

  • Conventionally reared, suckling piglets

  • Cystoisospora suis oocysts

  • This compound

  • Materials for clinical scoring and oocyst counting

Procedure:

  • Animal Selection: Use healthy, suckling piglets of a suitable age.

  • Infection: Orally infect piglets with a known number of sporulated C. suis oocysts.

  • Treatment Administration:

    • Administer this compound orally at various dosages (e.g., 5, 10, 20 mg/kg body weight) and schedules (e.g., single dose at day 2 post-infection (dpi), or doses at 2 and 4 dpi).[3]

  • Efficacy Evaluation:

    • Monitor and score fecal consistency daily.

    • Quantify oocyst excretion in fecal samples.

    • Measure body weight gain throughout the experiment.[3][4]

Visualizations

Signaling Pathway

BKI1369_Mechanism cluster_parasite Cryptosporidium Parasite CDPK1 Calcium-Dependent Protein Kinase 1 (CDPK1) Downstream Downstream Effectors CDPK1->Downstream Phosphorylates BKI1369 This compound BKI1369->CDPK1 Inhibits Functions Essential Parasite Functions: - Invasion - Replication - Egress Downstream->Functions Regulates

Caption: Mechanism of action of this compound in Cryptosporidium.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis cluster_outcome Outcome Assessment Piglet_Model Select Piglet Model (Gnotobiotic or Conventional) Infection Oral Inoculation with Cryptosporidium Oocysts Piglet_Model->Infection Treatment_Group Administer this compound (Oral) Infection->Treatment_Group Randomization Control_Group Administer Vehicle Infection->Control_Group Randomization Clinical_Signs Monitor & Score Diarrhea Daily Treatment_Group->Clinical_Signs Oocyst_Shedding Quantify Fecal Oocyst Shedding Treatment_Group->Oocyst_Shedding PK_Analysis Pharmacokinetic Analysis (Blood/Tissue) Treatment_Group->PK_Analysis Control_Group->Clinical_Signs Control_Group->Oocyst_Shedding Control_Group->PK_Analysis Efficacy Evaluate Therapeutic Efficacy Clinical_Signs->Efficacy Oocyst_Shedding->Efficacy Histopathology Post-mortem Histopathological Examination PK_Analysis->Efficacy Histopathology->Efficacy

Caption: Workflow for evaluating this compound in a piglet model.

References

Optimizing BKI-1369 Concentration for in Vitro Efficacy and Selectivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of BKI-1369 in cell culture experiments. This compound is a potent "bumped" kinase inhibitor specifically designed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. Its efficacy and selectivity make it a valuable tool for researchers studying parasitology and developing novel antiparasitic therapies. This document outlines the quantitative data for this compound's activity, detailed protocols for key experiments, and visual guides to the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound is primarily documented in the context of parasite-infected host cell cultures. The following tables summarize the key quantitative data for determining the appropriate concentration range for your experiments.

ParameterCell LineOrganismValueReference
IC50 IPEC-1Cystoisospora suis (merozoites)40 nM[1]
IC95 IPEC-1Cystoisospora suis (merozoites)200 nM[1]
Host Cell Viability IPEC-1N/ANo significant effect up to 1 µM[1]

Table 1: In Vitro Efficacy and Cytotoxicity of this compound. This table highlights the potent and selective nature of this compound, with a clear therapeutic window between effective parasite inhibition and host cell toxicity.

Signaling Pathway of this compound Target

This compound exerts its antiparasitic effect by inhibiting CDPK1, a key regulator of calcium-mediated signaling in apicomplexan parasites. This pathway is crucial for several processes essential for the parasite's life cycle.

BKI-1369_Signaling_Pathway This compound Mechanism of Action cluster_parasite Apicomplexan Parasite Ca_influx Ca²⁺ Influx CDPK1 CDPK1 Ca_influx->CDPK1 Activates Substrates Downstream Substrates CDPK1->Substrates Phosphorylates BKI1369 This compound BKI1369->CDPK1 Inhibits Microneme Microneme Secretion Substrates->Microneme Motility Gliding Motility Substrates->Motility Invasion Host Cell Invasion Substrates->Invasion

Caption: this compound inhibits parasite CDPK1, blocking essential downstream processes.

Experimental Workflow for Optimal Concentration Determination

A systematic approach is crucial to determine the optimal this compound concentration for a specific parasite and host cell combination. The following workflow ensures the selection of a concentration that is both effective and selective.

Experimental_Workflow Workflow for Optimal this compound Concentration Host_Cyto 1. Host Cell Cytotoxicity Assay (e.g., WST-1) Dose_Resp 2. Parasite Dose-Response Assay (e.g., qPCR, Microscopy) Host_Cyto->Dose_Resp Determine Max Non-Toxic Dose Target_Eng 3. Target Engagement Assay (e.g., CETSA, Western Blot) Dose_Resp->Target_Eng Determine IC50 & IC95 Optimal_Conc 4. Optimal Concentration Selection Target_Eng->Optimal_Conc Confirm On-Target Effect

References

Application Notes and Protocols for B-1369 Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BKI-1369 is a potent bumped kinase inhibitor (BKI) that shows significant efficacy against various apicomplexan parasites. It selectively targets parasite calcium-dependent protein kinase 1 (CDPK1), a key regulator of parasite motility, invasion, and replication.[1][2][3][4] This document provides detailed protocols for the formulation of this compound for in vivo animal studies, based on established methodologies, to assist researchers in pharmacology, parasitology, and drug development.

Chemical Properties
PropertyValueReference
Molecular FormulaC₂₈H₂₉N₅O[1]
Molecular Weight451.56 g/mol MedchemExpress
AppearanceFine powder[2]
StorageStore at -20°C for short-term, -80°C for long-term[5]

Formulation Protocols for In Vivo Administration

This compound is a poorly water-soluble compound, necessitating specific formulation strategies to ensure adequate bioavailability for in vivo studies.[6][7][8][9][10] The following are established protocols for oral administration in animal models, such as piglets.

Protocol 1: Aqueous-Based Formulation

This protocol has been successfully used in piglet studies investigating the efficacy of this compound against Cystoisospora suis.[2]

Materials:

  • This compound powder

  • Tween 80

  • Ethanol

  • Normal saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing 3% Tween 80, 7% ethanol, and 90% normal saline. For example, to prepare 10 mL of vehicle, mix 0.3 mL of Tween 80, 0.7 mL of ethanol, and 9.0 mL of normal saline.

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For instance, to prepare a 5% (w/v) solution (50 mg/mL), weigh 500 mg of this compound for a final volume of 10 mL.[2]

  • Dissolution:

    • Add the weighed this compound powder to a sterile conical tube.

    • Add a small amount of the vehicle and vortex thoroughly to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.

    • If necessary, sonicate the mixture for 5-10 minutes to aid dissolution.

  • Final Preparation: Ensure the final solution is clear and free of visible particles before administration.

Protocol 2: DMSO-Based Formulation

This protocol is a common alternative for poorly soluble compounds and is suggested by commercial suppliers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Stock Solution (Optional): Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[5]

  • Vehicle Preparation: Prepare the final vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline. For 10 mL of vehicle, this would be 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.

  • Dissolution:

    • Add the required amount of this compound powder or stock solution to a sterile conical tube.

    • Add the PEG300 and Tween-80 components of the vehicle and vortex until the compound is dissolved.

    • Slowly add the saline while vortexing to prevent precipitation.

  • Final Preparation: The final solution should be a clear, homogenous mixture.

Protocol 3: Oil-Based Formulation

For studies requiring lipid-based formulations, corn oil can be used as a vehicle.

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).[5]

  • Formulation:

    • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

    • Add the required volume of corn oil to achieve the final desired concentration (e.g., for a 10 mL final volume with a 10% DMSO co-solvent, add 1 mL of stock solution to 9 mL of corn oil).

    • Vortex thoroughly until a uniform suspension or solution is achieved.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from published animal studies using this compound.

Table 1: Pharmacokinetic Parameters of this compound in Piglets
ParameterValueDosing RegimenAnimal ModelReference
Cmax (Plasma)10 µM10 mg/kg, twice daily for 5 days (9 doses)Gnotobiotic Piglets[11][12]
Time to Cmax2 hours post 1st dose10 mg/kgGnotobiotic Piglets[11]
Plasma Concentration11.7 µM10 mg/kg, twice daily for 5 daysPiglets[1]
Cmax (Fecal)8.1 µM20 mg/kg, single dosePiglets[2]
Tmax (Fecal)24 hours post-dose20 mg/kg, single dose[2]
Table 2: In Vitro and In Vivo Efficacy of this compound
ParameterValueModel SystemReference
IC₅₀ (merozoite proliferation)40 nMC. suis in IPEC-1 cells[1]
IC₉₅ (merozoite proliferation)200 nMC. suis in IPEC-1 cells[1]
IC₅₀ (hERG inhibition)1.52 µM-[5][11]
Effective In Vivo Dose10 mg/kg, twice dailyPiglets (C. suis)[1]
Effective In Vivo Dose20 mg/kg, two dosesPiglets (C. suis)[2][13]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a piglet model of parasitic infection.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Monitoring A Animal Acclimatization B Experimental Infection (e.g., C. suis oocysts) A->B C Initiate this compound Treatment (Oral Gavage) B->C D Control Group (Vehicle Only) B->D E Daily Clinical Scoring (Diarrhea, Body Weight) C->E F Sample Collection (Feces, Blood) C->F D->E D->F G Parasite Load Quantification (Oocyst Counting, qPCR) E->G F->G H Pharmacokinetic Analysis (LC-MS/MS) F->H

Caption: Experimental workflow for in vivo this compound efficacy testing.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves the inhibition of parasite-specific Calcium-Dependent Protein Kinase 1 (CDPK1). This kinase is crucial for processes essential to the parasite's life cycle.

cluster_downstream Downstream Parasite Processes BKI This compound CDPK1 Parasite CDPK1 BKI->CDPK1 Inhibition Invasion Host Cell Invasion CDPK1->Invasion Phosphorylation Cascade Motility Gliding Motility CDPK1->Motility Replication Asexual Replication CDPK1->Replication ATP ATP ATP->CDPK1 Ca Ca²⁺ Ca->CDPK1 Activation

Caption: this compound inhibits parasite CDPK1, disrupting key cellular processes.

References

Application Notes and Protocols for BKI-1369 Treatment of Experimental Cystoisosporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BKI-1369, a bumped kinase inhibitor, as a therapeutic agent against experimental Cystoisospora suis infection, the causative agent of porcine neonatal cystoisosporosis. The provided protocols are based on established and effective experimental models.

Introduction

Cystoisosporosis, particularly in neonatal piglets, is a significant cause of diarrhea, leading to impaired weight gain and economic losses.[1][2][3] The emergence of resistance to the current standard-of-care drug, toltrazuril, necessitates the development of novel therapeutics.[4][5] this compound has emerged as a promising candidate, targeting the Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1), an enzyme crucial for parasite motility, invasion, and replication, which is absent in mammalian hosts.

Mechanism of Action

This compound is a potent inhibitor of apicomplexan CDPK1. This enzyme plays a critical role in regulating calcium-dependent pathways within the parasite, which are essential for processes such as microneme secretion, gliding locomotion, host cell attachment, and invasion. By inhibiting CsCDPK1, this compound effectively halts parasite proliferation, specifically targeting the replication of merozoites within the host's intestinal epithelial cells.

Signaling Pathway of this compound Action

cluster_parasite Cystoisospora suis Ca2 Intracellular Ca²⁺ CDPK1 CsCDPK1 Ca2->CDPK1 Activates Substrates Downstream Substrates CDPK1->Substrates Phosphorylates Processes Motility, Invasion, Replication Substrates->Processes Regulates BKI1369 This compound BKI1369->CDPK1 Inhibits

Caption: this compound inhibits CsCDPK1, blocking downstream signaling essential for parasite survival.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vitro and in vivo experimental settings.

Table 1: In Vitro Efficacy of this compound against C. suis Merozoite Proliferation

ConcentrationInhibition of Merozoite ProliferationReference
12.5 nMSignificant reduction
40 nM (IC₅₀)~50%
200 nM>95% (almost complete inhibition)

Table 2: In Vivo Efficacy of this compound in Experimentally Infected Piglets

Treatment RegimenOutcomeReference
10 mg/kg BW, twice daily for 5 daysEffective suppression of oocyst excretion and diarrhea; improved body weight gain.
20 mg/kg BW, single dose on day 2 post-infection (dpi)82% of piglets suppressed oocyst excretion; 98.4% reduction in oocysts for those that shed.
20 mg/kg BW, single dose on day of infection50% of piglets suppressed oocyst excretion; 95.2% reduction in oocysts for those that shed.
20 mg/kg BW, doses on 2 and 4 dpiComplete suppression of oocyst excretion.

Pharmacokinetics

In piglets treated with 10 mg/kg of this compound twice daily, the plasma concentration of the drug increased to 11.7 µM, indicating accumulation and sustained exposure of the parasite to the compound.

Experimental Protocols

1. In Vitro Drug Efficacy Assay

This protocol is for assessing the efficacy of this compound against C. suis merozoite proliferation in a cell culture system.

Materials:

  • Intestinal Porcine Epithelial Cells (IPEC-1)

  • C. suis sporozoites

  • Culture medium (e.g., DMEM/F12)

  • This compound stock solution (in DMSO)

  • 96-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed IPEC-1 cells in 96-well plates and grow to confluency.

  • Infection: Infect the IPEC-1 cell monolayer with C. suis sporozoites. The complete life cycle can be established in this in vitro system.

  • Treatment: Immediately after infection, add varying concentrations of this compound (e.g., 12.5 nM to 200 nM) to the culture medium. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for the desired duration (e.g., up to 9 days post-infection).

  • Quantification of Merozoites: At the end of the incubation period, collect the supernatant and count the number of free merozoites. This can be done using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of inhibition of merozoite proliferation for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value.

2. In Vivo Animal Infection Model

This protocol describes an experimental infection model in piglets to evaluate the in vivo efficacy of this compound.

Materials:

  • Suckling piglets (e.g., 3 days old)

  • Sporulated C. suis oocysts

  • This compound formulation for oral administration

  • Vehicle control

  • Materials for oocyst counting (fecal flotation, microscope, McMaster chamber)

  • Scales for daily weight measurement

Experimental Workflow

A Acclimatize Piglets B Experimental Infection (Oral inoculation with C. suis oocysts) A->B C Randomize into Treatment & Control Groups B->C D Administer this compound (Oral, specified regimen) C->D E Administer Vehicle (Control Group) C->E F Daily Monitoring: - Oocyst Shedding (feces) - Body Weight - Clinical Signs (diarrhea) D->F E->F G Data Analysis: - Compare oocyst counts - Weight gain - Fecal scores F->G

Caption: Workflow for in vivo evaluation of this compound in an experimental piglet model.

Procedure:

  • Animal Model: Use suckling piglets, as they are the natural hosts and most susceptible to clinical disease.

  • Infection: Experimentally infect piglets orally with a known dose of sporulated C. suis oocysts.

  • Group Allocation: Randomly assign piglets to different treatment groups (e.g., this compound at different dosages and frequencies, vehicle control).

  • Treatment Administration: Administer this compound orally according to the predetermined regimen (e.g., 10 mg/kg twice daily for 5 days or a single 20 mg/kg dose at 2 dpi).

  • Monitoring:

    • Oocyst Shedding: Collect fecal samples daily and quantify the number of oocysts per gram of feces (OPG) using a suitable method like the McMaster technique.

    • Clinical Signs: Monitor for clinical signs of cystoisosporosis, particularly diarrhea, and assign a fecal score.

    • Body Weight: Record the body weight of each piglet daily to assess weight gain.

  • Data Analysis: Compare the mean oocyst excretion, fecal scores, and body weight gain between the this compound treated groups and the control group using appropriate statistical methods.

Safety and Toxicology

In the described studies, no obvious side effects were observed in piglets treated with this compound at the effective doses. However, for potential human application, it's noted that this compound has some inhibitory activity on the hERG channel, which could pose a risk for cardiotoxicity. This is a critical consideration for further drug development.

References

Application Notes and Protocols: Gnotobiotic Piglet Model for BKI-1369 Efficacy Testing in Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease primarily affecting premature infants, with high morbidity and mortality. The complex pathophysiology of NEC involves an exaggerated inflammatory response within an immature intestine, leading to intestinal injury, necrosis, and in severe cases, perforation. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are known to be central mediators of this inflammatory cascade.

BKI-1369 is a "bumped kinase inhibitor" originally developed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. While CDPK1 is absent in mammals, the broader class of kinase inhibitors has shown therapeutic potential in a range of inflammatory diseases by modulating host kinase activity. This has led to the hypothesis that this compound may exert beneficial off-target effects on mammalian kinases involved in the inflammatory signaling cascades that drive NEC.

This document outlines the use of a gnotobiotic piglet model to investigate the efficacy of this compound in a preclinical model of NEC. The gnotobiotic piglet is a highly relevant model for studying NEC due to the anatomical and physiological similarities of the piglet gastrointestinal tract to that of human infants. This model allows for a controlled investigation of the host response to NEC-inducing stimuli in the absence of a complex microbiome, and a precise evaluation of the therapeutic effects of B-1369.

Hypothesized Mechanism of Action of this compound in NEC

While this compound is designed for high selectivity towards parasite CDPK1, it is hypothesized that at therapeutic concentrations, it may exhibit off-target inhibition of mammalian kinases that are crucial to the inflammatory pathways implicated in NEC. The inflammatory response in NEC is characterized by the activation of signaling cascades that lead to the production of pro-inflammatory cytokines and subsequent tissue damage. It is plausible that this compound could interfere with one or more kinases within these pathways, thereby dampening the inflammatory response and mitigating the severity of NEC.

Hypothesized Anti-inflammatory Action of this compound in NEC NEC_Stimuli NEC Inducing Stimuli (e.g., Formula Feeding, Hypoxia) IEC Intestinal Epithelial Cells NEC_Stimuli->IEC Activates Inflammatory_Kinases Inflammatory Kinases (e.g., IKK, MAPKs) IEC->Inflammatory_Kinases Signal Transduction NF_kB_MAPK NF-κB & MAPK Activation Inflammatory_Kinases->NF_kB_MAPK Phosphorylation Cascade Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) NF_kB_MAPK->Pro_inflammatory_Cytokines Induces Transcription Intestinal_Inflammation Intestinal Inflammation & Injury Pro_inflammatory_Cytokines->Intestinal_Inflammation Mediates BKI_1369 This compound BKI_1369->Inflammatory_Kinases Hypothesized Inhibition

Hypothesized this compound Anti-inflammatory Pathway in NEC.

Experimental Protocols

Gnotobiotic Piglet Derivation and Rearing

This protocol is adapted from established methods for the derivation and rearing of gnotobiotic piglets.

Materials:

  • Pregnant sow at 112 days of gestation

  • Sterile surgical suite and equipment

  • Gnotobiotic isolator with a sterile surgical bubble

  • Sterile milk replacer (e.g., Esbilac)

  • Sterile water

  • Peracetic acid solution for sterilization

Procedure:

  • Sow Preparation: Anesthetize the pregnant sow on gestation day 112.

  • Hysterotomy: Perform a closed hysterotomy by attaching a sterile surgical bubble, connected to a sterile isolator unit, to the sow's flank using a sterile adhesive.

  • Piglet Derivation: Incise the uterus within the sterile bubble and deliver the piglets directly into the gnotobiotic isolator.

  • Housing: House the piglets within the sterile stainless steel gnotobiotic isolators, which are sealed from the external environment and equipped with a filtered air-exchange system.

  • Feeding: Train the piglets to drink sterile milk replacer from a bowl within 2 hours of birth. Initially, feed 50 mL of milk replacer three times daily, with the volume gradually increasing according to a standardized feeding protocol. Provide ad libitum access to sterile water.

  • Monitoring: Continuously monitor the piglets for any signs of contamination or distress.

Induction of Necrotizing Enterocolitis (NEC)

This protocol is a modification of established enteral feeding models of NEC in premature piglets.

Materials:

  • Gnotobiotic piglets (24-48 hours old)

  • High-osmolarity infant formula (e.g., Neocate Junior)

  • Sterile orogastric feeding tubes

Procedure:

  • Baseline: For the first 24 hours of life, feed the gnotobiotic piglets sterile milk replacer as described above.

  • NEC Induction: After 24 hours, switch the feeding regimen to a high-osmolarity infant formula to induce intestinal injury. Administer the formula via an orogastric feeding tube.

  • Control Group: A control group of gnotobiotic piglets should continue to receive the sterile milk replacer.

  • Monitoring: Closely monitor all piglets for clinical signs of NEC, including abdominal distension, lethargy, vomiting, and bloody stools.

This compound Administration and Efficacy Testing

Materials:

  • This compound compound

  • Sterile vehicle for administration (e.g., sterile water or a suitable solvent)

  • Oral gavage needles

Procedure:

  • Treatment Groups: Divide the NEC-induced piglets into the following groups:

    • NEC + Vehicle Control

    • NEC + this compound (low dose)

    • NEC + this compound (high dose)

    • Healthy Control (no NEC induction) + Vehicle

  • Administration: At the onset of clinical signs of NEC (or at a predetermined time point post-NEC induction), begin oral administration of this compound or the vehicle control via oral gavage. The dosing frequency and duration will need to be optimized based on the pharmacokinetic profile of this compound.

  • Efficacy Assessment: Monitor the piglets for the duration of the study, collecting data on the parameters outlined in the "Data Presentation" section below.

Experimental Workflow for this compound Efficacy Testing in Gnotobiotic Piglets Start Start Derivation Gnotobiotic Piglet Derivation Start->Derivation Rearing Initial Rearing (Sterile Milk Replacer) Derivation->Rearing Group_Assignment Group Assignment Rearing->Group_Assignment NEC_Induction NEC Induction (High-Osmolarity Formula) Group_Assignment->NEC_Induction NEC Groups Control_Feeding Control Feeding (Sterile Milk Replacer) Group_Assignment->Control_Feeding Healthy Control Treatment This compound or Vehicle Administration NEC_Induction->Treatment Control_Feeding->Treatment Monitoring Clinical & Pathological Monitoring Treatment->Monitoring Endpoint Endpoint: Euthanasia & Sample Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis Logical Relationship of the Study Design Problem Necrotizing Enterocolitis (NEC): High morbidity and mortality in premature infants Hypothesis Hypothesis: This compound can ameliorate NEC by inhibiting host inflammatory kinases Problem->Hypothesis Model Animal Model: Gnotobiotic Piglet Hypothesis->Model Intervention Intervention: This compound Administration Model->Intervention Outcome_Measures Outcome Measures: Clinical Scores, Histopathology, Inflammatory Markers Intervention->Outcome_Measures Goal Goal: Evaluate the therapeutic efficacy of this compound for NEC Outcome_Measures->Goal

Application Notes and Protocols: Evaluating the FGFR Inhibitor BKI-1369 in Porcine Intestinal Epithelial (IPEC-J2) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for utilizing the intestinal porcine epithelial cell line IPEC-J2 for in vitro studies of BKI-1369, a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. This document outlines detailed protocols for assessing the impact of this compound on cell viability, migration, intestinal barrier integrity, and downstream FGFR signaling pathways. All data presented are for illustrative purposes to guide researchers in their experimental design and data interpretation.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for regulating cellular processes such as proliferation, differentiation, and migration. In the gastrointestinal tract, FGFs and their receptors (FGFRs) are key to maintaining epithelial homeostasis and responding to injury. Dysregulation of this pathway has been implicated in various intestinal diseases.

This compound is a kinase inhibitor targeting FGFRs 1, 2, 3, and 4. Understanding its effects on non-transformed intestinal epithelial cells is vital for evaluating its potential therapeutic applications and off-target effects. The IPEC-J2 cell line, derived from the neonatal piglet mid-jejunum, is a well-established model for the mammalian intestinal epithelium. These cells are non-transformed, form polarized monolayers, and express tight junctions, making them an ideal system for studying drug effects on intestinal barrier function and epithelial cell biology.

This document provides detailed methodologies for key in vitro assays to characterize the biological effects of this compound on IPEC-J2 cells.

Materials and Reagents

  • Cell Line: IPEC-J2 (ACC 701)

  • Base Medium: Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12)

  • Supplements: 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% ITS (Insulin-Transferrin-Selenium)

  • Test Compound: this compound (dissolved in DMSO to a 10 mM stock)

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Transwell® inserts (0.4 µm pore size)

    • Epithelial Volt-Ohm Meter (EVOM)

    • Recombinant human FGF2

    • Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-ERK1/2, Anti-p-AKT (Ser473), Anti-AKT, Anti-β-Actin

    • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

    • RIPA Lysis Buffer & Protease/Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • ECL Western Blotting Substrate

Experimental Protocols

General Cell Culture
  • Culture IPEC-J2 cells in T-75 flasks with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 15-30 for all experiments to ensure consistency.

Protocol: Cell Viability (MTT Assay)
  • Seed 1 x 10⁴ IPEC-J2 cells per well in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 6 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol: Scratch (Wound Healing) Assay
  • Seed IPEC-J2 cells in a 6-well plate and grow to 90-100% confluency.

  • Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash with PBS to remove detached cells.

  • Add serum-free medium containing different concentrations of this compound or vehicle. Include a positive control stimulated with FGF2 (20 ng/mL).

  • Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.

  • Measure the wound area at each time point using ImageJ software.

  • Calculate the percentage of wound closure.

Protocol: Intestinal Barrier Function (TEER Measurement)
  • Seed 5 x 10⁵ IPEC-J2 cells per Transwell® insert (12-well format) and culture for 10-14 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM. Values should be >2000 Ω·cm².

  • Treat the cells by adding this compound to both the apical and basolateral chambers for 48 hours.

  • Measure TEER at 0, 24, and 48 hours post-treatment.

  • Calculate TEER values (in Ω·cm²) by subtracting the blank resistance of an empty insert and multiplying by the surface area of the insert.

Protocol: Western Blot for Signaling Pathway Analysis
  • Seed 2 x 10⁶ IPEC-J2 cells in 6-well plates and grow to 80% confluency.

  • Starve cells in serum-free medium for 12 hours.

  • Pre-treat cells with this compound or vehicle for 2 hours.

  • Stimulate the cells with FGF2 (50 ng/mL) for 15 minutes to activate the FGFR pathway.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-ERK, ERK, p-AKT, and AKT overnight at 4°C. Use β-Actin as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and an imaging system.

Illustrative Results

Impact of this compound on IPEC-J2 Cell Viability and Migration

This compound demonstrated a dose-dependent effect on the viability and migratory capacity of IPEC-J2 cells. A significant reduction in viability was observed at higher concentrations, while migration, stimulated by FGF2, was inhibited even at lower doses, suggesting a potent anti-migratory effect.

This compound Conc. (µM) Cell Viability (% of Control) Wound Closure (% at 24h)
0 (Vehicle)100.0 ± 4.515.2 ± 2.1
0 + FGF2 (20 ng/mL)98.5 ± 5.145.8 ± 3.9
0.1 + FGF297.2 ± 4.830.1 ± 3.5
1.0 + FGF291.4 ± 6.218.5 ± 2.8
10.0 + FGF275.6 ± 7.114.9 ± 1.9
50.0 + FGF242.3 ± 8.513.8 ± 2.2
Table 1: Representative data showing the effect of this compound on IPEC-J2 cell viability and FGF2-induced migration. Data are mean ± SD.
Impact of this compound on IPEC-J2 Barrier Integrity

The integrity of the IPEC-J2 epithelial barrier was assessed by measuring TEER. Prolonged exposure to high concentrations of this compound resulted in a modest decrease in TEER, indicating a potential disruption of tight junction function.

Treatment TEER (Ω·cm²) at 0h TEER (Ω·cm²) at 24h TEER (Ω·cm²) at 48h
Vehicle Control2510 ± 1502550 ± 1302530 ± 165
This compound (1 µM)2490 ± 1802450 ± 1602410 ± 170
This compound (10 µM)2530 ± 1402210 ± 1901980 ± 210
Table 2: Representative TEER data for IPEC-J2 monolayers treated with this compound. Data are mean ± SD.

Visualizations and Diagrams

Experimental Workflow

The overall workflow for assessing this compound in IPEC-J2 cells involves parallel assays to determine its impact on viability, barrier function, migration, and intracellular signaling.

G cluster_prep Cell Preparation cluster_assays In Vitro Assays C Culture IPEC-J2 Cells S Seed Cells for Assays (96-well, 6-well, Transwell®) C->S T Treat with this compound (Dose-Response) S->T V Viability Assay (MTT) D Data Analysis & Interpretation V->D M Migration Assay (Wound Healing) M->D B Barrier Assay (TEER) B->D W Signaling Assay (Western Blot) W->D T->V T->M T->B T->W

Caption: Workflow for evaluating this compound effects on IPEC-J2 cells.

FGFR Signaling Pathway

This compound inhibits the phosphorylation of the FGFR, thereby blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS/RAF FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF AKT AKT PI3K->AKT AKT->TF BKI This compound BKI->FGFR

Caption: Inhibition of the FGFR signaling cascade by this compound.

Conclusion

The IPEC-J2 cell line serves as a robust and relevant in vitro model for assessing the effects of the FGFR inhibitor this compound on the intestinal epithelium. The protocols described herein provide a framework for evaluating key cellular responses, including viability, migration, barrier function, and intracellular signaling. The illustrative data suggest that this compound effectively inhibits FGF-mediated processes in intestinal cells, highlighting the utility of this system for preclinical drug evaluation.

Application Notes and Protocols for B-1369 in Murine Models of Parasitic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bumped kinase inhibitors (BKIs) are a class of ATP-competitive kinase inhibitors that show potent and selective activity against a family of calcium-dependent protein kinases (CDPKs) found in apicomplexan parasites. These enzymes are crucial for parasite processes such as motility, invasion, and replication. A key feature of these parasite kinases is the presence of a small "gatekeeper" residue (typically glycine (B1666218) or alanine) in the ATP-binding pocket. This allows for the design of BKIs with a "bumped" substituent that is too large to fit into the ATP-binding site of most host-cell kinases, which possess a larger gatekeeper residue, thus ensuring high selectivity and reduced off-target effects. BKI-1369 is a promising BKI that has been evaluated for its efficacy against various parasitic diseases.

This document provides detailed application notes and protocols for the use of this compound in mouse models of parasitic diseases, with a focus on Cryptosporidium parvum. Data on related BKIs for Sarcocystis neurona and Toxoplasma gondii are also provided as a reference due to the limited availability of published data for this compound against these specific parasites.

Mechanism of Action: CDPK1 Signaling Pathway

This compound targets and inhibits calcium-dependent protein kinase 1 (CDPK1), a central regulator of calcium signaling in apicomplexan parasites. Upon binding of calcium ions, CDPK1 undergoes a conformational change that activates its kinase domain, leading to the phosphorylation of downstream substrates. This signaling cascade is essential for microneme secretion, which is required for parasite motility and host cell invasion. By competitively binding to the ATP pocket of CDPK1, this compound blocks this phosphorylation cascade, thereby inhibiting parasite invasion and proliferation.

CDPK1_Signaling_Pathway cluster_parasite Apicomplexan Parasite Ca_ion Ca²⁺ Influx CDPK1_inactive Inactive CDPK1 Ca_ion->CDPK1_inactive Binds CDPK1_active Active CDPK1 CDPK1_inactive->CDPK1_active Activates ADP ADP CDPK1_active->ADP Substrates Downstream Substrates CDPK1_active->Substrates Phosphorylates BKI_1369 This compound BKI_1369->CDPK1_active Inhibits ATP ATP ATP->CDPK1_active Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Microneme Microneme Secretion Phospho_Substrates->Microneme Triggers Invasion Host Cell Invasion Microneme->Invasion Enables

Caption: this compound inhibits the CDPK1 signaling pathway.

Data Presentation: this compound Dosage and Efficacy

The following tables summarize the quantitative data for this compound dosage and efficacy in a mouse model of Cryptosporidium parvum infection.

Parasite Mouse Model This compound Dosage Administration Route Treatment Duration Efficacy Reference
Cryptosporidium parvumIFN-γ knockout5 mg/kg, once dailyOral5 daysSignificant reduction in oocyst shedding[1]
Cryptosporidium parvumIFN-γ knockout15 mg/kg, once dailyOral5 daysSignificant reduction in oocyst shedding[1]
Cryptosporidium parvumIFN-γ knockout30 mg/kg, once dailyOral5 daysSignificant reduction in oocyst shedding[1]
Cryptosporidium parvumIFN-γ knockout60 mg/kg, once dailyOral5 daysSignificant reduction in oocyst shedding[1]
This compound Dosage (mg/kg) Mean Plasma Concentration (µM) (2h post last dose)
50.7 ± 0.1
151.2 ± 0.2
301.6 ± 0.2
603.5 ± 1.4

Experimental Protocols

Cryptosporidium parvum Infection Model

This protocol is for evaluating the efficacy of this compound in an interferon-gamma knockout (IFN-γ KO) mouse model of Cryptosporidium parvum infection.

Materials:

  • This compound

  • Vehicle: 3% ethanol, 7% Tween 80, 90% saline

  • IFN-γ knockout mice (e.g., 129S7-Ifngtm1Ts/J), 8-10 weeks old

  • C. parvum oocysts (e.g., UGA1 strain expressing nanoluciferase)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and housing

Workflow Diagram:

C_parvum_Workflow Infection Infect IFN-γ KO mice with C. parvum oocysts (oral gavage) Treatment_Start Begin this compound treatment (Day 3 post-infection) Infection->Treatment_Start Dosing Administer this compound or vehicle once daily for 5 days (oral gavage) Treatment_Start->Dosing Monitoring Daily fecal collection for oocyst quantification Dosing->Monitoring Endpoint Euthanize mice and collect tissues for analysis (e.g., histology, qPCR) Monitoring->Endpoint

Caption: Experimental workflow for C. parvum mouse model.

Protocol:

  • Infection: Infect female IFN-γ KO mice aged 8-10 weeks by oral gavage with 1,000-10,000 C. parvum oocysts suspended in 0.1 mL of an appropriate buffer (e.g., PBS).

  • Treatment:

    • Prepare a suspension of this compound in the vehicle (3% ethanol, 7% Tween 80, 90% saline).

    • Beginning on day 3 post-infection, administer the this compound suspension orally to the mice once daily for 5 days.[2]

    • A vehicle-only control group should be included.

  • Monitoring and Sample Collection:

    • After each dose, move mice to clean cages.

    • Collect fecal specimens daily from each group during the dosing period and twice weekly for up to 21 days post-infection.

    • Weigh the collected fecal samples.

  • Quantification of Parasite Burden:

    • Quantify oocyst shedding by measuring parasite-derived luminescence in the feces (if using a luciferase-expressing strain) or by other methods such as qPCR or microscopy.

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice and collect tissues (e.g., intestinal sections) for histological analysis or qPCR to determine parasite load.

Sarcocystis neurona Infection Model (Reference Protocol with BKI-1553)

Materials:

  • BKI-1553 (or this compound for adaptation)

  • Vehicle for oral administration

  • IFN-γ knockout mice, 3-4 months old

  • Sarcocystis neurona merozoites (e.g., strain SN 37R)

  • Subcutaneous injection needles

  • Standard laboratory equipment

Protocol:

  • Infection: Inoculate male and female IFN-γ KO mice (20-30 g) subcutaneously with 20,000 S. neurona merozoites.

  • Treatment:

    • The original study with BKI-1553 administered the compound in drinking water to achieve steady-state plasma concentrations. For oral gavage, a suitable vehicle and dosing regimen would need to be established for this compound.

    • Treatment in the reference study was initiated shortly after infection and continued for 30 days.

  • Monitoring:

    • Observe mice daily for clinical signs of neurological disease.

    • Monitor body weight.

  • Endpoint Analysis:

    • At the end of the treatment period, or if severe clinical signs develop, euthanize the mice.

    • Collect brain tissue for histological analysis and bioassay to detect the presence of parasites.

    • Collect serum to measure antibody responses.

Toxoplasma gondii Infection Model (Reference Protocol with BKI-1294)

Note: This protocol is based on studies using BKI-1294 for Toxoplasma gondii infection in mice. It serves as a reference for designing experiments with this compound.

Materials:

  • BKI-1294 (or this compound for adaptation)

  • Vehicle: Polyethylene glycol (PEG) 400

  • CF-1 mice (female, 4-5 weeks old, 25 g)

  • Toxoplasma gondii tachyzoites (e.g., Type I RH strain)

  • Intraperitoneal injection needles

  • Oral gavage needles

  • Standard laboratory equipment

Protocol:

  • Infection: Inoculate female CF-1 mice intraperitoneally with 10^5 T. gondii tachyzoites in 100 µL of PBS.

  • Treatment:

    • Dissolve BKI-1294 in PEG 400.

    • Administer the BKI solution by oral gavage 48 hours after inoculation.

    • The reference study used doses of 30 and 100 mg/kg/day for 5 days.

    • Include a PEG 400-only control group.

  • Endpoint Analysis:

    • Euthanize mice on day 8 post-infection.

    • Perform a peritoneal lavage with 3 mL of PBS.

    • Quantify the number of tachyzoites in the peritoneal lavage fluid using a hemocytometer and fluorescence microscopy (if using a fluorescent strain).

References

Preparation of BKI-1369 Stock Solutions for Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the preparation of BKI-1369 stock solutions for use in both in vitro and in vivo research applications. This compound is a potent bumped kinase inhibitor (BKI) with demonstrated efficacy against various parasites, including Cryptosporidium parvum and Cystoisospora suis.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the stability and integrity of this compound solutions.

Chemical Properties and Solubility

This compound is a small molecule with a molecular weight of 417.51 g/mol .[5] For research purposes, it is typically supplied as a solid powder. The solubility of this compound is a key factor in the preparation of stock solutions.

Table 1: this compound Solubility and Storage

ParameterValueReference
Molecular Formula C₂₃H₂₇N₇O[5]
Molecular Weight 417.51 g/mol [5]
In Vitro Solubility 50 mg/mL in DMSO (119.76 mM)[1]
20 mM in 100% DMSO[6]
Stock Solution Storage -80°C for up to 6 months[1]
-20°C for up to 1 month[1]

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), which is suitable for dilution into aqueous media for various in vitro assays, such as enzyme inhibition and cell-based proliferation assays.[2][7]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 50 mg/mL stock, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1] The resulting solution should be clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

G cluster_0 In Vitro Stock Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B  Calculate Volume C Vortex/Sonicate to Dissolve B->C D Aliquot into Tubes C->D E Store at -20°C or -80°C D->E G cluster_1 In Vivo Working Solution Preparation F Start with this compound DMSO Stock Solution G Add Vehicle Components (e.g., PEG300, Tween-80) F->G H Add Aqueous Component (e.g., Saline) G->H I Mix to Homogeneity H->I J Ready for Administration I->J

References

Application Notes and Protocols for BKI-1369 Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKI-1369 is a potent bumped kinase inhibitor (BKI) primarily investigated for its activity against apicomplexan parasites, such as Cryptosporidium and Cystoisospora. Its mechanism of action involves the selective inhibition of parasite Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for parasite motility, invasion, and replication, which is absent in their mammalian hosts.[1][2][3] These application notes provide detailed protocols for the oral gavage administration of this compound in preclinical animal models, based on established research, to aid in the study of its efficacy, pharmacokinetics, and safety.

Mechanism of Action: Targeting Parasite CDPK1

This compound acts as a selective inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[1][3] This kinase is a key regulator of the parasite's life cycle, and its inhibition disrupts essential processes for parasite survival and proliferation.

BKI1369_Mechanism cluster_parasite Within Apicomplexan Parasite BKI1369 This compound CDPK1 Parasite CDPK1 (Calcium-Dependent Protein Kinase 1) BKI1369->CDPK1 Inhibits ParasiteProcesses Essential Parasite Processes: - Motility - Host Cell Invasion - Replication CDPK1->ParasiteProcesses Regulates Inhibition Inhibition of Parasite Growth ParasiteProcesses->Inhibition Gavage_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration A Calculate Dose (mg/kg) B Prepare this compound Formulation A->B C Draw Formulation into Syringe B->C D Gently Restrain Animal C->D E Insert Gavage Tube D->E F Slowly Administer Formulation E->F G Observe for Immediate Adverse Reactions F->G H Return to Housing G->H I Monitor for Long-Term Effects & Efficacy H->I

References

Troubleshooting & Optimization

Addressing BKI-1369 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the bumped kinase inhibitor BKI-1369 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

A1: this compound is a "bumped kinase inhibitor" primarily developed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites, making it a potent anti-parasitic agent.[1][2] While highly selective for its parasitic target over host kinases, this compound is not entirely devoid of off-target activities, especially at higher concentrations. The most well-documented off-target effect is the inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity.[3] Additionally, at high doses, gastrointestinal side effects have been observed in animal models, suggesting potential off-target effects on kinases or other proteins involved in gastrointestinal function.[1]

Q2: I am observing unexpected phenotypic changes in my mammalian cell line treated with this compound. Could this be due to off-target effects?

A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects. While this compound is designed to be selective, it may interact with other mammalian kinases or proteins, especially at concentrations significantly higher than its IC50 for the intended parasitic target. These unintended interactions can modulate various signaling pathways, leading to unforeseen biological outcomes. It is crucial to validate that the observed phenotype is a direct result of on-target activity if you are using this compound to study a specific mammalian kinase that you hypothesize it may inhibit.

Q3: How can I experimentally determine if the effects I'm seeing are on-target or off-target?

A3: Several experimental strategies can help distinguish between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary kinase of interest. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype persists in the presence of this compound in these cells, it is likely mediated by an off-target.

  • Rescue Experiments: In a system where the target kinase has been knocked out, reintroduce a version of the kinase that is mutated to be resistant to this compound. If the phenotype is rescued (i.e., reversed) upon reintroduction of the resistant kinase in the presence of the inhibitor, this strongly suggests an on-target effect.

  • Dose-Response Correlation: Compare the concentration of this compound required to produce the cellular phenotype with its IC50 value for the intended target. A significant discrepancy between these values may suggest an off-target effect.

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize the risk of off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.

  • Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to your intended target in your experimental system at the concentrations used.

  • Be Aware of the Kinome: Familiarize yourself with the selectivity profile of this compound to anticipate potential off-target liabilities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High levels of cytotoxicity at concentrations intended to be selective. Potent off-target inhibition of essential survival kinases.1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the cytotoxicity EC50 to the on-target IC50. 3. Analyze for markers of apoptosis (e.g., cleaved caspase-3) by Western blot. 4. Consult a kinome scan profile to identify potential off-target survival kinases (e.g., AKT, ERK).
Discrepancy between in vitro biochemical data and cellular activity. Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.1. Assess cell permeability using cellular uptake assays. 2. Use efflux pump inhibitors to determine if this compound is a substrate for transporters like P-glycoprotein. 3. Evaluate the stability of this compound in your cell culture medium over the time course of your experiment.
Activation of a signaling pathway that should be inhibited. Paradoxical pathway activation due to inhibition of a negative feedback loop or activation of a compensatory pathway.1. Perform a time-course experiment to map the signaling dynamics. 2. Use Western blotting to probe for the activation of known compensatory or feedback pathways. 3. Consult literature for known feedback mechanisms related to your target.
Inconsistent results across different experiments or cell lines. Biological variability, differences in the expression of on-target or off-target kinases.1. Characterize the expression levels of your target kinase in each cell line used. 2. Ensure consistent experimental conditions (e.g., cell density, passage number). 3. Test the effect of this compound in multiple cell lines to identify cell-type-specific effects.

Quantitative Data Summary

Table 1: Known On-Target and Off-Target Activities of this compound

TargetOrganism/SystemAssay TypeIC50Reference(s)
CDPK1 (CsCDPK1)Cystoisospora suisEnzyme Activity4.5 nM
CDPK1 (CsCDPK1)Cystoisospora suis (in vitro)Merozoite Proliferation40 nM
hERGHumanElectrophysiology1.52 µM[3]

Table 2: Illustrative Kinome Selectivity Profile for this compound

Disclaimer: The following data is a hypothetical representation to illustrate a typical kinome scan output. Actual experimental data for this compound against a broad mammalian kinase panel is not publicly available.

Kinase TargetPercent Inhibition @ 1 µM
CDPK1 (intended target) >99%
SRC85%
LCK82%
YES78%
ABL165%
VEGFR255%
PDGFRβ50%
p38α30%
JNK125%
AKT1<10%
ERK1<10%
CDK2<10%

Experimental Protocols

Protocol 1: Western Blotting to Assess Off-Target Pathway Modulation

This protocol is for detecting changes in the phosphorylation state of key signaling proteins to identify off-target pathway activation or inhibition.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against a phosphorylated protein of a suspected off-target pathway (e.g., p-SRC, p-AKT, p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) and the total protein level of the kinase of interest.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to an intended or potential off-target kinase in a cellular context.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant and analyze the amount of the soluble target protein by Western blotting or other detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.

Visualizations

cluster_workflow Experimental Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype with this compound B Hypothesize Off-Target Effect A->B C Perform Kinome-Wide Selectivity Screen (e.g., KINOMEscan) B->C Biochemical Approach D Identify Potential Off-Target Kinases C->D E Validate Target Engagement in Cells (CETSA) D->E Cellular Validation F Assess Downstream Signaling (Western Blot) E->F G Confirm with Genetic Knockdown/Knockout F->G Genetic Validation H Conclusion: Phenotype is Off-Target Mediated G->H

Caption: Workflow for identifying and validating this compound off-target effects.

cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotypes Start Unexpected Phenotype Observed DoseResponse Is the effect dose-dependent? Start->DoseResponse DifferentInhibitor Does a structurally different inhibitor for the same target cause the same phenotype? DoseResponse->DifferentInhibitor Yes OffTarget Phenotype is likely OFF-TARGET DoseResponse->OffTarget No Knockdown Does genetic knockdown of the target abolish the phenotype? DifferentInhibitor->Knockdown Yes DifferentInhibitor->OffTarget No OnTarget Phenotype is likely ON-TARGET Knockdown->OnTarget Yes Knockdown->OffTarget No

Caption: A logical guide to troubleshooting unexpected experimental outcomes.

cluster_pathway Potential Off-Target Signaling Pathway (e.g., SRC Family Kinases) RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) SRC SRC Family Kinase (e.g., SRC, LCK) RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BKI1369 This compound (Off-Target Inhibition) BKI1369->SRC

Caption: Hypothetical off-target inhibition of SRC signaling by this compound.

References

Optimizing BKI-1369 treatment timing for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment timing and efficacy of BKI-1369 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bumped kinase inhibitor (BKI) that selectively targets the calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] This kinase is essential for several processes critical to the parasite's life cycle, including gliding motility, host cell invasion, microneme secretion, and egress.[3][4] As CDPKs are absent in mammals, this compound offers a selective mechanism of action against these parasites.[1]

Q2: What is the optimal timing for this compound treatment to maximize its efficacy?

A2: Experimental evidence suggests that the timing of this compound administration is critical for its efficacy. In vitro studies have shown that pre-incubating parasite sporozoites with this compound is largely ineffective at preventing host cell invasion. The drug is most effective when applied after infection has been established, as it primarily targets parasite replication (e.g., merozoite proliferation) rather than the initial invasion step. In vivo studies in piglets infected with Cystoisospora suis demonstrated that treatment initiated 2 days post-infection (dpi) was significantly more effective than treatment on the day of infection. A regimen of two doses on 2 and 4 dpi was shown to completely suppress oocyst excretion.

Q3: What are the known off-target effects of this compound, and how can I mitigate them?

A3: A significant off-target effect of this compound is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can prolong the QT interval, potentially leading to cardiotoxicity. The IC50 value for this compound against the hERG channel has been reported to be as low as 0.97 µM in some assay systems. To mitigate this risk, it is crucial to perform thorough dose-response studies to identify the lowest effective concentration. If cardiotoxicity is a concern in in vivo models, consider implementing cardiac monitoring. In the drug development phase, medicinal chemistry efforts can be directed at modifying the chemical structure to reduce hERG affinity while maintaining on-target potency.

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to kinase inhibitors, in general, can arise from several mechanisms. These include mutations in the target kinase that prevent inhibitor binding, amplification of the target gene, or activation of alternative signaling pathways that compensate for the inhibited pathway. When designing long-term experiments, it is advisable to monitor for any decrease in efficacy that might suggest the emergence of resistance.

Troubleshooting Guides

Issue 1: Low or Inconsistent Efficacy of this compound
Possible CauseTroubleshooting StepExpected Outcome
Suboptimal Treatment Timing Review your experimental timeline. This compound is most effective when administered post-infection, targeting parasite replication. For in vitro studies, add the inhibitor after allowing initial host cell invasion (e.g., 24-48 hours post-infection). For in vivo studies, initiate treatment at least 2 days post-infection.Increased inhibition of parasite proliferation and improved therapeutic effect.
Inadequate Drug Concentration Perform a dose-response curve to determine the optimal IC50 or effective dose for your specific parasite species and experimental system. The reported in vitro IC50 for C. suis is approximately 40 nM.Identification of the optimal concentration range for maximal efficacy with minimal off-target effects.
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.Consistent and reproducible experimental results.
Cell Line or Parasite Strain Variability Test the efficacy of this compound across different cell lines or parasite strains to check for inherent differences in sensitivity.Determination of whether the observed low efficacy is specific to a particular biological system.
Issue 2: High Cytotoxicity or Off-Target Effects
Possible CauseTroubleshooting StepExpected Outcome
hERG Channel Inhibition If conducting in vivo studies, consider electrocardiogram (ECG) monitoring to assess potential QT prolongation. In in vitro assays, use the lowest effective concentration of this compound as determined by your dose-response curve.A clearer understanding of the cardiotoxic risk and the establishment of a therapeutic window.
General Off-Target Kinase Inhibition To confirm that the observed phenotype is due to on-target inhibition of CDPK1, consider rescue experiments with a drug-resistant CDPK1 mutant if available. Alternatively, use a structurally different CDPK1 inhibitor to see if it recapitulates the same phenotype.Confirmation that the observed effects are due to the inhibition of CDPK1 and not an off-target kinase.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is consistent across all treatment groups and below a toxic threshold for your cells.Elimination of solvent-induced cytotoxicity as a confounding factor.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Cystoisospora suis

ParameterValueCell LineSource
IC50~40 nMIPEC-1
>95% Inhibition200 nMIPEC-1

Table 2: In Vivo Treatment Regimens and Efficacy of this compound against Cystoisospora suis in Piglets

Treatment RegimenEfficacySource
10 mg/kg, twice daily for 5 daysEffective suppression of oocyst excretion and diarrhea.
20 mg/kg, single dose on day of infection50% suppression of oocyst excretion.
20 mg/kg, single dose 2 days post-infection82% suppression of oocyst excretion.
20 mg/kg, two doses on 2 and 4 days post-infectionComplete suppression of oocyst excretion.

Key Experimental Protocols

Protocol 1: In Vitro Inhibition of Cystoisospora suis Replication

This protocol is adapted from studies on the in vitro culture of C. suis in intestinal porcine epithelial cells (IPEC-J2).

  • Cell Seeding: Seed IPEC-J2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of infection. Culture in a suitable medium, such as DMEM/F12 supplemented with 5% fetal calf serum, at 37°C and 5% CO2.

  • Parasite Infection: Once the cell monolayer is confluent, infect the cells with C. suis sporozoites. A low infection dose (e.g., 1 sporozoite per 100 host cells) is recommended for optimal parasite development.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in the culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.

  • Treatment: At 24 to 48 hours post-infection, carefully remove the medium from the wells and replace it with medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 5-7 days) to allow for merozoite replication.

  • Assessment of Replication: Parasite replication can be quantified by methods such as quantitative PCR (qPCR) targeting a parasite-specific gene or by microscopic counting of parasite stages.

Protocol 2: Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of this compound on the host cells.

  • Cell Seeding: Seed host cells (e.g., IPEC-J2) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control for a duration relevant to your efficacy studies (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.

Visualizations

CDPK1_Signaling_Pathway Ca_ion Intracellular Ca²⁺ Spike CDPK1 CDPK1 Activation Ca_ion->CDPK1 Microneme Microneme Protein Secretion CDPK1->Microneme Gliding Gliding Motility CDPK1->Gliding Replication Merozoite Replication CDPK1->Replication Primarily affects replication PKG PKG Signaling PKG->Ca_ion Invasion Host Cell Invasion Microneme->Invasion Gliding->Invasion Egress Egress Gliding->Egress BKI1369 This compound BKI1369->CDPK1

Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound efficacy is time-dependent invitro In Vitro Experiment: Treat infected cells at different time points post-infection (0h, 24h, 48h) start->invitro measure_vitro Measure Parasite Replication (e.g., qPCR) invitro->measure_vitro analyze_vitro Analyze Data: Identify optimal treatment window measure_vitro->analyze_vitro invivo In Vivo Experiment: Treat infected animals at different days post-infection (Day 0, Day 2, Day 2&4) analyze_vitro->invivo Inform in vivo design measure_vivo Measure Clinical Outcomes (Oocyst shedding, weight gain, etc.) invivo->measure_vivo analyze_vivo Analyze Data: Determine most effective regimen measure_vivo->analyze_vivo conclusion Conclusion: Optimized this compound Treatment Protocol analyze_vivo->conclusion

Caption: Experimental workflow for optimizing this compound treatment timing.

Troubleshooting_Logic start Unexpected Result: Low Efficacy or High Toxicity check_timing Is treatment timing post-infection? start->check_timing check_dose Is dose optimized (dose-response curve)? check_timing->check_dose Yes adjust_timing Action: Adjust treatment to 24-48h post-infection check_timing->adjust_timing No check_controls Are controls (vehicle, compound stability) behaving as expected? check_dose->check_controls Yes adjust_dose Action: Perform dose-response and use lowest effective dose check_dose->adjust_dose No troubleshoot_assay Action: Check compound stability, solvent toxicity, and assay setup check_controls->troubleshoot_assay No end Re-evaluate Experiment check_controls->end Yes adjust_timing->end adjust_dose->end troubleshoot_assay->end

Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: BKI-1369 and hERG Liability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hERG liability associated with the bumped kinase inhibitor, BKI-1369.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known hERG liability?

A1: this compound is a bumped kinase inhibitor with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.[1] It is being investigated as a potent therapeutic against apicomplexan parasites, such as Cryptosporidium parvum, by targeting the parasite's Calcium-Dependent Protein Kinase 1 (CDPK1).[2][3][4] While effective against its parasitic target, this compound is known to exhibit inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel with a reported IC50 of 1.52 μM.[5] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[6]

Q2: What are the primary structural features of this compound that may contribute to its hERG liability?

A2: While a detailed analysis of this compound's specific binding mode to the hERG channel is not publicly available, general structure-activity relationship (SAR) studies on kinase inhibitors and related scaffolds suggest that a combination of factors, including lipophilicity and the presence of basic nitrogen atoms, are common contributors to hERG inhibition. For pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which are structurally related to this compound, the presence of a terminal basic moiety is a key contributor to hERG liability.[7]

Q3: What are the general medicinal chemistry strategies to mitigate hERG liability in compounds like this compound?

A3: Several strategies can be employed to reduce a compound's affinity for the hERG channel:

  • Reduce Lipophilicity: High lipophilicity is a common characteristic of hERG inhibitors. Modifications that decrease the octanol-water partition coefficient (logP) can reduce hERG binding.[7][8]

  • Modify Basic Centers: Reducing the basicity (pKa) of nitrogen atoms can decrease the electrostatic interactions with the hERG channel pore. This can be achieved by introducing electron-withdrawing groups or replacing basic moieties altogether.[8][9]

  • Introduce Polar Groups: The addition of polar functional groups, such as amides or ureas, can disrupt the hydrophobic interactions that favor hERG binding.[7][8]

  • Create Zwitterions: Introducing an acidic group to a molecule with a basic center can create a zwitterion, which often leads to reduced hERG affinity.[9]

  • Steric Hindrance: Introducing bulky groups near the key interacting moieties can create steric clashes that prevent the molecule from effectively binding within the hERG channel.

  • Scaffold Hopping: In cases where modifications to the existing scaffold are not fruitful, replacing the core structure with a different chemotype that has a lower intrinsic propensity for hERG binding can be a successful strategy.

Q4: Are there known analogs of this compound with improved hERG profiles?

A4: Yes, medicinal chemistry efforts have led to the development of bumped kinase inhibitors with improved hERG safety profiles. For example, a related pyrazolopyrimidine BKI, BKI-1294, which has a naphthalene (B1677914) ring instead of the quinoline (B57606) moiety in this compound, showed a more potent hERG inhibition. The switch to the quinoline in this compound represented a more than 10-fold improvement in the hERG signal in initial assays. Further efforts have focused on different scaffolds, such as the 5-aminopyrazole-4-carboxamide series, which have yielded analogs with significantly reduced or no hERG liability.[8]

Troubleshooting Guides

Problem: High hERG inhibition observed in initial screening.

Troubleshooting Steps:

  • Confirm the Data: Repeat the hERG assay to ensure the initial result is reproducible. Use a fresh sample of the compound and ensure proper solubilization.

  • Assess Physicochemical Properties: Calculate or measure the lipophilicity (cLogP) and basicity (pKa) of this compound. If these values are high, they are likely contributing to the hERG liability.

  • Initiate a Medicinal Chemistry Campaign: Based on the SAR data, plan a series of modifications to the this compound structure. Prioritize changes that are known to reduce hERG liability while aiming to maintain potency against CDPK1.

  • Early and Iterative Screening: Screen new analogs for both CDPK1 inhibition and hERG liability in parallel to quickly establish a SAR and identify promising candidates.

Problem: Inconsistent hERG IC50 values between different assays or labs.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure that key experimental parameters are consistent, including:

    • Temperature: hERG channel kinetics are temperature-dependent. Assays should be performed at a consistent, physiologically relevant temperature (e.g., 35-37°C).

    • Voltage Protocol: The specific voltage protocol used in patch-clamp experiments can significantly influence the measured IC50 value. Use a standardized and validated protocol.

    • Cell Line: Use the same cell line (e.g., HEK293 or CHO) stably expressing the hERG channel for all experiments.

  • Check Compound Stability and Solubility: Poor solubility can lead to artificially low IC50 values. Ensure the compound is fully dissolved in the assay buffer. The use of a surfactant in the extracellular medium can sometimes improve assay sensitivity for poorly soluble compounds.[3]

  • Use a Reference Compound: Include a known hERG inhibitor (e.g., dofetilide, cisapride) as a positive control in all assays to ensure the assay is performing as expected.

Data Presentation

Table 1: Structure-Activity Relationship of Selected Bumped Kinase Inhibitors

CompoundScaffoldKey Structural Difference from this compoundTarget Potency (CpCDPK1 IC50)hERG Inhibition (IC50)
This compound Pyrazolopyrimidine-Not explicitly found1.52 µM[5]
BKI-1294 PyrazolopyrimidineNaphthalene instead of quinolineNot explicitly found~10-fold more potent than this compound
BKI-1770 5-Aminopyrazole-4-carboxamideDifferent core scaffold0.003 µM>30 µM[8]
BKI-1841 5-Aminopyrazole-4-carboxamideDifferent core scaffold0.003 µM>30 µM[8]
BKI-1708 5-Aminopyrazole-4-carboxamideDifferent core scaffold0.002 µM>30 µM[8]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Protocol for hERG Assay

This protocol is a generalized procedure for assessing hERG channel inhibition using manual patch-clamp electrophysiology.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel.

  • On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the external recording solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Recording Procedure:

  • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Position a cell in the recording chamber and approach it with the micropipette.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the voltage protocol.

4. Voltage Protocol and Data Acquisition:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Repeat this protocol at a steady frequency (e.g., every 15-20 seconds).

  • After obtaining a stable baseline current, perfuse the bath with increasing concentrations of the test compound (e.g., this compound).

  • Record the steady-state block at each concentration.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each compound concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.

Automated Patch-Clamp Protocol for hERG Assay

Automated patch-clamp systems (e.g., QPatch, Patchliner) offer higher throughput for hERG screening. The general principles are similar to the manual method.

1. Cell Preparation:

  • Prepare a single-cell suspension of hERG-expressing CHO or HEK293 cells at the required density as per the instrument manufacturer's instructions.

2. Solutions:

  • Use the same internal and external solutions as for the manual patch-clamp protocol.

3. Instrument Setup and Run:

  • Prime the instrument with the internal and external solutions.

  • Load the cell suspension and the compound plate.

  • The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

4. Voltage Protocol:

  • A similar voltage step protocol as described for the manual patch-clamp is typically used.

5. Data Analysis:

  • The instrument's software will automatically record and analyze the currents, generating concentration-response curves and calculating IC50 values.

Visualizations

CDPK1_Signaling_Pathway cluster_parasite Apicomplexan Parasite cluster_downstream Downstream Effects Ca_ion Intracellular Ca²⁺ increase CDPK1 CDPK1 (Target of this compound) Ca_ion->CDPK1 Activates Microneme Microneme Secretion CDPK1->Microneme Egress Egress from Host Cell CDPK1->Egress BKI1369 This compound BKI1369->CDPK1 Inhibits Motility Gliding Motility Microneme->Motility Invasion Host Cell Invasion Motility->Invasion hERG_Assay_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing CHO or HEK293 cells Cell_Suspension Prepare single-cell suspension Cell_Culture->Cell_Suspension Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Suspension->Patch_Clamp Voltage_Protocol Apply Voltage Protocol (activate & measure tail current) Patch_Clamp->Voltage_Protocol Baseline Record Stable Baseline Current Voltage_Protocol->Baseline Compound_App Apply this compound (or analog) Baseline->Compound_App Record_Block Record Steady-State Block Compound_App->Record_Block Data_Norm Normalize Current to Baseline Record_Block->Data_Norm CRC Generate Concentration- Response Curve Data_Norm->CRC IC50 Calculate IC50 CRC->IC50 SAR_Logic cluster_mods Structural Modifications BKI1369 This compound (hERG IC50 = 1.52 µM) Reduce_Lipo Reduce Lipophilicity BKI1369->Reduce_Lipo Modify_Basic Modify Basic Centers BKI1369->Modify_Basic Add_Polar Add Polar Groups BKI1369->Add_Polar Scaffold_Hop Scaffold Hop (e.g., to 5-aminopyrazole- 4-carboxamide) BKI1369->Scaffold_Hop Improved_Analog Analog with Improved hERG Profile (hERG IC50 > 30 µM) Reduce_Lipo->Improved_Analog Modify_Basic->Improved_Analog Add_Polar->Improved_Analog Scaffold_Hop->Improved_Analog Maintained_Potency Maintained Potency against CDPK1

References

Technical Support Center: BKI-1369 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming inconsistent results with the bumped kinase inhibitor, BKI-1369, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a "bumped kinase inhibitor" (BKI) that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[1][2] CDPK1 is crucial for parasite processes like motility, host cell invasion, and egress.[3][4] Because this kinase is absent in mammals, it is an attractive target for anti-parasitic drug development.[5]

Q2: I am observing a significant discrepancy between the IC50 value of this compound in my biochemical (enzyme-based) assay versus my cell-based assay. What could be the reason?

A2: This is a common observation with kinase inhibitors. Several factors can contribute to this discrepancy:

  • Cell Permeability: this compound may have poor permeability across the host cell and parasite membranes, leading to a lower effective intracellular concentration compared to the concentration used in a biochemical assay.[6]

  • Compound Efflux: Host cells may actively transport this compound out of the cytoplasm via efflux pumps, reducing its intracellular concentration and apparent potency.

  • ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, which can make inhibitors appear more potent. In contrast, the intracellular ATP concentration in cells is much higher (in the millimolar range), creating a more competitive environment for ATP-competitive inhibitors like this compound.

  • Off-Target Effects: In a cellular context, this compound might have off-target effects that influence cell viability or other readouts, complicating the interpretation of its specific activity against CDPK1.[7] this compound is known to have off-target activity against the human Ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity.[8]

  • Compound Stability and Solubility: this compound may have limited stability or solubility in cell culture media over the duration of the experiment, leading to a decrease in the effective concentration.[9][10]

Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?

A3: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability.[8] If you observe precipitation upon thawing, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Before preparing working dilutions, always visually inspect the stock solution for any precipitate. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the recommended final concentration of DMSO in my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. Higher concentrations of DMSO can have cytotoxic effects and may interfere with the experimental results. Always include a vehicle control (cells treated with the same final concentration of DMSO as the this compound treated cells) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. Avoid seeding cells at too high or too low a density.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. Ensure proper humidification in the incubator.
Compound Precipitation in Media Visually inspect the wells after adding this compound to the culture medium. If precipitation is observed, consider preparing fresh dilutions or using a lower final concentration. The solubility of this compound can be limited in aqueous solutions.[11]
Inconsistent Incubation Times Ensure that all plates are incubated for the same duration. When processing multiple plates, stagger the addition of reagents to maintain consistent incubation times for each plate.
Mycoplasma Contamination Mycoplasma contamination can significantly affect cell health and response to treatment. Regularly test your cell cultures for mycoplasma contamination.
Issue 2: Weak or No Inhibition of Parasite Growth in Cell-Based Assays
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific parasite and host cell line.
Incorrect Timing of Treatment The efficacy of this compound can be dependent on the parasite's developmental stage. For example, pre-incubation of C. suis sporozoites with this compound did not inhibit host cell invasion, but treatment after infection significantly reduced merozoite replication.[5][12] Design experiments to target the replicative stages of the parasite.
Compound Instability This compound may degrade in cell culture media over long incubation periods. Consider refreshing the media with freshly diluted this compound for long-term experiments.
Low Parasite Infection Rate Ensure a consistent and adequate infection rate in your host cells. A low infection rate can mask the inhibitory effects of the compound.
Host Cell Toxicity At higher concentrations, this compound may exhibit toxicity to the host cells, which can confound the interpretation of its anti-parasitic activity.[13] Determine the cytotoxicity of this compound on uninfected host cells to identify a non-toxic working concentration range.

Data Presentation

Table 1: Reported In Vitro IC50 Values for this compound

Target/AssayOrganism/Cell LineIC50Reference
Recombinant CsCDPK1 enzyme activityCystoisospora suis4.5 nM[13]
Merozoite proliferation in IPEC-1 cellsCystoisospora suis40 nM[13]
Merozoite replication in IPEC-1 cellsCystoisospora suis35 nM[14]
hERG inhibitionHuman1.52 µM[8]

Mandatory Visualizations

CDPK1_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., K+ variation) GPCR GPCR-like Receptor (e.g., PfSR25) Extracellular_Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Cytosol Cytosolic Ca2+ ER->Ca_Cytosol releases Ca_ER Ca2+ CDPK1 CDPK1 Ca_Cytosol->CDPK1 activates Microneme_Proteins Microneme Proteins CDPK1->Microneme_Proteins phosphorylates substrates leading to secretion BKI1369 This compound BKI1369->CDPK1 inhibits Parasite_Response Parasite Invasion, Egress, Motility Microneme_Proteins->Parasite_Response

Caption: CDPK1 signaling pathway in apicomplexan parasites.

Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound Check_Compound Check Compound Integrity - Solubility in stock & media - Stability (fresh dilutions) - Correct concentration Start->Check_Compound Check_Cells Assess Cell Health - Mycoplasma test - Viability of controls - Consistent passage number Start->Check_Cells Review_Assay Review Assay Protocol - Pipetting accuracy - Incubation times - Plate layout (edge effects) Start->Review_Assay Biochem_vs_Cell Biochemical vs. Cell-Based Discrepancy? Check_Compound->Biochem_vs_Cell Check_Cells->Biochem_vs_Cell Review_Assay->Biochem_vs_Cell Biochem_Troubleshoot Troubleshoot Biochemical Assay - Enzyme activity - ATP concentration - Buffer components Biochem_vs_Cell->Biochem_Troubleshoot Yes Cell_Troubleshoot Troubleshoot Cell-Based Assay - Cell permeability - Efflux pumps - Off-target effects Biochem_vs_Cell->Cell_Troubleshoot No Consistent_Results Consistent & Reliable Results Biochem_Troubleshoot->Consistent_Results Cell_Troubleshoot->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (WST-1)

This protocol is adapted from a study on this compound's effect on intestinal porcine epithelial cells (IPEC-1).[13]

Materials:

  • IPEC-1 cells (or other suitable host cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • WST-1 reagent

  • 48-well plates

  • Humidified incubator (37°C, 5% CO2)

  • ELISA plate reader

Procedure:

  • Cell Seeding:

    • Seed IPEC-1 cells in 48-well plates at a density of 4 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound in 100% DMSO.[5] Store at -20°C.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1000 nM, 200 nM, 100 nM, 50 nM, 25 nM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the medium from the wells and add the this compound dilutions.

  • Incubation:

    • Incubate the plates for 4 days in a humidified incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 3 hours at 37°C.

    • Measure the absorbance at 409 nm (reference wavelength 620 nm) using an ELISA plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay for CDPK1

This is a general protocol for a non-radioactive, Western blot-based kinase assay that can be adapted for CDPK1.

Materials:

  • Recombinant CDPK1

  • Recombinant substrate protein (e.g., a known or putative downstream target of CDPK1)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1 mM CaCl2)

  • ATP

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Phospho-specific primary antibody against the substrate

  • Total protein primary antibody against the substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant CDPK1, and the substrate protein.

    • Add this compound at various concentrations (and a vehicle control). Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding ATP to a final concentration of 100 µM.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • To normalize for loading, strip the membrane and re-probe with an antibody against the total substrate protein.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Protocol 3: Target Engagement in Cells (Western Blot)

This protocol is to assess the phosphorylation status of a CDPK1 substrate in parasite-infected cells treated with this compound.

Materials:

  • Parasite-infected host cells

  • This compound

  • Complete cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Western blot reagents (as in Protocol 2)

  • Primary antibody against a phosphorylated downstream target of CDPK1

  • Primary antibody against the total downstream target protein

  • Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

  • Cell Treatment:

    • Seed and infect host cells in a multi-well plate.

    • Treat the cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Perform western blotting as described in Protocol 2, loading equal amounts of protein for each sample.

    • Probe the membrane with the primary antibody against the phosphorylated substrate.

    • Strip and re-probe the membrane with an antibody against the total substrate protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and the loading control.

    • Determine the concentration-dependent effect of this compound on the phosphorylation of the CDPK1 substrate.

References

Improving the efficacy of a BKI-1369 treatment regimen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of BKI-1369 treatment regimens in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2][3] This enzyme is crucial for multiple physiological functions in these parasites, including gliding motility, host cell invasion, egress, and replication.[1] Importantly, CDPKs are absent in mammalian hosts, making this compound a selective inhibitor with a lower potential for host toxicity.[1]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: For in vitro studies, a concentration of 200 nM this compound has been shown to almost completely inhibit parasite proliferation (>95%). The IC50 (the concentration that inhibits 50% of parasite proliferation) has been reported to be around 40 nM in intestinal porcine epithelial cells-1 (IPEC-1). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and parasite strain.

Q3: What is a typical effective dosage for in vivo animal studies?

A3: In piglet models of Cystoisospora suis infection, a five-day treatment with this compound at 10 mg/kg body weight, administered twice a day, effectively suppressed oocyst excretion and diarrhea. More recent studies have shown that reduced treatment frequencies, such as two doses of 20 mg/kg body weight at 2 and 4 days post-infection, can also completely suppress oocyst excretion. For Cryptosporidium hominis in gnotobiotic piglets, a five-day treatment also showed significant reduction in disease signs.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound is typically stored as a stock solution in 100% DMSO at -20°C. For in vivo studies in piglets, a fine powder of this compound can be dissolved in a solvent mixture of 3% Tween 80, 7% ethanol (B145695), and 90% normal saline.

Q5: Are there any known off-target effects or toxicity concerns with this compound?

A5: While BKIs are designed to be selective for parasite kinases, this compound has been shown to have some inhibitory activity against the human ether-à-go-go-related gene (hERG) potassium channel, with an IC50 of 1.52 μM. Inhibition of the hERG channel can lead to cardiotoxicity in humans. However, in piglet studies, no obvious side effects were observed at therapeutic doses. Researchers should be mindful of potential cardiovascular effects, especially when translating findings to higher-order animal models or human applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no efficacy in vitro 1. Incorrect timing of treatment: Pre-incubation of sporozoites with this compound alone may not be effective. The drug primarily targets merozoite replication. 2. Suboptimal drug concentration: The effective concentration can vary between parasite species and strains. 3. Drug degradation: Improper storage or handling of this compound can lead to loss of activity.1. Initiate treatment post-infection: Apply this compound to infected cell cultures after parasite invasion has occurred. A single treatment 2 days post-infection has been shown to be effective. 2. Perform a dose-response curve: Determine the IC50 and optimal concentration for your specific experimental setup. 3. Ensure proper storage: Store this compound stock solutions at -20°C in DMSO and prepare fresh dilutions for each experiment.
Inconsistent results between experiments 1. Variability in parasite infectivity: The age and viability of sporozoites can affect the outcome. 2. Inconsistent cell culture conditions: Variations in cell density, media, or incubation time can influence parasite growth and drug efficacy. 3. Incomplete drug dissolution: this compound may not be fully dissolved in the solvent.1. Use freshly excysted sporozoites: Ensure consistent parasite quality for each experiment. 2. Standardize cell culture protocols: Maintain consistent cell seeding density and other culture parameters. 3. Ensure complete dissolution: Vortex the this compound solution thoroughly before adding it to the culture medium.
Observed cytotoxicity in host cells 1. High concentration of this compound: Although generally well-tolerated by host cells, very high concentrations may lead to toxicity. 2. High concentration of DMSO solvent: DMSO can be toxic to cells at higher concentrations.1. Determine the maximum non-toxic concentration: Perform a cell viability assay (e.g., WST-1) with a range of this compound concentrations on uninfected host cells. 2. Maintain a low final DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.1%.
Development of drug resistance 1. Prolonged exposure to suboptimal drug concentrations: This can select for resistant parasite populations. 2. Altered drug efflux: Increased activity of drug transporters could potentially reduce intracellular this compound concentration.1. Use optimal drug concentrations: Treat with a concentration that effectively clears the parasite population. 2. Consider combination therapy: Combining this compound with other antiprotozoal agents with different mechanisms of action may reduce the likelihood of resistance.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites

Parasite Host Cell IC50 Concentration for >95% Inhibition Reference
Cystoisospora suisIPEC-1~40 nM200 nM
Cystoisospora suisIPEC-135 nM350 nM
Cryptosporidium parvumHCT-8Not explicitly stated, but effective in vitroNot explicitly stated, but effective in vitro

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal Model Parasite Dosage Regimen Key Outcomes Pharmacokinetic Parameters Reference
PigletsCystoisospora suis10 mg/kg BW, twice daily for 5 daysSuppressed oocyst excretion and diarrheaPlasma concentration increased to 11.7 μM
PigletsCystoisospora suis20 mg/kg BW, single dose at 2 dpi or two doses at 2 and 4 dpiCompletely suppressed oocyst excretion (two doses)Fecal Cmax of 8.1 μM at 24h post-dose (single dose)
Gnotobiotic PigletsCryptosporidium hominis10 mg/kg BW, twice daily for 5 daysReduced oocyst excretion and mucosal lesionsPlasma concentration of 10 μM after 9th dose
MiceCryptosporidium parvum100 mg/kgReduced infection levelsNot explicitly stated

Experimental Protocols

1. In Vitro Merozoite Proliferation Inhibition Assay

This protocol is adapted from studies on Cystoisospora suis in IPEC-1 cells.

  • Cell Culture: Maintain IPEC-1 cells in a suitable culture medium at 37°C and 5% CO2. Seed cells in 48-well plates to form a confluent monolayer.

  • Parasite Infection: Prepare freshly excysted sporozoites of the parasite. Infect the confluent IPEC-1 cell monolayers with a predetermined number of sporozoites.

  • This compound Treatment:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Two days post-infection, add serial dilutions of this compound (e.g., ranging from 10 nM to 1000 nM) to the infected cell cultures. Include a DMSO-only control.

    • Incubate the treated plates for an appropriate duration (e.g., up to 9 days post-infection for C. suis).

  • Assessment of Proliferation:

    • At the end of the incubation period, collect the culture supernatants.

    • Count the number of free merozoites using a hemocytometer or an automated cell counter.

    • Calculate the percent inhibition of merozoite proliferation for each this compound concentration compared to the DMSO control.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

2. In Vivo Efficacy Study in a Piglet Model of Cystoisosporosis

This protocol is a generalized representation based on published studies.

  • Animal Model: Use suckling piglets of a susceptible age. House the animals in appropriate facilities with their sows.

  • Experimental Infection: Orally infect the piglets with a known number of sporulated Cystoisospora suis oocysts.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in a vehicle such as 3% Tween 80 + 7% ethanol + 90% normal saline.

    • Administer the this compound suspension orally to the piglets at the desired dosage and frequency (e.g., 20 mg/kg at 2 and 4 days post-infection).

    • Include a control group that receives the vehicle only.

  • Monitoring and Sample Collection:

    • Monitor the piglets daily for clinical signs, including fecal consistency (diarrhea score) and body weight.

    • Collect individual fecal samples daily to quantify oocyst excretion using a McMaster technique or similar method.

  • Efficacy Evaluation:

    • Compare the oocyst excretion, diarrhea scores, and body weight gain between the this compound-treated and control groups.

    • Statistical analysis should be performed to determine the significance of the treatment effect.

Visualizations

BKI1369_Signaling_Pathway cluster_parasite Apicomplexan Parasite BKI1369 This compound CDPK1 CDPK1 (Calcium-Dependent Protein Kinase 1) BKI1369->CDPK1 Inhibits Downstream Downstream Effectors CDPK1->Downstream Activates Physiological Parasite Proliferation, Invasion, Egress Downstream->Physiological

Caption: this compound inhibits the CDPK1 signaling pathway in apicomplexan parasites.

Experimental_Workflow start Start: Hypothesis protocol In Vitro / In Vivo Protocol Design start->protocol invitro In Vitro Assay (e.g., Merozoite Proliferation) protocol->invitro invivo In Vivo Study (e.g., Piglet Model) protocol->invivo data Data Collection (IC50, Oocyst Count, etc.) invitro->data invivo->data analysis Statistical Analysis data->analysis results Results Interpretation analysis->results conclusion Conclusion & Next Steps results->conclusion

Caption: A general experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree start Low Efficacy Observed timing Is treatment post-infection? start->timing concentration Is drug concentration optimal? timing->concentration Yes adjust_timing Adjust treatment timing to post-infection timing->adjust_timing No storage Is drug stored correctly? concentration->storage Yes dose_response Perform dose-response experiment concentration->dose_response No check_storage Verify storage conditions and use fresh stock storage->check_storage No re_evaluate Re-evaluate Efficacy storage->re_evaluate Yes adjust_timing->re_evaluate dose_response->re_evaluate check_storage->re_evaluate

Caption: A decision tree for troubleshooting low this compound efficacy.

References

BKI-1369 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of BKI-1369. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a "bumped kinase inhibitor" (BKI). It is a potent and selective inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.[1][2][3] CDPKs are absent in mammals, making them an attractive drug target.[1] By inhibiting CDPK1, this compound disrupts essential processes in the parasite's life cycle, such as motility, host-cell invasion, and egress.[4]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

3. How should I prepare this compound for in vitro and in vivo experiments?

The solubility of this compound is a key consideration for experimental setup.

  • For in vitro experiments: this compound is soluble in DMSO.[5] A stock solution can be prepared in DMSO and then further diluted in culture medium to the desired final concentration. It is important to note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended.[5]

  • For in vivo experiments: A common solvent for oral administration in animal models is a mixture of 3% Tween 80, 7% ethanol, and 90% normal saline.[1] The fine powder of this compound should be dissolved in this solvent to achieve the desired concentration.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO in the medium is too high, causing the compound to fall out of solution. The concentration of this compound exceeds its solubility limit in the aqueous medium.Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤0.5%) to maintain solubility. Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution. If precipitation persists, consider using a different solvent system or a solubilizing agent, though this may require validation for your specific assay.
Inconsistent or lower-than-expected efficacy in in vitro assays. Degradation of this compound due to improper storage. Inaccurate concentration of the stock solution. The specific parasite strain or species may have lower sensitivity to this compound.Always store this compound stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid multiple freeze-thaw cycles.[5] Re-verify the concentration of your stock solution using a reliable method. Test a range of this compound concentrations to determine the IC50 for your specific parasite line.
Observed toxicity in cell culture or animal models. The concentration of this compound used is too high. Off-target effects of the inhibitor. The solvent used for administration is causing toxicity.Perform a dose-response experiment to determine the optimal concentration that is effective against the parasite with minimal host cell toxicity. Review literature for known off-target effects of BKIs.[6] Always include a vehicle control group in your experiments to assess the toxicity of the solvent alone.
Variability in in vivo efficacy between experiments. Differences in drug formulation and administration. Animal-to-animal variation in drug absorption and metabolism. The timing of treatment initiation relative to infection is critical.Ensure consistent preparation of the this compound formulation for each experiment. Standardize the gavage technique to minimize variability in administration. The timing of this compound administration can significantly impact its efficacy; for example, treatment initiated 2 days post-infection has been shown to be more effective than treatment at the time of infection in some models.[1][7]

Quantitative Data Summary

This compound In Vitro Efficacy

ParasiteAssayIC50Reference
Cystoisospora suisMerozoite Proliferation40 nM[2]
Cryptosporidium parvumGrowth InhibitionNearly identical to other BKIs tested[8]

This compound In Vivo Dosing Regimens

Animal ModelParasiteDoseEfficacyReference
PigletsCystoisospora suis10 mg/kg BW, twice a day for 5 daysSuppressed oocyst excretion and diarrhea[3]
PigletsCryptosporidium hominis10 mg/kg BWSignificant reduction of oocyst excretion[9]
PigletsCystoisospora suis20 mg/kg BW, two doses at 2 and 4 dpiCompletely suppressed oocyst excretion[1]
Neonatal MiceCryptosporidium parvum10 mg/kg70% reduction in infection[8]

Experimental Protocols

In Vitro Inhibition of Cystoisospora suis Merozoite Proliferation

  • Cell Culture: Maintain intestinal porcine epithelial cells (IPEC-1) in a suitable culture medium at 37°C and 5% CO2.

  • Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with C. suis sporozoites.

  • Treatment: Prepare a stock solution of this compound in 100% DMSO and store at -20°C. Dilute the stock solution in culture medium to achieve final concentrations ranging from 25 nM to 1000 nM. Add the diluted this compound to the infected cell cultures.

  • Incubation: Incubate the treated, infected cells for 4 days at 37°C with 5% CO2.

  • Assessment: Evaluate the inhibition of merozoite proliferation using a suitable method, such as a colorimetric cell proliferation assay (e.g., WST-1 assay).[2]

In Vivo Efficacy in a Piglet Model of Cystoisospora suis Infection

  • Animal Model: Use suckling piglets experimentally infected with C. suis.

  • Drug Formulation: Dissolve the fine powder of this compound in a solvent containing 3% Tween 80, 7% ethanol, and 90% normal saline to the desired concentration (e.g., 5%).[1]

  • Treatment Regimen: Administer this compound orally to the piglets. A successful regimen has been a dose of 20 mg/kg body weight given at 2 and 4 days post-infection.[1]

  • Monitoring: Monitor the piglets for clinical signs such as diarrhea and measure oocyst excretion in fecal samples.

  • Efficacy Evaluation: Assess the efficacy of this compound by comparing oocyst counts and clinical scores between the treated and control groups.[1]

Visualizations

BKI1369_Mechanism_of_Action cluster_parasite Apicomplexan Parasite BKI1369 This compound CDPK1 Calcium-Dependent Protein Kinase 1 (CDPK1) BKI1369->CDPK1 Inhibits Phosphorylation Phosphorylation CDPK1->Phosphorylation Catalyzes Ca Ca²⁺ Ca->CDPK1 Activates Substrate Downstream Substrates Substrate->Phosphorylation Biological_Processes Essential Biological Processes (Motility, Invasion, Egress) Phosphorylation->Biological_Processes Regulates

Caption: Mechanism of action of this compound in apicomplexan parasites.

BKI1369_Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A1 Prepare this compound Stock Solution (DMSO) A4 Treat with Diluted This compound A1->A4 A2 Culture Host Cells (e.g., IPEC-1) A3 Infect Host Cells with Parasites A2->A3 A3->A4 A5 Incubate A4->A5 A6 Assess Parasite Proliferation A5->A6 B1 Prepare this compound Formulation B3 Administer this compound (e.g., Oral Gavage) B1->B3 B2 Experimentally Infect Animal Model B2->B3 B4 Monitor Clinical Signs & Oocyst Shedding B3->B4 B5 Analyze Data B4->B5

Caption: General experimental workflows for this compound studies.

References

Technical Support Center: Managing Potential Cardiotoxicity of BKI-1369 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bumped kinase inhibitor BKI-1369 in animal models. The information provided is intended to help manage and mitigate potential cardiotoxicity during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a "bumped kinase inhibitor" (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites. This selectivity is due to structural differences in the ATP-binding pocket of the parasite kinase compared to mammalian kinases, making it a promising antiprotozoal agent.[1][2]

Q2: What are the known cardiotoxic risks associated with this compound?

A2: Preclinical studies have indicated that this compound has a potential for cardiotoxicity, primarily related to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmias.[3] In dog cardiovascular studies, this compound has been shown to cause dose-dependent increases in the QTcV interval.[1] While considered to have a better safety profile than its predecessor, BKI-1294, its hERG IC50 may be a concern for human use but is considered to have a sufficient safety margin for veterinary applications.[1][4]

Q3: What are the potential signaling pathways involved in this compound-induced cardiotoxicity?

A3: The primary known mechanism of this compound cardiotoxicity is the blockade of the hERG potassium channel, which directly affects cardiac action potential repolarization. Additionally, as a kinase inhibitor, there is a theoretical risk of off-target effects on crucial cardiomyocyte survival pathways, such as the PI3K/Akt and MEK/ERK pathways, which have been implicated in the cardiotoxicity of other tyrosine kinase inhibitors.[5][6][7] Off-target inhibition of these pathways can lead to cardiomyocyte apoptosis and dysfunction.

Q4: Which animal models are recommended for assessing the cardiotoxicity of this compound?

A4: Dogs are a preferred non-rodent species for cardiovascular safety assessment due to their similar cardiac physiology to humans.[8][9] Conscious, telemetered dogs are often used to monitor electrocardiogram (ECG) and hemodynamic parameters.[10] Rodent models, such as rats and mice, are also commonly used for initial toxicity screening and mechanistic studies, including echocardiography and histopathology.[11][12][13]

Q5: What are the key monitoring parameters for this compound cardiotoxicity in animal models?

A5: A comprehensive assessment should include:

  • Electrocardiography (ECG): To monitor for QT interval prolongation, arrhythmias, and other conduction abnormalities.[9][14]

  • Echocardiography: To assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and chamber dimensions.[12][15][16]

  • Cardiac Biomarkers: Measurement of serum levels of cardiac troponin I (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP) can indicate myocardial injury and stress.[17][18][19][20][21]

  • Histopathology: Microscopic examination of heart tissue for signs of necrosis, fibrosis, and cellular damage.[4][22][23]

Troubleshooting Guides

Electrocardiography (ECG) in Conscious Dogs
Issue Potential Cause(s) Troubleshooting Steps
Noisy or Unstable Baseline Poor electrode contact, animal movement, muscle tremors, electrical interference.1. Ensure good skin-electrode contact by using alcohol or conductive gel.[14] 2. Check that the animal is calm and in a quiet environment.[24] 3. Reposition the animal to minimize muscle tension.[25] 4. Ensure ECG cables are not tangled or near other electrical equipment.
Inaccurate Heart Rate Misinterpretation of T-waves as R-waves, significant arrhythmia.1. Ensure proper lead placement to obtain a clear P-QRS-T complex.[26] 2. Manually verify the heart rate from the ECG trace. 3. If arrhythmia is present, consult with a veterinary cardiologist for interpretation.
Difficulty Identifying QT Interval Low amplitude T-wave, baseline wander.1. Adjust the gain and filter settings on the ECG machine. 2. Use a consistent method for measuring the QT interval, such as the tangent method. 3. Ensure the animal is calm to minimize respiratory-induced baseline changes.
Echocardiography in Rodents
Issue Potential Cause(s) Troubleshooting Steps
Poor Image Quality Inadequate acoustic window, air bubbles in the ultrasound gel, incorrect transducer frequency.1. Ensure the chest is properly shaved and an ample amount of warmed ultrasound gel is used.[16] 2. Optimize the animal's position to improve the acoustic window. 3. Use a high-frequency transducer appropriate for the size of the animal.
High Heart Rate Affecting Measurements Anesthesia level is too light, stress.1. Maintain a stable plane of anesthesia; isoflurane (B1672236) is commonly used.[15] 2. Monitor heart rate and temperature throughout the procedure.[15] 3. Allow the animal to acclimate to the environment before starting the measurement.
Inconsistent Measurements Inconsistent placement of M-mode cursor, different imaging planes between sessions.1. Use the parasternal long-axis view to guide the placement of the M-mode cursor perpendicular to the left ventricular walls at the level of the papillary muscles.[16] 2. Standardize the imaging protocol and use the same views for all animals and time points.[1]

Quantitative Data Summary

Table 1: Preclinical Cardiovascular Safety Profile of this compound

Parameter Animal Model Finding Reference
hERG Inhibition (IC50) In vitro (Thallium flux assay)~1.52 µM[4]
QTcV Interval DogDose-dependent increases observed[1]
Cardiac Output & Contractility DogDecreases in cardiac output and negative inotropic effects at higher exposures (>9.3 µM)[1]
Mean Arterial Pressure DogDecrease observed at higher exposures[1]

Experimental Protocols

In Vivo Cardiovascular Assessment in Conscious Telemetered Dogs
  • Animal Model: Purpose-bred male and female beagle dogs, surgically implanted with telemetry devices for continuous monitoring of ECG and blood pressure.

  • Acclimation: Animals should be acclimated to the study environment and procedures to minimize stress-related cardiovascular changes.

  • Dosing: this compound is administered orally. A vehicle control group should be included.

  • Data Collection:

    • Continuous ECG recordings are collected pre-dose and for at least 24 hours post-dose.

    • Lead II ECG is typically used for analysis.

    • Hemodynamic parameters (systolic, diastolic, and mean arterial pressure; heart rate) are also continuously recorded.

  • Data Analysis:

    • QT intervals are corrected for heart rate using a species-specific formula (e.g., Van de Water's).

    • Changes from baseline are calculated for all parameters and compared between treated and control groups.

Cardiac Biomarker Analysis in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Dosing: this compound is administered at multiple dose levels via oral gavage for a specified duration (e.g., 14 or 28 days).

  • Sample Collection: Blood samples are collected at baseline and at specified time points during the study (e.g., 24 hours, 7 days, and at termination). Serum or plasma is prepared according to the assay requirements.

  • Biomarker Measurement:

    • Cardiac troponin I (cTnI) and NT-proBNP are quantified using commercially available, validated ELISA kits specific for rats.[17][18]

  • Data Analysis: Biomarker levels are compared between dose groups and the vehicle control group. Statistically significant increases in cTnI or NT-proBNP may indicate myocardial injury or stress.

Histopathological Evaluation of the Heart
  • Tissue Collection: At the end of the in-life phase, animals are euthanized, and hearts are excised.

  • Fixation: Hearts are weighed and then fixed in 10% neutral buffered formalin.

  • Trimming and Processing: The heart is trimmed according to a standardized protocol to allow for examination of the atria, ventricles, and valves. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides for any evidence of cardiotoxicity, including:

    • Myocardial necrosis/degeneration

    • Inflammation

    • Fibrosis

    • Vacuolation

    • Hypertrophy

Visualizations

BKI1369_Cardiotoxicity_Pathway cluster_drug This compound cluster_channel Cardiomyocyte Membrane cluster_effects Cellular & Clinical Effects BKI1369 This compound hERG hERG K+ Channel BKI1369->hERG Inhibition Repolarization Delayed Repolarization hERG->Repolarization Reduced K+ Efflux QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Arrhythmia Risk QT_Prolongation->Arrhythmia

Caption: Potential mechanism of this compound-induced cardiotoxicity via hERG channel inhibition.

TKI_Off_Target_Pathway cluster_survival Cardiomyocyte Survival Pathways TKI Kinase Inhibitor (e.g., this compound) PI3K_Akt PI3K/Akt Pathway TKI->PI3K_Akt Off-target Inhibition MEK_ERK MEK/ERK Pathway TKI->MEK_ERK Off-target Inhibition Survival Cardiomyocyte Survival PI3K_Akt->Survival MEK_ERK->Survival Apoptosis Cardiomyocyte Apoptosis Survival->Apoptosis Inhibition of Cardiotoxicity_Workflow cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment Dosing This compound Dosing in Animal Model (e.g., Dog, Rat) Monitoring In-life Monitoring Dosing->Monitoring ECG ECG Monitoring->ECG Echo Echocardiography Monitoring->Echo Biomarkers Cardiac Biomarkers Monitoring->Biomarkers Termination Study Termination & Necropsy Monitoring->Termination Analysis Integrate Functional, Biomarker, and Morphological Data ECG->Analysis Echo->Analysis Biomarkers->Analysis Histopath Histopathology Termination->Histopath Histopath->Analysis Risk Cardiotoxicity Risk Assessment Analysis->Risk

References

Adjusting BKI-1369 dosage for different parasite strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bumped kinase inhibitor (BKI), BKI-1369. The information provided will help in adjusting dosages for different parasite strains and addressing common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a bumped kinase inhibitor that selectively targets Calcium-Dependent Protein Kinase 1 (CDPK1) in various apicomplexan parasites.[1][2][3][4] CDPKs are crucial for multiple physiological functions in these parasites, including motility, host cell invasion, and replication.[2] Importantly, CDPKs are absent in mammalian hosts, making them a specific and attractive drug target with a reduced risk of off-target effects in the host.[2][3]

Q2: Against which parasite species has this compound shown efficacy?

A2: this compound has demonstrated efficacy against a range of apicomplexan parasites, including:

  • Cystoisospora suis (including toltrazuril-resistant strains)[1]

  • Cryptosporidium hominis[5]

  • Cryptosporidium parvum[6]

  • Toxoplasma gondii[6]

  • Sarcocystis neurona[1]

  • Besnoitia besnoiti[1]

  • Neospora caninum[1]

Q3: What is the mechanism of resistance to this compound?

A3: Resistance to this compound can arise from mutations in the target enzyme, CDPK1. Specifically, a mutation in the 'gatekeeper' residue of the ATP-binding pocket of CDPK1 can confer resistance. For instance, expressing a mutant Toxoplasma gondii CDPK1 with a methionine (Met) gatekeeper residue in T. gondii cells leads to resistance to the inhibitory effects of BKIs.[6] This is because BKIs are designed to fit into a hydrophobic pocket created by a small gatekeeper residue (like glycine) present in the parasite's CDPK1, a feature not found in mammalian kinases which typically have a bulkier gatekeeper residue.[3][6]

Troubleshooting Guide

Issue: Sub-optimal efficacy of this compound in in vitro experiments.

Possible Cause 1: Inappropriate timing of treatment.

  • Recommendation: this compound is more effective at inhibiting parasite replication than initial host cell invasion by sporozoites.[2][4] For instance, pre-incubation of C. suis sporozoites with this compound did not inhibit infection, whereas treatment post-infection significantly reduced merozoite replication.[4] It is recommended to apply this compound after the initial host cell invasion has occurred.

Possible Cause 2: Incorrect dosage.

  • Recommendation: The effective concentration of this compound can vary between parasite species and even different life cycle stages. It is crucial to perform a dose-response experiment to determine the IC50 (50% inhibitory concentration) for the specific parasite strain and developmental stage being studied. For example, for C. suis merozoites, the IC50 was found to be approximately 40 nM, with near-complete inhibition (>95%) at 200 nM.[1]

Possible Cause 3: Parasite resistance.

  • Recommendation: If the parasite strain has been previously exposed to BKIs or if there is a suspicion of inherent resistance, consider sequencing the cdpk1 gene to check for mutations in the gatekeeper residue.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound efficacy against different parasite strains.

Table 1: In Vitro Efficacy of this compound against Cystoisospora suis

ParameterConcentrationEfficacy
IC50 (merozoite proliferation)40 nM50% inhibition
IC95 (merozoite proliferation)200 nM>95% inhibition
Significant reduction in merozoite replication (single application 2 dpi)≥200 nMSignificant

Data sourced from Shrestha et al., 2019.[1]

Table 2: In Vivo Efficacy of this compound against Cystoisospora suis in Piglets

Dosage RegimenOutcome
10 mg/kg BW twice a day for 5 daysEffective suppression of oocyst excretion and diarrhea
20 mg/kg BW (two doses at 2 and 4 dpi)Complete suppression of oocyst excretion
20 mg/kg BW (single dose at 2 dpi)82% suppression of oocyst excretion
10 mg/kg BW (single dose at 2 dpi)Effective suppression of diarrhea
5 mg/kg BW (single dose at 2 dpi)No control of diarrhea

Data sourced from Shrestha et al., 2019 and Shrestha et al., 2020.[1][2]

Table 3: Pharmacokinetic and Efficacy Data for this compound against Cryptosporidium parvum in a Neonatal Mouse Model

ParameterValue
Oral Dose10 mg/kg
Cmax (unbound)0.3 µM
AUC (unbound)2.3 µM*h
In Vitro EC5037 nM
In Vivo Efficacy (% reduction in infection)70%

Data sourced from Hulverson et al., 2017.[7]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound against Cystoisospora suis Merozoite Proliferation

  • Cell Culture: Seed porcine intestinal epithelial cells (IPEC-1) in 96-well plates and grow to confluency.

  • Infection: Infect the confluent IPEC-1 monolayers with C. suis sporozoites.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After allowing for sporozoite invasion (e.g., 24-48 hours post-infection), replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for merozoite development and proliferation (e.g., 4 days).

  • Quantification: Quantify parasite proliferation. This can be done by measuring the expression of a parasite-specific protein via ELISA or by other established methods.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action

BKI1369_Mechanism cluster_parasite Apicomplexan Parasite BKI1369 This compound CDPK1 CDPK1 (Glycine Gatekeeper) BKI1369->CDPK1 Inhibits Substrate Substrate Protein CDPK1->Substrate Phosphorylates ATP ATP ATP->CDPK1 Binds PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Processes (Motility, Invasion, Replication) PhosphorylatedSubstrate->Downstream

Caption: this compound inhibits the parasite's CDPK1, preventing substrate phosphorylation.

Troubleshooting Workflow for Sub-optimal this compound Efficacy

Troubleshooting_Workflow Start Start: Sub-optimal this compound Efficacy CheckTiming Is treatment applied post-invasion? Start->CheckTiming AdjustTiming Adjust protocol: Apply this compound after initial host cell invasion. CheckTiming->AdjustTiming No CheckDosage Has a dose-response experiment been performed? CheckTiming->CheckDosage Yes AdjustTiming->CheckDosage PerformDosage Perform dose-response assay to determine IC50. CheckDosage->PerformDosage No ConsiderResistance Is parasite resistance a possibility? CheckDosage->ConsiderResistance Yes PerformDosage->ConsiderResistance End Consult further literature or technical support. ConsiderResistance->End Yes ConsiderResistance->End No SequenceGene Sequence cdpk1 gene to check for gatekeeper mutations. SequenceGene->End

Caption: A logical workflow to troubleshoot sub-optimal this compound efficacy.

References

Why is a multi-dose regimen of BKI-1369 necessary?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of BKI-1369.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-dose regimen of this compound necessary for effective treatment?

A multi-dose regimen of this compound is essential due to its pharmacokinetic properties and its specific mechanism of action against apicomplexan parasites. The primary reasons include:

  • Sustained Therapeutic Concentration: this compound is eliminated from the body slowly. A multi-dose regimen ensures that the plasma concentration of the compound is maintained above the minimum effective level needed to inhibit parasite replication over a sufficient duration. Studies in piglets have shown that plasma concentrations of this compound increase with repeated doses, indicating drug accumulation and sustained exposure of the parasite to the drug.[1][2][3][4]

  • Targeting Merozoite Replication: this compound is most effective at inhibiting the replication of merozoites, a key stage in the parasite life cycle.[5] A continuous presence of the inhibitor is required to effectively suppress this proliferative stage. Single doses may not be sufficient to cover the entire period of merozoite replication.

  • Dose- and Duration-Dependent Efficacy: The effectiveness of this compound is dependent on both the dose and the duration of treatment. In vitro studies have demonstrated that prolonged exposure to this compound is more effective at reducing parasite numbers than a short-term treatment.

Q2: What is the primary molecular target of this compound?

This compound is a "bumped kinase inhibitor" that specifically targets Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This enzyme is crucial for several processes essential for parasite survival and propagation, including the regulation of microneme secretion, which is vital for host cell invasion and motility. Importantly, CDPKs are absent in mammalian hosts, making this compound a selective inhibitor with a lower potential for host toxicity.

Q3: What are the known metabolites of this compound?

The two major metabolites of this compound are BKI-1318 and BKI-1817. Fecal concentration analysis in piglets has shown the presence of both the parent compound and these metabolites.

Troubleshooting Guides

Issue: Sub-optimal efficacy observed in in vivo experiments.

  • Possible Cause 1: Inadequate Dosing Regimen.

    • Solution: Ensure that a multi-dose regimen is being followed. As demonstrated in piglet models of cystoisosporosis and cryptosporidiosis, a five-day treatment with twice-daily dosing has been shown to be effective. While reduced-frequency regimens have been explored, the efficacy is highly dependent on maintaining a therapeutic concentration during the parasite's replication phase.

  • Possible Cause 2: Timing of Treatment Initiation.

    • Solution: this compound is most effective against the replicating merozoite stage and is less effective at preventing initial sporozoite invasion. Initiate treatment post-infection to coincide with the expected period of merozoite proliferation.

  • Possible Cause 3: Insufficient Drug Exposure.

    • Solution: While systemic exposure is important, for gastrointestinal parasites, local concentration in the gut is also critical. Ensure the formulation and route of administration are appropriate for the model system to achieve adequate local and systemic drug levels.

Issue: Inconsistent results in in vitro parasite inhibition assays.

  • Possible Cause 1: Incorrect Inhibitor Concentration.

    • Solution: The half-maximal inhibitory concentration (IC50) of this compound against Cystoisospora suis merozoites is approximately 40 nM, with near-complete inhibition at 200 nM. Verify the concentration of your this compound stock solution and perform a dose-response curve to determine the optimal concentration for your specific parasite and culture system.

  • Possible Cause 2: Short Duration of Inhibitor Exposure.

    • Solution: The inhibitory effect of this compound is duration-dependent. Ensure that the inhibitor is present in the culture medium for a sufficient period to cover the replication cycle of the parasite stage being targeted. For C. suis, a continuous 5-day exposure has been shown to be effective.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Cystoisospora suis

ParameterValueReference
IC50 (Merozoite Proliferation)40 nM
Concentration for >95% Inhibition200 nM

Table 2: Pharmacokinetic Parameters of this compound in Piglets

Dosing RegimenPeak Plasma Concentration (Cmax)ObservationsReference
10 mg/kg BW twice a day for 5 daysIncreased to 11.7 µM during treatmentConstant drug accumulation
10 mg/kg (single dose)2.8 - 3.4 µM (2 hours post-dose)
10 mg/kg (after 9th dose)10 µMSlow elimination and accumulation

Experimental Protocols

In Vivo Efficacy Study in a Piglet Model of Cystoisosporosis

This protocol is a summary of the methodology described in studies by Shrestha et al.

  • Animal Model: Suckling piglets are used as the host for Cystoisospora suis.

  • Infection: Piglets are experimentally infected with a known number of sporulated C. suis oocysts.

  • Treatment Groups:

    • Control Group: Receives the vehicle only.

    • Treatment Group: Receives this compound orally. A common effective regimen is 10 mg/kg body weight, administered twice daily for five consecutive days.

  • Parameters Monitored:

    • Oocyst Excretion: Fecal samples are collected daily to quantify the number of oocysts shed.

    • Clinical Signs: Diarrhea scores and body weight are recorded daily.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and its metabolites using LC-MS/MS.

Visualizations

Signaling Pathway of CDPK1 in Apicomplexan Parasites

CDPK1_Pathway Ca_influx ↑ Intracellular Ca²⁺ CDPK1_inactive Inactive CDPK1 Ca_influx->CDPK1_inactive activates CDPK1_active Active CDPK1 CDPK1_inactive->CDPK1_active Substrates Downstream Substrates CDPK1_active->Substrates phosphorylates Replication Merozoite Replication CDPK1_active->Replication BKI1369 This compound BKI1369->CDPK1_active inhibits Microneme Microneme Secretion Substrates->Microneme Motility Gliding Motility Microneme->Motility Invasion Host Cell Invasion Microneme->Invasion

Caption: this compound inhibits the activation of CDPK1, disrupting essential parasite functions.

Experimental Workflow for In Vivo this compound Efficacy Testing

Efficacy_Workflow Start Start: Acclimatize Piglets Infection Day 0: Infect with C. suis oocysts Start->Infection Grouping Randomize into Control & Treatment Groups Infection->Grouping Treatment Days 1-5: Administer this compound (10 mg/kg, BID) or Vehicle Grouping->Treatment Monitoring Daily Monitoring: - Oocyst Shedding - Diarrhea Score - Body Weight Treatment->Monitoring PK_sampling Pharmacokinetic Blood Sampling Treatment->PK_sampling Analysis Data Analysis: - Compare oocyst counts - Analyze clinical scores Monitoring->Analysis PK_sampling->Analysis End End of Study Analysis->End Dosing_Rationale PK Pharmacokinetics: Slow Elimination & Accumulation Sustained_Conc Need for Sustained Therapeutic Concentration PK->Sustained_Conc MOA Mechanism of Action: Inhibits Merozoite Replication MOA->Sustained_Conc Multi_Dose Conclusion: Multi-Dose Regimen is Necessary Sustained_Conc->Multi_Dose

References

Validation & Comparative

A Comparative Analysis of BKI-1369 and Toltrazuril for the Treatment of Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel bumped kinase inhibitor BKI-1369 and the widely used anticoccidial drug toltrazuril (B1682979) for the treatment of coccidiosis. This analysis is based on available experimental data, focusing on their mechanisms of action, efficacy against various coccidian parasites, and the methodologies used in these assessments.

Executive Summary

Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa, poses a significant threat to the health and productivity of livestock and companion animals. For decades, toltrazuril has been a cornerstone of coccidiosis control, offering broad-spectrum activity against various Eimeria species. However, the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound, a bumped kinase inhibitor, represents a novel class of antiprotozoal drugs with a distinct mechanism of action.

This guide reveals that while this compound demonstrates high efficacy against Cystoisospora suis, including toltrazuril-resistant strains, and Cryptosporidium hominis, its effectiveness against the economically significant Eimeria species is likely limited. This is attributed to differences in the target enzyme, calcium-dependent protein kinase 1 (CDPK1), between these parasites. Toltrazuril remains a potent and broad-spectrum treatment for Eimeria-induced coccidiosis.

Mechanism of Action

The fundamental difference between this compound and toltrazuril lies in their molecular targets and mechanisms of action.

This compound: This compound is a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for multiple physiological processes in apicomplexan parasites, including motility, invasion of host cells, and replication.[1][2] Notably, CDPK1 is absent in mammalian hosts, making it a selective target for drug development.[2] The efficacy of BKIs is highly dependent on the presence of a small glycine (B1666218) residue at the "gatekeeper" position of the ATP-binding pocket of CDPK1. Parasites such as Cystoisospora and Cryptosporidium possess this glycine gatekeeper and are therefore highly susceptible to this compound.[3]

Toltrazuril: This triazinetrione derivative has a broader, albeit less specific, mechanism of action. It is believed to primarily interfere with the parasite's mitochondrial respiratory chain, affecting enzymes such as succinate-cytochrome C reductase and NADH oxidase.[4] A secondary mode of action involves the inhibition of enzymes in the pyrimidine (B1678525) synthesis pathway. This disruption of cellular respiration and nucleotide synthesis is effective against all intracellular developmental stages of coccidia.

Comparative Efficacy

Table 1: In Vitro Efficacy Data

CompoundParasiteAssay TypeEfficacy MetricValueCitation(s)
This compoundCystoisospora suisMerozoite ProliferationIC5035 nM
This compoundCystoisospora suisMerozoite ProliferationIC95350 nM

Table 2: In Vivo Efficacy Data for this compound

Animal ModelParasiteDosageKey FindingsCitation(s)
PigletsCystoisospora suis (toltrazuril-sensitive and -resistant strains)10 mg/kg BW, twice daily for 5 daysEffectively suppressed oocyst excretion and diarrhea; improved body weight gain.
PigletsCystoisospora suis20 mg/kg BW, two doses (2 and 4 dpi)Completely suppressed oocyst excretion.

Table 3: In Vivo Efficacy Data for Toltrazuril

Animal ModelParasiteDosageKey FindingsCitation(s)
CalvesEimeria bovis, Eimeria zuernii15 mg/kg BW, single dose99% reduction in oocyst shedding within 3 days.
LambsEimeria spp.20 mg/kg BW, single doseHigh efficacy in controlling oocyst excretion.
Broiler ChickensEimeria spp. (field isolates)7 mg/kg BW in drinking water for 2 daysRetarded the onset of infection for several weeks.
RabbitsEimeria spp.5 mg/kg BW in drinking water for 2 daysSignificantly reduced oocyst per gram (OPG) and controlled mortality.
MiceEimeria vermiformis15 mg/kg BW, single doseCompletely prevented oocyst excretion and maintained body weight gain.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of common experimental protocols used in the evaluation of this compound and toltrazuril.

In Vitro Merozoite Proliferation Assay (for this compound)
  • Cell Line: Intestinal Porcine Epithelial Cells (IPEC-1).

  • Parasite: Cystoisospora suis sporozoites.

  • Protocol:

    • IPEC-1 cells are seeded in 96-well plates to form a confluent monolayer.

    • Cells are infected with C. suis sporozoites.

    • Varying concentrations of this compound are added to the culture medium.

    • The plates are incubated for a defined period (e.g., 9 days) to allow for merozoite development.

    • The number of merozoites is quantified using methods such as quantitative real-time PCR (qPCR) to determine the inhibitory concentrations (IC50, IC95).

In Vivo Animal Model for Coccidiosis (General Protocol)
  • Animal Models: Broiler chickens, calves, lambs, or mice, depending on the target parasite.

  • Parasite: Sporulated oocysts of the relevant Eimeria or Cystoisospora species.

  • Protocol:

    • Animals are raised in a coccidia-free environment to ensure they are naive to infection.

    • At a specified age, animals are orally inoculated with a known number of sporulated oocysts.

    • Treatment groups receive the test compound (e.g., this compound or toltrazuril) at a specific dosage and schedule (prophylactic, metaphylactic, or therapeutic). A control group receives a placebo.

    • Post-infection, several parameters are monitored:

      • Oocyst Excretion: Fecal samples are collected daily or at set intervals, and the number of oocysts per gram (OPG) is determined using a modified McMaster technique.

      • Clinical Signs: Fecal consistency is scored daily to assess diarrhea.

      • Performance: Body weight gain and feed conversion ratio are measured.

      • Lesion Scoring: At the end of the study, animals may be euthanized, and intestinal lesions are scored to assess the pathological damage caused by the parasite.

Visualizing the Mechanisms and Workflows

Signaling Pathways

BKI1369_Mechanism cluster_parasite Apicomplexan Parasite Cell Ca2 Ca²⁺ Influx CDPK1_inactive Inactive CDPK1 Ca2->CDPK1_inactive binds CDPK1_active Active CDPK1 CDPK1_inactive->CDPK1_active activates Downstream Downstream Substrates CDPK1_active->Downstream phosphorylates Motility Motility Downstream->Motility Invasion Host Cell Invasion Downstream->Invasion Replication Replication Downstream->Replication BKI1369 This compound BKI1369->CDPK1_active inhibits Toltrazuril_Mechanism cluster_parasite_mito Parasite Mitochondrion cluster_parasite_cyto Parasite Cytoplasm ETC Electron Transport Chain (ETC) (e.g., succinate-cytochrome C reductase) ATP_prod ATP Production ETC->ATP_prod Toltrazuril_mito Toltrazuril Toltrazuril_mito->ETC inhibits Toltrazuril_cyto Toltrazuril Pyrimidine_pathway Pyrimidine Biosynthesis Pathway (e.g., dihydroorotate (B8406146) dehydrogenase) Nucleotides Nucleotide Synthesis Pyrimidine_pathway->Nucleotides Toltrazuril_cyto->Pyrimidine_pathway inhibits Experimental_Workflow cluster_invivo In Vivo Efficacy Trial cluster_data Parameters start Coccidia-Free Animals infection Oral Inoculation with Sporulated Oocysts start->infection treatment Treatment Administration (this compound, Toltrazuril, or Placebo) infection->treatment monitoring Monitoring Period treatment->monitoring data_collection Data Collection monitoring->data_collection analysis Data Analysis and Efficacy Determination data_collection->analysis OPG Oocyst Counts (OPG) data_collection->OPG Fecal_Score Fecal Scores data_collection->Fecal_Score Weight_Gain Body Weight Gain data_collection->Weight_Gain Lesion_Score Intestinal Lesion Scores data_collection->Lesion_Score

References

A Head-to-Head Comparison of BKI-1369 and Nitazoxanide for the Treatment of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, remains a significant global health challenge, particularly for immunocompromised individuals and young children. For years, nitazoxanide (B1678950) has been the only FDA-approved treatment, yet its efficacy is limited in vulnerable populations.[1][2] This has spurred the development of novel therapeutics, with bumped kinase inhibitor 1369 (BKI-1369) emerging as a promising preclinical candidate. This guide provides a detailed, data-driven comparison of this compound and nitazoxanide, offering insights into their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and nitazoxanide lies in their molecular targets within the Cryptosporidium parasite.

This compound: This compound is a potent and selective inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1).[3][4] CDPK1 is a crucial enzyme for the parasite's lifecycle, involved in processes such as host cell invasion and egress.[5][6] By binding to the ATP-binding pocket of CpCDPK1, this compound blocks its activity, thereby halting parasite replication.[5] The selectivity of this compound is attributed to a unique "bumped" chemical group that fits into a corresponding "gatekeeper" residue in the parasite's kinase, a feature not present in mammalian kinases, thus minimizing off-target effects in the host.[5]

Nitazoxanide: The mechanism of action for nitazoxanide is less specific. It is a broad-spectrum antimicrobial that disrupts the parasite's anaerobic energy metabolism.[1][7][8][9] Specifically, it inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for the parasite's survival.[9] While effective against a range of anaerobic pathogens, its lack of specificity may contribute to its variable efficacy in different patient populations.

In Vitro Efficacy: A Clear Advantage for this compound

In vitro studies consistently demonstrate the superior potency of this compound compared to nitazoxanide in inhibiting Cryptosporidium growth.

CompoundParasite StrainAssay SystemIC50 / EC50Reference
This compound C. parvumHCT-8 cells~40 nM (IC50)[10][11]
C. hominisHCT-8 cellsNot explicitly stated, but effective in nanomolar range[10]
Nitazoxanide C. parvumHCT-8 cells0.7 µM (IC50)[12]
C. parvumHCT-8 cells197 nM (IC50)[13]
C. parvumHCT-8 cells>90% inhibition at 10 µg/ml (32 µM)[14]

In Vivo Efficacy: Promising Results in Animal Models

Animal models of cryptosporidiosis have been instrumental in evaluating the therapeutic potential of both compounds.

Immunocompromised Mouse Models

The interferon-gamma knockout (IFN-γ KO) mouse is a widely used model that mimics the severe and persistent infection seen in immunocompromised humans.

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound IFN-γ KO mice15 mg/kg, once daily for 3 daysComplete suppression of oocyst shedding[15]
Nitazoxanide Immunosuppressed mice200 µg/g49% reduction in oocyst shedding[16]
Immunocompromised miceNot specifiedLowest efficacy, with a 38% reduction in oocyst shedding compared to other treatments[17]
Gnotobiotic Piglet Model

The gnotobiotic piglet model is highly relevant for studying C. hominis, the species responsible for the majority of human infections.

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Gnotobiotic piglets (C. hominis)10 mg/kg, twice daily for 5 daysSignificant reduction in oocyst excretion and diarrhea[2][10][18]
Nitazoxanide Gnotobiotic piglets (C. hominis)Recommended pediatric doseSignificant reduction in oocyst shedding early in treatment, but shedding increased after 5 days. Only partially effective in reducing diarrhea duration.[19]
Gnotobiotic piglets (C. parvum)250 mg/kg/day for 11 daysPartially effective at reducing parasite burden[14]

Experimental Protocols

In Vitro Cryptosporidium Growth Inhibition Assay (HCT-8 Cells)

This assay is a standard method for screening compounds for anti-cryptosporidial activity.

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to 80-90% confluency in 96-well plates.

  • Oocyst Preparation: C. parvum oocysts are treated with a bleach solution to sterilize their surface, followed by an excystation solution (e.g., sodium taurocholate) to induce the release of infectious sporozoites.

  • Infection: The HCT-8 cell monolayers are infected with the prepared sporozoites.

  • Compound Addition: After a few hours to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound or nitazoxanide).

  • Incubation: The plates are incubated for 48-72 hours to allow for parasite development.

  • Quantification: Parasite growth is quantified using methods such as immunofluorescence microscopy to visualize and count parasites, or by measuring the activity of a reporter enzyme like NanoLuc luciferase expressed by a transgenic parasite strain.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

IFN-γ Knockout Mouse Model of Cryptosporidiosis

This model is used to evaluate drug efficacy in an immunocompromised host.

  • Animal Model: IFN-γ knockout mice (typically on a C57BL/6 background) are used. These mice are highly susceptible to Cryptosporidium infection.[20][21]

  • Infection: Mice are orally infected with C. parvum oocysts (e.g., 10,000 oocysts per mouse).[22]

  • Treatment: Treatment with the test compound (e.g., this compound or nitazoxanide) is initiated a few days post-infection. The drug is typically administered daily via oral gavage for a specified period (e.g., 3-5 days).

  • Monitoring: Key parameters are monitored daily, including:

    • Oocyst Shedding: Fecal pellets are collected, and the number of oocysts is quantified using methods like immunofluorescence microscopy or qPCR.[23]

    • Clinical Signs: Body weight and diarrhea scores are recorded.

  • Endpoint Analysis: At the end of the study, intestinal tissues may be collected for histopathological analysis to assess parasite burden and tissue damage.[23]

Gnotobiotic Piglet Model of Cryptosporidiosis

This model is particularly valuable for studying C. hominis and its effects on a host that closely mimics human infants.[24][25][26]

  • Animal Model: Gnotobiotic piglets are derived by caesarean section and maintained in a sterile environment to control their gut microbiome.

  • Infection: Piglets are orally inoculated with C. hominis oocysts (e.g., 1x10^6 oocysts).[19]

  • Treatment: Drug administration (e.g., this compound or nitazoxanide) typically begins at the onset of diarrhea.

  • Monitoring:

    • Oocyst Excretion: Fecal samples are collected daily to quantify oocyst shedding.

    • Diarrhea Score: The severity of diarrhea is scored based on fecal consistency (e.g., 0 for normal to 4 for severe, watery diarrhea).[19][24]

    • Body Weight: Piglets are weighed daily to assess their growth.

  • Necropsy: At the end of the experiment, intestinal tissues are collected to evaluate mucosal colonization and lesions.

Signaling Pathways and Experimental Workflows

BKI1369_Mechanism BKI1369 This compound CpCDPK1 Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1) BKI1369->CpCDPK1 Inhibits Substrate Protein Substrates CpCDPK1->Substrate Phosphorylates ATP ATP ATP->CpCDPK1 Binds Phosphorylation Substrate Phosphorylation Invasion Host Cell Invasion Phosphorylation->Invasion Egress Parasite Egress Phosphorylation->Egress Replication Parasite Replication Phosphorylation->Replication

Caption: this compound inhibits CpCDPK1, blocking downstream signaling essential for parasite activity.

Nitazoxanide_Mechanism Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) Nitazoxanide->PFOR Inhibits AcetylCoA Acetyl-CoA PFOR->AcetylCoA Produces ElectronTransfer Electron Transfer PFOR->ElectronTransfer Mediates Pyruvate Pyruvate Pyruvate->PFOR Substrate EnergyMetabolism Anaerobic Energy Metabolism ElectronTransfer->EnergyMetabolism Essential for

Caption: Nitazoxanide disrupts the parasite's anaerobic energy metabolism by inhibiting PFOR.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HCT8_Culture 1. Culture HCT-8 Cells Infection_IV 2. Infect with C. parvum HCT8_Culture->Infection_IV Treatment_IV 3. Add Test Compound Infection_IV->Treatment_IV Incubation_IV 4. Incubate 48-72h Treatment_IV->Incubation_IV Quantification_IV 5. Quantify Parasite Growth Incubation_IV->Quantification_IV IC50_Calc 6. Calculate IC50/EC50 Quantification_IV->IC50_Calc Animal_Model 1. Select Animal Model (Mouse or Piglet) Infection_IVV 2. Infect with Cryptosporidium Animal_Model->Infection_IVV Treatment_IVV 3. Administer Test Compound Infection_IVV->Treatment_IVV Monitoring_IVV 4. Daily Monitoring (Oocysts, Diarrhea, Weight) Treatment_IVV->Monitoring_IVV Endpoint 5. Endpoint Analysis Monitoring_IVV->Endpoint

References

Validating BKI-1369 In Vivo Efficacy with Histopathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the bumped kinase inhibitor (BKI) 1369 against apicomplexan parasites, with a focus on validating treatment outcomes through histopathological analysis. The experimental data presented is derived from studies in piglet models of cryptosporidiosis and cystoisosporosis.

Mechanism of Action

BKI-1369 is a potent and selective inhibitor of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2][3][4] This enzyme is crucial for several processes essential to the parasite's life cycle, including host cell invasion, motility, and replication.[5] As CDPKs are absent in mammals, they represent a specific and promising target for antiparasitic drug development.

cluster_parasite Apicomplexan Parasite Ca2 Intracellular Ca²⁺ CDPK1 CDPK1 Ca2->CDPK1 Activates Substrates Effector Substrates CDPK1->Substrates Phosphorylates Lifecycle Parasite Invasion, Motility & Replication Substrates->Lifecycle BKI1369 This compound BKI1369->CDPK1 Inhibits

Caption: this compound signaling pathway inhibition.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound in controlling parasitic infections.

Table 1: Efficacy of this compound against Cryptosporidium hominis in Gnotobiotic Piglets
ParameterInfected Control GroupThis compound Treated Group (10 mg/kg)Outcome
Mean Cumulative Oocyst Excretion (log10) ~7.5~4.5Significant reduction in oocyst shedding
Mean Diarrhea Score Moderate (peaking days 4-6)Mild to noneSignificant reduction in diarrhea
Histopathology (Duodenum) Marked villus blunting and fusion, moderate lymphocytic infiltratesAmelioration of epithelial cell necrosis and loss, prevention of villus bluntingProtection against mucosal damage
Histopathology (Spiral Colon) Heavy colonization, epithelial cell loss, inflammationSignificant decrease in parasite colonization and inflammationReduced parasite burden and tissue damage
Table 2: Efficacy of this compound against Cystoisospora suis in Piglets
Treatment Regimen (this compound)Oocyst ExcretionDiarrheaBody Weight Gain
10 mg/kg, twice daily for 5 days Effectively suppressedEffectively suppressedImproved compared to control
20 mg/kg, two doses (2 & 4 dpi) Completely suppressedSignificantly lower mean fecal score and fewer diarrhea daysSignificant increase compared to control
20 mg/kg, single dose (2 dpi) Suppressed in 82% of piglets, reduced by 98.4% in sheddersSignificantly lower mean fecal score and fewer diarrhea daysSignificant increase compared to control
20 mg/kg, single dose (day of infection) Suppressed in 50% of piglets, reduced by 95.2% in shedders-Significant increase compared to control

Comparison with Alternatives

While direct, side-by-side quantitative comparisons in the same study are limited, the efficacy of this compound appears superior to nitazoxanide (B1678950) (NTZ), the only FDA-approved drug for cryptosporidiosis, in the gnotobiotic piglet model. Studies with reduced treatment frequencies of this compound have demonstrated comparable efficacy to more intensive dosing schedules, highlighting its potential for practical field application.

Experimental Protocols

The following methodologies were employed in the key in vivo studies cited.

In Vivo Efficacy Study against Cryptosporidium hominis
  • Animal Model: Gnotobiotic (germ-free) piglets delivered by cesarean section.

  • Infection: Piglets were orally challenged with C. hominis oocysts.

  • Treatment: A treatment group received this compound orally at a dose of 10 mg/kg of body weight. An infected control group received a placebo. Treatment was administered for five consecutive days.

  • Efficacy Assessment:

    • Oocyst Excretion: Fecal samples were collected daily, and oocysts were quantified using microscopy and qPCR.

    • Clinical Signs: Diarrhea was monitored and scored daily. Body weight was also measured.

    • Histopathology: At 13 days post-challenge, piglets were euthanized, and sections of the duodenum and spiral colon were collected, fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of tissue damage and parasite colonization.

In Vivo Efficacy Study against Cystoisospora suis
  • Animal Model: Suckling piglets experimentally infected with C. suis.

  • Infection: Piglets were orally inoculated with C. suis oocysts.

  • Treatment: Various treatment regimens were tested, including single and multiple doses of this compound (ranging from 5 to 20 mg/kg body weight) administered orally at different days post-infection (dpi).

  • Efficacy Assessment:

    • Oocyst Excretion: Fecal consistency was scored, and oocyst shedding was quantitatively monitored.

    • Clinical Signs: Diarrhea scores and body weight gain were recorded.

    • Histopathology: Jejunal sections were examined for histopathological changes characteristic of C. suis infection, such as villous atrophy and fusion.

Experimental Workflow and Validation

The following diagram illustrates the workflow for validating the in vivo efficacy of this compound with histopathological analysis.

cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis & Validation cluster_data_analysis Data Integration & Conclusion A Animal Model Selection (e.g., Gnotobiotic Piglets) B Oral Infection with Parasite (e.g., C. hominis oocysts) A->B C Treatment Administration (this compound vs. Vehicle Control) B->C D Daily Monitoring: - Oocyst Shedding - Diarrhea Score - Body Weight C->D E Euthanasia & Tissue Collection (e.g., Duodenum, Colon, Jejunum) D->E I Quantitative Analysis: - Statistical comparison of clinical scores - Oocyst counts D->I F Tissue Fixation & Processing E->F G H&E Staining F->G H Microscopic Examination G->H J Qualitative Histopathology Scoring: - Villus blunting - Inflammation - Parasite load H->J K Correlate Clinical Improvement with Tissue-Level Repair I->K J->K

Caption: Workflow for in vivo validation.

References

Confirming the Mechanism of Action of BKI-1369: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key secondary assays to confirm the mechanism of action of BKI-1369, a bumped kinase inhibitor targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. We present experimental data, detailed protocols, and comparisons with alternative compounds, including the registered anticoccidial drug toltrazuril, to support target validation and off-target liability assessment.

Target Engagement and Selectivity

Confirming that a compound directly interacts with its intended target and assessing its selectivity across the kinome are crucial steps in drug development.

Kinome Profiling

Kinome profiling provides a broad assessment of a compound's selectivity by screening it against a large panel of kinases. This is critical for identifying potential off-target effects that could lead to toxicity. While specific kinome scan data for this compound is not publicly available, a comparison with the known multi-kinase inhibitor Staurosporine illustrates the expected profile of a selective versus a non-selective kinase inhibitor.

Table 1: Illustrative Comparison of Kinase Inhibition Profiles

Kinase TargetThis compound (Hypothetical Data)Staurosporine (Reference Data)
Primary Target
Apicomplexan CDPK1Potent Inhibition (nM range)Potent Inhibition (nM range)
Off-Targets
Human Kinase PanelMinimal InhibitionBroad Inhibition across multiple kinase families

This protocol outlines a typical radiometric-based kinase assay for profiling inhibitor selectivity.

Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.

Materials:

  • Test compound (e.g., this compound)

  • Kinase panel (recombinant purified kinases)

  • Substrate peptide specific for each kinase

  • ³³P-ATP (radiolabeled ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate peptide, and the assay buffer.

  • Add the diluted test compound to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding ³³P-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

cluster_workflow Kinase Profiling Workflow prep Prepare Compound Dilutions setup Set up Kinase Reaction (Kinase, Substrate, Buffer) prep->setup add_cmpd Add Test Compound setup->add_cmpd initiate Initiate with ³³P-ATP add_cmpd->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop filter Filter and Wash stop->filter measure Measure Radioactivity filter->measure analyze Analyze Data measure->analyze

Kinase Profiling Experimental Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Table 2: Representative CETSA Data for a Kinase Inhibitor

TreatmentMelting Temperature (Tₘ) of Target KinaseThermal Shift (ΔTₘ)
Vehicle (DMSO)48.5°C-
This compound (10 µM)53.2°C+4.7°C

Objective: To determine if this compound binds to and stabilizes CDPK1 in parasite cells.

Materials:

  • Apicomplexan parasite culture (e.g., Toxoplasma gondii)

  • This compound

  • Vehicle (DMSO)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against CDPK1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Harvest parasites and resuspend in culture medium.

  • Treat one aliquot of cells with this compound and another with vehicle (DMSO) for 1 hour at 37°C.

  • Wash cells with PBS and resuspend in PBS with protease inhibitors.

  • Aliquot cell suspensions into PCR tubes for each temperature point.

  • Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Perform Western blotting on the soluble fractions using an anti-CDPK1 antibody to detect the amount of soluble protein at each temperature.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.[1][2][3][4]

cluster_cetsa CETSA Workflow treat Treat Parasites with This compound or Vehicle heat Heat Shock across Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect western Western Blot for CDPK1 collect->western analyze Analyze Melting Curves western->analyze cluster_pathway hERG Inhibition and Cardiotoxicity Pathway BKI1369 This compound hERG hERG K+ Channel BKI1369->hERG Inhibits IKr Delayed Rectifier K+ Current (IKr) BKI1369->IKr Reduces hERG->IKr Generates Repolarization Cardiac Action Potential Repolarization IKr->Repolarization Contributes to IKr->Repolarization Delayed QT QT Interval Prolongation Repolarization->QT Shortens Repolarization->QT Prolonged TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk of cluster_downstream Downstream Effects of CDPK1 Inhibition BKI1369 This compound CDPK1 CDPK1 BKI1369->CDPK1 Inhibits Proliferation Parasite Proliferation BKI1369->Proliferation Inhibits Microneme Microneme Secretion CDPK1->Microneme Regulates Egress Parasite Egress CDPK1->Egress Regulates Motility Gliding Motility Microneme->Motility Enables Invasion Host Cell Invasion Microneme->Invasion Required for Motility->Invasion Invasion->Proliferation Leads to

References

BKI-1369 Demonstrates Potent Efficacy Against Toltrazuril-Resistant Coccidia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against parasitic diseases in livestock, the emergence of drug-resistant strains presents a significant challenge. New research highlights the potent efficacy of the bumped kinase inhibitor (BKI) BKI-1369 against strains of Cystoisospora suis that have developed resistance to the widely used anticoccidial drug, toltrazuril (B1682979). This comparison guide provides a comprehensive overview of the performance of this compound, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Superior Efficacy of this compound in Toltrazuril-Resistant Cystoisospora suis

Recent studies have demonstrated that this compound is highly effective in controlling both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis, the causative agent of neonatal porcine coccidiosis. This efficacy has been confirmed through both in vitro and in vivo experiments.

In Vitro Efficacy

In cell culture-based assays, this compound has shown potent inhibition of parasite proliferation. Specifically, this compound targets the calcium-dependent protein kinase 1 (CDPK1) of the parasite, a crucial enzyme for its growth and host-cell invasion.

CompoundParasite StrainMetricValueReference
This compoundC. suis (Toltrazuril-Resistant, Holland-I)IC5040 nM[1][2]
This compoundC. suis (Toltrazuril-Resistant, Holland-I)>95% inhibition200 nM[1][2]
This compoundC. suis (Toltrazuril-Sensitive, Wien-I)IC5040 nM[1]
This compoundC. suis (Toltrazuril-Sensitive, Wien-I)>95% inhibition200 nM
In Vivo Efficacy in a Piglet Model

Experimental infections in piglets, the natural host for C. suis, have corroborated the in vitro findings. Treatment with this compound led to a significant reduction in clinical signs of coccidiosis and oocyst shedding in piglets infected with a toltrazuril-resistant strain.

Treatment GroupParasite StrainDosageKey FindingsReference
This compoundC. suis (Toltrazuril-Resistant, Holland-I)10 mg/kg BW, twice daily for 5 daysEffectively suppressed oocyst excretion and diarrhea; improved body weight gain.
ToltrazurilC. suis (Toltrazuril-Resistant, Holland-I)20 mg/kg and 30 mg/kg BWNo significant reduction in oocyst excretion or clinical signs compared to untreated controls.
This compoundC. suis (Toltrazuril-Sensitive, Wien-I)10 mg/kg BW, twice daily for 5 daysEffectively suppressed oocyst excretion and diarrhea; improved body weight gain.

Comparative Performance with Other Anticoccidials

While direct comparative studies of this compound against other anticoccidials in toltrazuril-resistant C. suis are limited, data on the efficacy of other drugs against toltrazuril-resistant Eimeria species, which cause coccidiosis in poultry and other livestock, can provide some context.

CompoundParasiteEfficacy in Toltrazuril-Resistant StrainsReference
DiclazurilEimeria spp.Reduced efficacy has been reported in some field isolates.
DecoquinateBesnoitia besnoitiShowed in vitro efficacy against this related apicomplexan parasite.

It is important to note that the efficacy of these compounds can vary significantly depending on the parasite species and the specific resistance mechanisms present.

Experimental Protocols

The following are summaries of the methodologies employed in the key studies evaluating the efficacy of this compound.

In Vitro Merozoite Development Assay

This assay is designed to evaluate the ability of a compound to inhibit the proliferation of C. suis merozoites in a host cell culture.

  • Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are cultured in appropriate media until they form a monolayer.

  • Parasite Preparation: Sporozoites are excysted from purified C. suis oocysts.

  • Infection: The IPEC-1 cell monolayers are infected with the prepared sporozoites.

  • Treatment: Following infection, the cell cultures are treated with various concentrations of the test compound (e.g., this compound). Control groups receive a vehicle control.

  • Incubation: The infected and treated cell cultures are incubated to allow for parasite development and multiplication.

  • Quantification: Parasite proliferation is quantified, typically using quantitative real-time PCR (qPCR) to measure the amount of parasite DNA, which correlates with the number of merozoites.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

In Vivo Piglet Infection Model

This model assesses the efficacy of an anticoccidial compound in the natural host under controlled experimental conditions.

  • Animal Selection: Healthy, coccidia-free suckling piglets are selected for the study.

  • Infection: Piglets are orally inoculated with a known number of sporulated oocysts of either a toltrazuril-sensitive or a toltrazuril-resistant strain of C. suis.

  • Treatment: Piglets in the treatment groups receive the test compound (e.g., this compound) at a specified dosage and frequency. Control groups may receive a placebo or no treatment.

  • Clinical Monitoring: Piglets are monitored daily for clinical signs of coccidiosis, including fecal consistency (diarrhea scoring) and body weight gain.

  • Parasitological Examination: Fecal samples are collected regularly to quantify oocyst shedding, typically using a modified McMaster technique.

  • Data Analysis: Efficacy is determined by comparing the clinical scores, body weight gain, and oocyst excretion between the treated and control groups.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and toltrazuril explain the efficacy of this compound against toltrazuril-resistant strains.

  • This compound: This compound is a "bumped kinase inhibitor" that specifically targets a "bumped" (smaller) gatekeeper residue in the ATP-binding pocket of the parasite's calcium-dependent protein kinase 1 (CDPK1). This kinase is vital for several processes in the parasite, including motility, invasion of host cells, and replication. The specificity of this compound for the parasite's CDPK1 minimizes off-target effects on the host's kinases.

  • Toltrazuril: Toltrazuril and its metabolite, toltrazuril sulfone, are thought to disrupt the parasite's mitochondrial respiration and interfere with enzymes involved in pyrimidine (B1678525) synthesis. Resistance to toltrazuril is believed to arise from mutations that alter the drug's target or reduce its uptake by the parasite.

Signaling_Pathways cluster_BKI This compound Mechanism of Action cluster_Toltrazuril Toltrazuril Mechanism of Action BKI This compound ATP_Binding ATP Binding Pocket (with bumped gatekeeper) BKI->ATP_Binding Binds to CDPK1 Parasite CDPK1 Inhibition Inhibition of Kinase Activity CDPK1->Inhibition Downstream Disruption of Downstream Signaling (Motility, Invasion, Replication) Inhibition->Downstream Efficacy_BKI Parasite Death Downstream->Efficacy_BKI Toltrazuril Toltrazuril Mitochondria Parasite Mitochondrion Toltrazuril->Mitochondria Pyrimidine Pyrimidine Synthesis Toltrazuril->Pyrimidine Disruption Disruption of Electron Transport & Enzyme Inhibition Mitochondria->Disruption Pyrimidine->Disruption Efficacy_Tolt Parasite Death Disruption->Efficacy_Tolt Resistance Resistance Mechanisms (e.g., target mutation) Efficacy_Tolt->Resistance can lead to

Caption: Mechanisms of action for this compound and Toltrazuril.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anticoccidial compound against a resistant parasite strain.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Isolate & Culture Toltrazuril-Resistant Parasite Strain B Infect Host Cell Monolayer A->B C Treat with this compound (Dose-Response) B->C D Quantify Parasite Proliferation (qPCR) C->D E Determine IC50 D->E F Infect Piglets with Toltrazuril-Resistant Strain E->F Proceed if promising G Treat with this compound (vs. Toltrazuril & Control) F->G H Monitor Clinical Signs (Diarrhea, Weight Gain) G->H I Quantify Oocyst Shedding G->I J Assess Efficacy H->J I->J

Caption: Workflow for anticoccidial drug efficacy testing.

Conclusion

The available data strongly indicate that this compound is a highly promising candidate for the treatment and control of coccidiosis caused by toltrazuril-resistant strains of C. suis. Its novel mechanism of action, targeting the parasite's CDPK1, circumvents the resistance mechanisms developed against toltrazuril. Further research, including direct comparative studies with a broader range of anticoccidials and field trials, will be crucial in fully establishing the role of this compound in integrated parasite management strategies.

References

A Head-to-Head Comparison of Bumped Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, protein kinases play a pivotal role, acting as key regulators of a vast array of cellular processes. The ability to selectively inhibit individual kinases is a powerful tool for dissecting signaling pathways and developing targeted therapeutics. Bumped kinase inhibitors (BKIs) represent a sophisticated class of molecules designed for this purpose, offering enhanced specificity through a "bump-and-hole" approach. This guide provides a detailed, head-to-head comparison of various BKIs, supported by quantitative data, comprehensive experimental protocols, and clear visual diagrams to aid researchers in their selection and application.

Understanding Bumped Kinase Inhibitors

The specificity of BKIs arises from the engineering of both the kinase and the inhibitor. A bulky "gatekeeper" residue in the ATP-binding pocket of the target kinase is mutated to a smaller amino acid, creating a "hole." This modification allows a complementary "bumped" inhibitor, often a pyrazolopyrimidine derivative with a bulky substitution, to bind with high affinity and selectivity to the engineered, analog-sensitive (AS) kinase, while having minimal effect on wild-type (WT) kinases.[1][2]

Comparative Efficacy of Pyrazolopyrimidine (PP1) Analogs

Among the most widely used BKIs are the pyrazolopyrimidine analogs, including 1-NA-PP1, 1-NM-PP1, and 3-MB-PP1. While all are potent inhibitors of AS-kinases, they exhibit varying degrees of efficacy and selectivity against different AS-kinase mutants and wild-type kinases.[1]

Table 1: Comparative Inhibitory Activity (IC50) of PP1 Analogs

InhibitorTarget KinaseIC50 (nM)Wild-Type KinaseIC50 (nM)
1-NA-PP1 v-Src-as1-Fyn> 10,000
c-Fyn-as1-Pkd1-WT150
1-NM-PP1 v-Src-as14.3[3]Fyn> 10,000
c-Fyn-as13.2[3]Cdk7-WT> 10,000[3]
Cdk7-as~50[3]
3-MB-PP1 Plk1-as-Plk1-WT> 10,000
Leu93-ZIPK2,000

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3][4][5]

3-MB-PP1 has demonstrated enhanced efficacy against a number of analog-sensitive kinases that are resistant to other PP1 analogs like 1-NA-PP1 and 1-NM-PP1, making it a valuable tool for a broader range of kinase targets.[1]

Dual PI3K/mTOR Inhibitors: A Case Study of BEZ235

NVP-BEZ235 is a dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[6][7] Its activity is often compared to other mTOR inhibitors like Torin1 and rapamycin.

Table 2: Comparative Activity of PI3K/mTOR Pathway Inhibitors

InhibitorPrimary Target(s)Key Cellular Effects
NVP-BEZ235 PI3K, mTORC1/2Induces G1 cell cycle arrest; inhibits proliferation and HIF-2α expression.[7][8][9]
Torin1 mTORC1/2Potent and selective mTOR inhibitor.
Rapamycin mTORC1Allosteric inhibitor of mTORC1; less effective at inhibiting all mTOR functions.[9]

Studies have shown that NVP-BEZ235 is significantly more effective than rapamycin in reducing the proliferation of renal cell carcinoma cell lines and inhibiting HIF-2α expression.[7][9]

Bumped Kinase Inhibitors in Cryptosporidiosis Treatment

BKIs targeting calcium-dependent protein kinase 1 (CDPK1) in the parasite Cryptosporidium parvum have shown promise as a therapeutic strategy.[10] A head-to-head comparison of BKI-1770 and BKI-1841 reveals differences in efficacy and toxicity.

Table 3: Comparison of BKIs for Cryptosporidiosis

Inhibitorin vivo Efficacy (C. parvum infected mice)Observed Toxicity
BKI-1770 Efficacious at a minimum dose of 30 mg/kg twice daily.[1]Neurological effects and bone toxicity observed.[1][11]
BKI-1841 Efficacious at a minimum dose of 30 mg/kg once daily.[1]Neurological effects observed.[1][11]

While both compounds showed efficacy, they also exhibited toxicities, highlighting the importance of careful preclinical evaluation.[1][11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor performance. Below are generalized protocols for key assays used in the characterization of BKIs.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a bumped kinase inhibitor against a target kinase.

Materials:

  • Purified kinase (wild-type or analog-sensitive)

  • Kinase-specific substrate

  • Bumped kinase inhibitor (e.g., 3-MB-PP1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the BKI in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted BKI or vehicle control (DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of a 2X ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Objective: To quantify the apparent cellular affinity and selectivity of a bumped kinase inhibitor.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-kinase fusion protein

  • NanoBRET™ TE Intracellular Kinase Assay reagents (Promega), including a fluorescent tracer

  • Bumped kinase inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White opaque 96-well or 384-well plates

  • Luminometer capable of measuring donor and acceptor wavelengths

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Cell Plating: Seed the transfected cells into the assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the BKI in Opti-MEM®.

    • Add the NanoBRET™ Tracer to the wells, followed immediately by the BKI dilutions.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition and Signal Measurement:

    • Add the NanoLuc® substrate to the wells.

    • Read the plate on a luminometer, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 for target engagement.[12][13][14]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the interaction between a bumped kinase inhibitor and its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • Bumped kinase inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Thermocycler or heating block

  • Centrifuge

  • Reagents for SDS-PAGE and Western blotting, including a primary antibody specific for the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the BKI or a vehicle control for 1-2 hours.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Clarification of Lysates: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[15][16]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of bumped kinase inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 BEZ235->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of BEZ235.

Src_Kinase_Pathway cluster_receptors Receptors cluster_downstream Downstream Effects RTK RTK Src Src Kinase RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation STAT3->Proliferation Survival Survival PI3K->Survival PP1_analog PP1 Analog (e.g., 1-NM-PP1) PP1_analog->Src Inhibition of AS-Src

Caption: Simplified Src kinase signaling pathway and its inhibition by PP1 analogs.

CETSA_Workflow start Cell Culture treat Treat with Inhibitor or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Pellet Aggregates) lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect quantify Western Blot for Target Protein collect->quantify analyze Generate Melt Curve & Determine Tm Shift quantify->analyze end Target Engagement Confirmed analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This guide provides a foundational understanding and practical resources for researchers working with bumped kinase inhibitors. The provided data, protocols, and diagrams are intended to facilitate the design and interpretation of experiments aimed at elucidating the complex roles of protein kinases in cellular function and disease.

References

Validating BKI-1369: From In Vitro Promise to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bumped kinase inhibitor BKI-1369 showcases its journey from a promising in vitro candidate to a validated in vivo therapeutic agent against apicomplexan parasites. This guide provides a detailed comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a bumped kinase inhibitor, has demonstrated significant potential in combating parasitic diseases caused by apicomplexan parasites such as Cystoisospora suis and Cryptosporidium hominis. Its mechanism of action involves targeting the parasite's calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for host cell invasion, motility, and replication, which is absent in mammalian hosts, offering a selective therapeutic window.[1][2] This guide delves into the in vitro and in vivo studies that have validated the efficacy of this compound, providing a comparative overview of its performance against other compounds and detailing the experimental frameworks.

Comparative Efficacy of this compound

In vitro studies have established the potent antiparasitic activity of this compound. In porcine intestinal epithelial cells (IPEC-1) infected with C. suis, this compound inhibited merozoite proliferation by at least 50% at a concentration of 40 nM and achieved almost complete inhibition (>95%) at 200 nM.[3] The IC50 concentration of this compound against recombinant C. suis CDPK1 was even lower, at 4.5 nM, corroborating its potent enzymatic inhibition.[3]

These promising in vitro results have been successfully translated into in vivo models. In piglets experimentally infected with both toltrazuril-sensitive and -resistant strains of C. suis, a five-day treatment with this compound (10 mg/kg twice daily) effectively suppressed oocyst excretion and diarrhea, while improving body weight gain without observable side effects.[3] Similarly, in a gnotobiotic piglet model of acute diarrhea caused by Cryptosporidium hominis, a five-day treatment with this compound significantly reduced oocyst excretion, mucosal colonization, and clinical signs of the disease.

ParameterIn Vitro (C. suis)In Vivo (C. suis)In Vivo (C. hominis)
Model IPEC-1 cell cultureExperimentally infected pigletsGnotobiotic piglets
This compound Dose 40 nM (IC50), 200 nM (>95% inhibition)10 mg/kg BW twice daily for 5 days10 mg/kg BW for 5 days
Primary Efficacy Endpoint Merozoite proliferation inhibitionSuppression of oocyst excretion and diarrheaReduction of oocyst excretion and diarrhea
Key Finding Potent inhibition of parasite replicationEffective against toltrazuril-sensitive and -resistant strainsSignificant symptomatic improvement and reduction in parasite burden

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in piglets revealed that oral administration of this compound leads to systemic exposure, with plasma concentrations reaching up to 11.7 μM during treatment, suggesting drug accumulation and sustained parasite exposure. The primary metabolites of this compound have been identified as BKI-1318 and BKI-1817.

While this compound has shown a good safety profile in animal models, a potential concern for human use is its off-target effect on the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. This compound exhibits a five-fold lower hERG inhibitory activity (IC50 = 1.52 μM) compared to its predecessor, BKI-1294 (IC50 = 0.3 μM). However, the therapeutic plasma concentrations observed in piglets (free this compound estimated at 2.4 μM) exceed the measured hERG IC50, suggesting that further optimization may be necessary for human applications.

CompoundhERG Inhibition (IC50)Notes
BKI-1294 0.3 μMConsidered unsuitable for human application due to potent hERG inhibition.
This compound 1.52 μM5-fold improvement over BKI-1294, but therapeutic plasma levels may still pose a risk.
AC Scaffold BKIs (e.g., BKI-1770, BKI-1708) Lower hERG affinityRepresent a newer generation of BKIs with improved safety profiles.

Signaling Pathway and Experimental Workflow

The therapeutic action of this compound is centered on the inhibition of the parasite's CDPK1. This kinase is a key regulator of calcium-dependent signaling pathways that control essential processes for the parasite's lifecycle.

BKI1369_Mechanism_of_Action This compound Mechanism of Action cluster_parasite Apicomplexan Parasite Ca2 Ca2+ CDPK1 CDPK1 Ca2->CDPK1 Activates Substrate Downstream Substrates CDPK1->Substrate Phosphorylates BKI1369 This compound BKI1369->CDPK1 Inhibits Lifecycle Parasite Invasion, Motility & Replication Substrate->Lifecycle

Caption: this compound inhibits parasite CDPK1, blocking downstream signaling essential for its lifecycle.

The validation of this compound involved a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

BKI1369_Validation_Workflow This compound Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme Enzymatic Assay (recombinant CDPK1) Cell Cell-based Assay (infected IPEC-1 cells) Enzyme->Cell Confirms cellular activity Efficacy Efficacy Model (infected piglets) Cell->Efficacy Predicts in vivo potential PK Pharmacokinetics Efficacy->PK Correlates exposure with efficacy Safety Safety Assessment (hERG assay) Efficacy->Safety Determines therapeutic window

Caption: A streamlined workflow for validating this compound from in vitro assays to in vivo models.

Experimental Protocols

In Vitro Merozoite Proliferation Assay:

  • Porcine intestinal epithelial cells (IPEC-1) were cultured in DHEM/HAM12 medium supplemented with 5% fetal calf serum and antibiotics at 37°C and 5% CO2.

  • IPEC-1 cells were seeded in 96-well plates and infected with C. suis sporozoites.

  • Following infection, cells were treated with varying concentrations of this compound (or DMSO as a control).

  • Merozoite proliferation was quantified after a set incubation period (e.g., 5 days) using an appropriate method, such as quantitative PCR or microscopy.

  • The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.

In Vivo Piglet Infection Model (C. suis):

  • Neonatal piglets were experimentally infected with a known number of sporulated C. suis oocysts.

  • Treatment with this compound (e.g., 10 mg/kg body weight, twice daily) or a vehicle control was initiated at a specified time point post-infection.

  • Clinical signs, including diarrhea and body weight, were monitored daily.

  • Fecal samples were collected daily to quantify oocyst excretion using methods like the McMaster technique.

  • At the end of the study, plasma samples were collected to determine the concentration of this compound and its metabolites.

In Vivo Gnotobiotic Piglet Model (C. hominis):

  • Gnotobiotic piglets, delivered by cesarean section to ensure a germ-free state, were orally inoculated with C. hominis oocysts.

  • Treatment with this compound or a vehicle control commenced at a defined time post-challenge.

  • Daily monitoring included scoring of diarrhea and collection of fecal samples for oocyst enumeration.

Conclusion

The comprehensive data from in vitro and in vivo studies strongly support the validation of this compound as an effective therapeutic candidate against infections caused by C. suis and C. hominis. Its potent and selective inhibition of the parasite's CDPK1 translates to significant clinical improvement in relevant animal models. While the hERG inhibition profile necessitates careful consideration for human use, this compound represents a significant advancement in the development of novel antiparasitic drugs and serves as a valuable benchmark for the development of next-generation bumped kinase inhibitors with improved safety profiles.

References

Quantifying BKI-1369 Efficacy: A Comparative Guide Using qPCR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bumped kinase inhibitor (BKI) BKI-1369 against other therapeutic alternatives for apicomplexan parasite infections. The efficacy is quantified using quantitative polymerase chain reaction (qPCR), a highly sensitive and specific method for determining parasite load. This document includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy of this compound

This compound has demonstrated significant efficacy in reducing parasite burden in both in vitro and in vivo models of infections caused by apicomplexan parasites such as Cryptosporidium hominis and Cystoisospora suis. Its primary mechanism of action is the inhibition of calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite motility, invasion, and reproduction.

Performance Against Cryptosporidium hominis

In a gnotobiotic piglet model of acute diarrhea caused by C. hominis, treatment with this compound resulted in a significant reduction in parasite load, as measured by qPCR analysis of fecal DNA. This reduction in parasite burden was accompanied by a notable improvement in clinical signs, specifically a decrease in diarrhea.

Treatment GroupLog Reduction in Fecal DNA (vs. Control)Reference
This compoundSignificant log reduction[1]
Performance Against Cystoisospora suis

Studies on C. suis, the causative agent of neonatal porcine coccidiosis, have shown this compound to be highly effective. In vitro assays demonstrated that this compound inhibits the replication of C. suis merozoites in a dose-dependent manner. Notably, this compound was effective against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.

CompoundIC50 (in vitro merozoite replication)Reference
This compound40 nM[2][3][4]

In vivo studies in piglets experimentally infected with C. suis confirmed the efficacy of this compound. Oral administration of this compound effectively suppressed oocyst excretion, a key measure of parasite replication and transmission.

Treatment GroupEffect on Oocyst ExcretionReference
This compoundComplete suppression with two doses at 2 and 4 dpi[5]
This compound (single dose at 2 dpi)82% suppression of oocyst excretion[5]
ToltrazurilEffective against sensitive strains, resistance observed[2][3][4]
Comparison with Other Bumped Kinase Inhibitors

This compound has been compared to other BKIs, such as BKI-1294. While both compounds show efficacy, this compound was developed as a candidate with potentially lower cardiotoxicity, a concern associated with BKI-1294's inhibition of the hERG channel.[6] Efficacy studies in mouse models of cryptosporidiosis have shown this compound to be highly effective in clearing parasite infection.[7]

CompoundIn Vivo Efficacy (Cryptosporidium parvum mouse model)Reference
This compoundHigh efficacy in clearing parasite infection[7]
BKI-1294Effective, but with higher potential for cardiotoxicity[6]

Experimental Protocols

Accurate quantification of parasite load is essential for evaluating the efficacy of antimicrobial compounds. The following sections detail the methodologies used for qPCR analysis in the cited studies.

DNA Extraction from Fecal Samples
  • Sample Preparation: A specific weight of fecal sample (e.g., 200 mg) is suspended in a suitable buffer.

  • Homogenization: Samples are homogenized using bead beating or other mechanical disruption methods to ensure the lysis of parasite oocysts.

  • Purification: DNA is purified from the lysate using a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions. An internal amplification control can be added during this step to monitor extraction efficiency.

  • Quantification: The concentration and purity of the extracted DNA are determined using a spectrophotometer.

qPCR for Cryptosporidium spp.
  • Target Gene: The most common target for the detection and quantification of Cryptosporidium is the 18S ribosomal RNA (rRNA) gene due to its multicopy nature, which enhances sensitivity.

  • Primers and Probes:

    • Forward Primer: (Example) 5'-ATCTGGTTGATCCTGCCAGTAG-3'

    • Reverse Primer: (Example) 5'-GGCATAGTTTATGGTTAAGACTACGAC-3'

    • Probe: (Example) 5'-FAM-AGCATCAGGATCGGAACTGAAT-BHQ1-3'

  • qPCR Reaction Mix: A typical reaction mix includes qPCR master mix (containing dNTPs, DNA polymerase, and buffer), forward and reverse primers, a fluorescently labeled probe, and the template DNA.

  • Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • Amplification (40-45 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Quantification: A standard curve is generated using a serial dilution of a plasmid containing the target gene sequence to determine the absolute copy number of the parasite DNA in the samples.

qPCR for Cystoisospora suis
  • Target Gene: The internal transcribed spacer 1 (ITS1) region of the rRNA gene is a common target for the specific detection and quantification of C. suis.

  • Primers and Probes: Specific primers and probes targeting the C. suis ITS1 region are used.[8]

  • qPCR Reaction Mix and Cycling Conditions: Similar to the protocol for Cryptosporidium, a standard qPCR setup with a fluorescent probe is employed.

  • Quantification: The relative or absolute quantification of C. suis DNA is determined by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls and a standard curve.

Visualizations

CDPK1 Signaling Pathway in Apicomplexan Parasites

The following diagram illustrates the central role of CDPK1 in the signaling cascade of apicomplexan parasites, which is the target of this compound.

CDPK1_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Host Cell Contact) receptor Parasite Receptor extracellular_signal->receptor PLC Phospholipase C (PLC) receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release CDPK1_inactive CDPK1 (inactive) Ca_release->CDPK1_inactive activates CDPK1_active CDPK1 (active) CDPK1_inactive->CDPK1_active microneme_secretion Microneme Secretion CDPK1_active->microneme_secretion phosphorylates substrates for motility Gliding Motility CDPK1_active->motility phosphorylates substrates for invasion Host Cell Invasion CDPK1_active->invasion phosphorylates substrates for BKI1369 This compound BKI1369->CDPK1_active inhibits

Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of this compound.

Experimental Workflow for Quantifying this compound Efficacy

The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound using qPCR.

Experimental_Workflow start Start: Infection Model (in vitro or in vivo) treatment Treatment Groups: 1. This compound 2. Alternative Drug 3. Vehicle Control start->treatment sample_collection Sample Collection (e.g., Feces, Cell Culture) treatment->sample_collection dna_extraction DNA Extraction sample_collection->dna_extraction qpcr Quantitative PCR (qPCR) - Target specific gene - Include standards & controls dna_extraction->qpcr data_analysis Data Analysis: - Determine Ct values - Calculate parasite load qpcr->data_analysis comparison Efficacy Comparison: - % reduction vs. control - Statistical analysis data_analysis->comparison end Conclusion: Quantified Efficacy of this compound comparison->end

Caption: General experimental workflow for quantifying this compound efficacy using qPCR analysis.

References

Safety Operating Guide

Navigating the Disposal of BKI-1369: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the bumped kinase inhibitor BKI-1369 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent research compound, all waste generated from its use must be treated as hazardous chemical waste.

Since a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, biologically active small molecules and investigational drugs in a laboratory setting.[1][2][3] Researchers, scientists, and drug development professionals must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations, as these guidelines take precedence.[4][5]

Core Principles of this compound Waste Management

Due to its nature as a kinase inhibitor, this compound should be handled as a potentially hazardous and biologically active compound. Therefore, the following principles are paramount:

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of via the sanitary sewer or in regular solid waste bins.

  • Segregate Waste Streams: All waste containing this compound must be segregated at the point of generation from other waste streams to prevent unintended chemical reactions and ensure proper disposal.

  • Use Designated Hazardous Waste Containers: All this compound waste must be collected in clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste.

Summary of this compound Characteristics

The following table summarizes key information about this compound and its metabolites, which is relevant for handling and waste management.

Compound NameChemical ClassPrimary Use in Research
This compound Bumped Kinase Inhibitor (pyrazolo[2,3-d]pyrimidine scaffold)Investigational antiprotozoal drug targeting calcium-dependent protein kinase 1 (CDPK1)
BKI-1318 (Metabolite 1) Metabolite of this compoundUsed in pharmacokinetic studies
BKI-1817 (Metabolite 2) Metabolite of this compoundUsed in pharmacokinetic studies

Experimental Protocols for Proper Disposal

The following protocols provide step-by-step guidance for the disposal of this compound in its various forms within a laboratory setting.

Protocol 1: Disposal of Unused or Expired Solid this compound
  • Hazard Assessment: Before handling, ensure all required Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, are in use. All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.

  • Containerization: Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, the solid should be carefully transferred to a new, compatible container suitable for solid hazardous waste.

  • Labeling: The outer container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity, and the date it was designated as waste.

  • Storage and Collection: Store the labeled container in a designated satellite accumulation area for hazardous waste. Arrange for pickup by your institution's EHS department.

Protocol 2: Disposal of this compound Solutions
  • Waste Collection: Pour all solutions containing this compound (e.g., from cell culture media, in vitro assays, or dissolved in solvents like DMSO) into a designated hazardous liquid waste container. This container should be made of a material compatible with the solvents used (e.g., a high-density polyethylene (B3416737) or glass container for organic solvents).

  • Container Management: The waste container must have a secure, screw-on cap and be kept closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace for expansion.

  • Labeling: Clearly label the container with a hazardous waste tag, listing all chemical constituents, including solvents and their approximate concentrations (e.g., "this compound in DMSO/Ethanol/Saline").

  • Storage and Collection: Store the waste container in secondary containment (such as a plastic tub) to prevent spills. When the container is full, arrange for collection by EHS.

Protocol 3: Disposal of Contaminated Laboratory Supplies
  • Segregation: All solid materials that have come into contact with this compound are considered hazardous waste. This includes, but is not limited to:

    • Gloves

    • Pipette tips

    • Serological pipettes

    • Culture plates and flasks

    • Tubes

    • Weighing paper

    • Bench paper and absorbent pads

  • Collection: Collect these contaminated items in a designated solid hazardous waste container, which can be a durable, lined cardboard box or a plastic drum.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.

  • Labeling and Disposal: Once full, seal the container or bag and attach a hazardous waste label indicating that it is "Solid Waste Contaminated with this compound." Store in the satellite accumulation area and arrange for EHS pickup.

Mandatory Visualizations

BKI1369_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste (Neat Compound) cluster_liquid Liquid Waste (Solutions) cluster_labware Contaminated Labware start Generation of this compound Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_container Place in a labeled, sealed hazardous waste container. waste_type->solid_container Solid liquid_container Pour into a labeled, sealed hazardous liquid waste container with secondary containment. waste_type->liquid_container Liquid labware_container Place in a labeled solid hazardous waste container. (Sharps in sharps container). waste_type->labware_container Labware storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage labware_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for various forms of this compound waste.

References

Navigating the Handling of BKI-1369: A Guide to Safety and Laboratory Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe and effective handling of investigational compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the bumped kinase inhibitor, BKI-1369, a potent antiprotozoal agent. By adhering to these guidelines, laboratories can ensure a secure research environment while advancing the study of this promising therapeutic candidate.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its classification as a kinase inhibitor and general laboratory safety standards for handling chemical compounds of unknown toxicity, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

A comprehensive assessment of hazards should be conducted for all work involving this compound. The following PPE is required to minimize exposure:

  • Gloves: Chemical-resistant gloves are essential. Given that this compound is often dissolved in solvents like DMSO, select gloves rated for the specific solvent being used. Double gloving is recommended, especially when handling concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.

  • Lab Coat: A buttoned lab coat must be worn to protect against skin contact.

  • Full-length Pants and Closed-toe Shoes: This is a standard requirement for all laboratory work to ensure no skin is exposed.[1]

Engineering Controls:

  • Chemical Fume Hood: All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

General Handling Procedures:

  • Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as a potentially hazardous substance.

  • Weighing: If handling the solid form, weigh it in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a chemical fume hood.

  • Spill Management: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Clean the spill area with an appropriate solvent and then soap and water.

Operational Plans: In Vitro Experimental Protocol

The following is a generalized protocol for an in vitro parasite proliferation assay using this compound, based on methodologies described in published research. Researchers should adapt this protocol to their specific cell lines and parasite strains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target parasite in an in vitro culture system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Appropriate host cell line (e.g., human foreskin fibroblasts, HFF)

  • Parasite culture

  • Culture medium

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader for viability/proliferation assay (e.g., using SYBR Green or a similar DNA-binding dye)

Procedure:

  • Stock Solution Preparation:

    • In a chemical fume hood, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Seed the host cells into 96-well plates at a density that will allow for parasite infection and growth over the desired assay period.

    • Incubate the plates overnight to allow the cells to adhere.

  • Parasite Infection:

    • Prepare a fresh suspension of parasites from an infected culture.

    • Infect the host cell monolayer in the 96-well plates with the parasite suspension.

  • Drug Treatment:

    • Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the host cells (typically ≤0.5%).

    • Add the diluted this compound solutions to the infected wells. Include appropriate controls:

      • Vehicle Control: Infected cells treated with the same concentration of DMSO as the drug-treated wells.

      • Untreated Control: Infected cells with no treatment.

      • Uninfected Control: Uninfected cells to monitor host cell viability.

  • Incubation:

    • Incubate the plates for the desired duration of the experiment (e.g., 72 hours).

  • Quantification of Parasite Proliferation:

    • At the end of the incubation period, quantify the parasite proliferation using a suitable method. For example, a DNA-based assay using a fluorescent dye like SYBR Green.

    • Lyse the cells and add the DNA-binding dye.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected control wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterOrganismCell LineValueReference
IC50 Cystoisospora suisIPEC-140 nM[2][3]
>95% Inhibition Cystoisospora suisIPEC-1200 nM[2][3]
IC50 Toxoplasma gondiiHFFNot explicitly stated, but effective in nanomolar range[4]
hERG Inhibition (QPatch) HumanN/A0.97 µM[5]

Table 2: In Vivo Dosage and Pharmacokinetics of this compound in Piglets

ParameterDosageValueReference
Oral Dose 10 mg/kg BW twice daily for 5 daysEffective in reducing oocyst excretion and diarrhea[2][3]
Plasma Concentration (after 9th dose) 10 mg/kg BW twice daily10 µM[6]
Plasma Concentration (after 5 days) 10 mg/kg BW twice daily11.7 µM[2][3]
Fecal Cmax 20 mg/kg single dose8.1 µM (at 24h post-dose)[6]

Signaling Pathway and Experimental Workflow

This compound targets a crucial enzyme in the calcium signaling pathway of apicomplexan parasites, Calcium-Dependent Protein Kinase 1 (CDPK1). This enzyme is essential for multiple processes in the parasite's life cycle.

BKI1369_Mechanism_of_Action cluster_parasite Apicomplexan Parasite cluster_processes Essential Parasite Processes Ca_ion Ca²⁺ Influx CDPK1 CDPK1 Activation Ca_ion->CDPK1 Microneme Microneme Secretion CDPK1->Microneme Gliding Gliding Motility CDPK1->Gliding Invasion Host Cell Invasion CDPK1->Invasion Egress Egress from Host Cell CDPK1->Egress BKI1369 This compound BKI1369->CDPK1

Caption: Mechanism of action of this compound on the parasite's calcium-dependent signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

BKI1369_In_Vitro_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock seed_cells Seed Host Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound prep_stock->treat_cells infect_cells Infect Host Cells with Parasites seed_cells->infect_cells infect_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate quantify Quantify Parasite Proliferation incubate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for in vitro efficacy testing of this compound.

Disposal Plan

All materials contaminated with this compound, including unused solutions, cell culture plates, pipette tips, and gloves, should be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, pipette tips, paper towels) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.

By implementing these safety and handling procedures, researchers can minimize risks and ensure the integrity of their experimental data when working with this compound. This proactive approach to laboratory safety fosters a secure environment for scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.